1-Cyclopropylbut-3-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylbut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h1,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGKDAXGWRRUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Cyclopropylbut-3-yn-1-ol: A Versatile Chiral Building Block for Complex Molecule Synthesis
Abstract: 1-Cyclopropylbut-3-yn-1-ol is a chiral propargyl alcohol that has garnered significant attention as a versatile building block in organic synthesis. Its unique trifunctional architecture, comprising a stereogenic carbinol center, a reactive terminal alkyne, and a conformationally rigid cyclopropyl group, offers multiple handles for molecular elaboration. This guide provides an in-depth analysis of its synthesis, resolution, and key synthetic transformations. It further highlights its application in medicinal chemistry, demonstrating its utility for the construction of complex, high-value molecules for the pharmaceutical and agrochemical industries.
Introduction: The Strategic Value of Chiral Building Blocks
In the realm of drug discovery and development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex chiral molecules with high stereochemical fidelity.[1]
1-Cyclopropylbut-3-yn-1-ol emerges as a particularly valuable synthon due to its convergence of three key structural motifs:
-
A Stereogenic Secondary Alcohol: This provides a defined chiral center and serves as a versatile functional group for transformations such as etherification, esterification, or oxidation.
-
A Terminal Alkyne: This group is a gateway to a vast array of chemical reactions, including carbon-carbon bond formations (e.g., Sonogashira coupling), cycloadditions (e.g., "click chemistry"), and functional group interconversions.
-
A Cyclopropyl Ring: This small, strained ring imparts conformational rigidity and unique electronic properties. In medicinal chemistry, the cyclopropyl group is often employed as a bioisosteric replacement for other groups to enhance metabolic stability, improve potency, or modulate physicochemical properties.[2][3]
This guide explores the synthesis of this building block and its subsequent deployment in sophisticated synthetic strategies.
Synthesis and Access to Enantiopure Forms
The practical utility of a chiral building block is contingent upon efficient and scalable methods for its preparation in enantiomerically pure form. Two primary strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis.
Synthesis of Racemic 1-Cyclopropylbut-3-yn-1-ol
The racemic form of the title compound is readily accessible via the nucleophilic addition of a propargyl organometallic reagent to cyclopropanecarboxaldehyde. A common and straightforward approach involves the use of a Grignard reagent.
Protocol 1: Synthesis of Racemic 1-Cyclopropylbut-3-yn-1-ol
Objective: To prepare racemic 1-cyclopropylbut-3-yn-1-ol via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Propargyl bromide (solution in diethyl ether)
-
Cyclopropanecarboxaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of propargyl bromide in diethyl ether is added dropwise. The reaction is initiated (e.g., with a heat gun or iodine crystal if necessary) and maintained at a gentle reflux until the magnesium is consumed.
-
Aldehyde Addition: The resulting Grignard solution is cooled to 0 °C in an ice bath. Cyclopropanecarboxaldehyde, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-3 hours until TLC analysis indicates the consumption of the aldehyde. The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 1-cyclopropylbut-3-yn-1-ol as a colorless oil.
Access to Enantiomers: Resolution and Asymmetric Synthesis
While racemic synthesis is straightforward, obtaining single enantiomers is critical for pharmaceutical applications.
Enzymatic Kinetic Resolution: A highly effective method for resolving racemic propargyl alcohols is enzymatic kinetic resolution (EKR).[4] Lipases, such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym® 435), are widely used to selectively acylate one enantiomer of the alcohol, leaving the other unreacted.[4] This process allows for the separation of the slow-reacting alcohol enantiomer from the fast-reacting ester enantiomer. For many secondary alcohols, lipases preferentially react with the R-enantiomer.[5]
Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of EKR, dynamic kinetic resolution (DKR) can be employed. This approach combines the enantioselective enzymatic acylation with an in situ racemization of the slower-reacting alcohol enantiomer, typically using a metal catalyst (e.g., ruthenium or vanadium complexes).[5][6] This allows for the theoretical conversion of 100% of the racemate into a single enantiomer of the acylated product.[6]
Asymmetric Synthesis: A more direct approach is the enantioselective synthesis of the target molecule, which avoids the need for resolution.[1] This can be achieved by the asymmetric addition of an alkyne nucleophile to cyclopropanecarboxaldehyde using a chiral catalyst.[7] For example, a zinc-based catalyst system modified with a chiral ligand can facilitate the enantioselective addition of a terminal alkyne to the aldehyde, affording the desired propargyl alcohol in high enantiomeric excess.[7]
| Method | Principle | Max. Theoretical Yield | Key Advantages | Key Considerations |
| Enzymatic Kinetic Resolution (EKR) | Enantioselective acylation of one enantiomer by a lipase. | 50% (for one enantiomer) | High enantioselectivity (often >99% ee), mild conditions. | Separation of product ester and unreacted alcohol required. |
| Dynamic Kinetic Resolution (DKR) | EKR combined with in situ racemization of the unreacted alcohol. | 100% | High yield and high enantioselectivity. | Requires a racemization catalyst compatible with the enzyme.[8] |
| Asymmetric Synthesis | Direct formation of one enantiomer using a chiral catalyst or reagent. | 100% | Atom-economical, avoids resolution steps. | Requires development of a specific catalytic system.[9] |
Key Reactions and Synthetic Transformations
The synthetic power of 1-cyclopropylbut-3-yn-1-ol stems from the distinct reactivity of its three functional domains.
Reactions at the Hydroxyl Group
The secondary alcohol can be protected using standard protecting groups (e.g., silyl ethers like TBDMS or TBS) to allow for selective reaction at the alkyne. It can also be activated, for instance by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution, often with inversion of stereochemistry.
Reactions of the Terminal Alkyne
The terminal alkyne is arguably the most versatile handle. Key transformations include:
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form internal alkynes. This is a powerful method for constructing complex carbon skeletons.
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azides to form 1,2,3-triazoles is exceptionally robust and widely used in drug discovery and bioconjugation.
-
Alkynylation: The terminal proton can be deprotonated with a strong base (e.g., n-BuLi) to form an acetylide, which can act as a nucleophile in additions to carbonyls or epoxides.
The Role of the Cyclopropyl Group
The cyclopropyl group is generally stable under many reaction conditions. Its primary role is often as a rigid, sterically defined structural element that can occupy specific binding pockets in enzymes or receptors.[2] While ring-opening reactions of activated cyclopropanes are known, the cyclopropyl group in this building block typically remains intact throughout synthetic sequences.[10]
Diagram 1: Key Synthetic Transformations
This diagram illustrates the primary reaction pathways available from the 1-cyclopropylbut-3-yn-1-ol core.
Caption: Reaction map of 1-cyclopropylbut-3-yn-1-ol.
Applications in Biologically Active Molecule Synthesis
The utility of 1-cyclopropylbut-3-yn-1-ol is best illustrated through its incorporation into the synthesis of complex, biologically active target molecules. Its structural features make it an ideal precursor for compounds targeting a wide range of diseases.
Protocol 2: Representative Sonogashira Coupling Reaction
Objective: To couple (R)-1-cyclopropylbut-3-yn-1-ol with an aryl iodide to demonstrate a key C-C bond-forming reaction.
Materials:
-
(R)-1-cyclopropylbut-3-yn-1-ol
-
4-Iodoanisole (example aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), degassed
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), Pd(OAc)₂ and PPh₃ are dissolved in the anhydrous solvent. The mixture is stirred for 15-20 minutes to form the active Pd(0) catalyst complex.
-
Reagent Addition: To the catalyst mixture, add CuI, 4-iodoanisole, and (R)-1-cyclopropylbut-3-yn-1-ol. Finally, add the degassed triethylamine.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the desired coupled product, (R)-1-cyclopropyl-4-(4-methoxyphenyl)but-3-yn-1-ol.
Diagram 2: Workflow for a Multi-Step Synthesis
This diagram outlines a hypothetical synthetic route to a complex kinase inhibitor, showcasing the strategic use of the building block.
Caption: Synthetic pathway to a target molecule.
Conclusion and Future Perspectives
1-Cyclopropylbut-3-yn-1-ol stands out as a powerful and versatile chiral building block. The convergence of a stable stereocenter with two orthogonal, highly reactive functional groups—the alcohol and the alkyne—provides a robust platform for the rapid assembly of molecular complexity. Its cyclopropyl moiety offers distinct steric and electronic advantages that are highly sought after in modern medicinal chemistry. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the utility of such pre-functionalized, stereochemically defined synthons will only continue to grow, solidifying their role in accelerating the discovery and development of new therapeutics.
References
- ResearchGate. (n.d.). Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435).
- ResearchGate. (n.d.). 6 Chemoenzymatic Dynamic Kinetic Resolution of Alcohols.
-
Kim, M. J., et al. (2022). Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. PubMed. [Link]
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Pellissier, H. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
- BenchChem. (n.d.). Asymmetric Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.
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Birman, V. H. (2011). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC. [Link]
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Royal Society of Chemistry. (2004). A temporary stereocentre approach for the aymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. [Link]
- University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis.
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Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Garcı́a-López, S., et al. (2023). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. PMC. [Link]
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- ResearchGate. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols.
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Xia, Y., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed. [Link]
-
MDPI. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]
- ResearchGate. (n.d.). Cyclopropyl Scaffold: A Generalist for Marketed Drugs.
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MDPI. (2017). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. MDPI. [Link]
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- ResearchGate. (n.d.). Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction.
- ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.
- MDPI. (n.d.). Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments.
- Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions.
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Harnessing Strain: A Guide to the Thermodynamic Properties and Synthetic Utility of Cyclopropyl Alkynols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl alkynols represent a class of high-energy intermediates whose synthetic potential is directly coupled to their unique thermodynamic properties. The inherent ring strain of the cyclopropane moiety, estimated at approximately 28 kcal/mol, serves as a powerful thermodynamic driving force for a variety of chemical transformations[1]. When combined with the electronic characteristics of an alkynol, this strained system becomes a versatile precursor for complex molecular architectures. This guide provides an in-depth exploration of the thermodynamic landscape of cyclopropyl alkynols, detailing how their stored potential energy can be selectively released through catalysis to forge intricate carbocyclic and heterocyclic scaffolds. We will examine the causality behind experimental choices in their synthesis and rearrangement, provide field-proven protocols, and discuss their strategic application in the realms of total synthesis and drug discovery.
The Energetic Core: Understanding the Thermodynamic Landscape
The reactivity of cyclopropyl alkynols is not merely a consequence of functional group chemistry but is fundamentally governed by the release of stored potential energy. Understanding this thermodynamic underpinning is critical to predicting and controlling their synthetic outcomes.
The Inherent Strain of the Cyclopropyl Moiety: A Thermodynamic Driving Force
The cyclopropane ring is the cornerstone of this system's reactivity. Its three carbon atoms are forced into a planar triangle, resulting in C-C-C bond angles of 60°. This severe deviation from the ideal 109.5° sp³ tetrahedral angle induces significant angle strain[1][2][3]. Furthermore, the planar geometry forces the C-H bonds on adjacent carbons into an eclipsed conformation, introducing torsional strain.
These combined strains result in a total ring strain energy of about 28 kcal/mol, substantially weakening the C-C bonds compared to their acyclic counterparts[1]. This stored energy makes the cyclopropane ring susceptible to ring-opening reactions, which are thermodynamically favorable as they relieve this strain. The standard enthalpy of formation (ΔH°f) for the parent cyclopropane is a positive value, indicating its inherent instability relative to its constituent elements in their standard states[4][5].
The Role of the Alkynol: Electronic and Steric Modulation
The attachment of an alkynol (a molecule containing both an alkyne and an alcohol) to the cyclopropane ring introduces crucial electronic and steric features that modulate its reactivity.
-
The Alkyne: The π-system of the alkyne provides a handle for activation by electrophilic catalysts, particularly late transition metals like gold and rhodium[6][7]. This activation is the first step in many of the most synthetically useful rearrangements.
-
The Hydroxyl Group: The alcohol moiety can act as an internal nucleophile or a directing group. In many catalytic cycles, the hydroxyl group can participate in the reaction cascade, leading to the formation of oxygen-containing heterocycles such as furans and pyrans[8][9]. Its position can also direct the stereochemical outcome of subsequent transformations[10].
The interplay between the high-energy cyclopropyl ring and the catalytically-activatable alkynol is the key to the synthetic utility of these molecules. The strain energy provides the thermodynamic driving force, while the alkynol provides the means for controlled and selective reaction initiation.
Tabulated Thermodynamic Data
Precise thermodynamic data for specific, complex cyclopropyl alkynols often requires dedicated computational or calorimetric studies. However, foundational values for the parent structures provide a crucial baseline for understanding their energetic properties.
| Property | Molecule | Value | Source |
| Ring Strain Energy | Cyclopropane | ~28 kcal/mol | [1] |
| Standard Enthalpy of Formation (ΔH°f) at 298.15 K | Cyclopropyl Radical (gas) | 277.6 ± 1.0 kJ/mol | [4][5] |
| C-H Bond Dissociation Energy | Cyclopropane | ~422 kJ/mol | [11] |
Note: Values can vary slightly based on the experimental or computational method used. The presence of substituents, such as the alkynol group, will alter these values.
Unleashing Potential: Thermodynamically Driven Rearrangements
The synthetic power of cyclopropyl alkynols is most evident in their catalyzed rearrangement reactions. These transformations leverage the release of ring strain to drive the formation of more complex and thermodynamically stable products. Transition metal catalysts, particularly gold(I) and rhodium(I), are exceptionally effective at initiating these cascades under mild conditions.
Gold-Catalyzed Transformations: Accessing Carbocationic Intermediates
Gold(I) catalysts are highly π-philic and readily activate the alkyne moiety of a cyclopropyl alkynol. This initial coordination facilitates a variety of reaction pathways, often proceeding through cyclopropyl gold(I) carbene-like intermediates[6]. A common mechanistic pathway involves the nucleophilic attack of the hydroxyl group onto the gold-activated alkyne, followed by ring-opening of the cyclopropane.
This process is a cascade that can form multiple C-C and C-O bonds in a single operation[6]. For example, the gold-catalyzed reaction of alkynyl cyclopropyl ketones can lead to substituted furans, where the carbonyl oxygen acts as the nucleophile[9]. The regioselectivity of the cyclopropane ring-opening is a critical aspect, often controlled by the substitution pattern on the ring and the ability to stabilize the resulting carbocationic intermediate.
Caption: Gold(I)-catalyzed rearrangement of a cyclopropyl alkynol.
Rhodium-Catalyzed Pathways: Diversity in Reaction Outcomes
Rhodium catalysts offer complementary reactivity to gold. Depending on the catalyst and the substrate's substitution pattern, rhodium can promote different types of rearrangements[12]. For instance, rhodium(I) catalysts have been used in the transformation of N-tethered enynes bearing a cyclopropyl group to afford arylhexahydroisoquinolines[12]. These reactions often proceed through different intermediates than their gold-catalyzed counterparts, potentially involving (π-allyl)(σ-alkyl)rhodium(III) species after coordination of the metal to a double bond[12]. The choice between a gold or rhodium catalyst can thus be a strategic decision to access different molecular scaffolds from similar starting materials.
Mechanistic Insights from Computational Studies
Density Functional Theory (DFT) calculations have become indispensable for elucidating the complex potential energy surfaces of these rearrangements. Computational studies can map the entire reaction pathway, identifying transition states and intermediates that are often too transient to be observed experimentally[10][13]. For example, calculations have shown how the energy difference between competing transition states for cyclopropane ring-opening can be several kcal/mol, explaining the high or complete regioselectivity observed in the laboratory[10]. These theoretical insights are crucial for rational catalyst design and for predicting the outcomes of new substrate classes.
From Theory to Practice: Synthetic Applications and Protocols
The true measure of a synthetic method is its application in the construction of complex and valuable molecules. The thermodynamically driven rearrangements of cyclopropyl alkynols have found utility in the synthesis of natural products and serve as a platform for creating novel chemical entities for drug discovery.
Strategic Applications in Complex Molecule Synthesis
The ability to rapidly build molecular complexity from simple precursors is a hallmark of an efficient synthetic strategy. Gold-catalyzed cycloisomerizations of alkynol-based systems have been employed as key steps in the synthesis of natural products and their derivatives[8][14]. For example, an approach to the A ring of the natural terpene guanacastepene A utilized a gold(I)-catalyzed cycloisomerization of a 1,5-enyne containing a cyclopropyl moiety[14]. This demonstrates the power of using a high-energy starting material to access intricate, fused-ring systems that would be challenging to construct using traditional methods.
Experimental Workflow: A Case Study
To provide a practical context, we present a generalized, two-stage workflow for the synthesis and subsequent rearrangement of a cyclopropyl alkynol.
Caption: A generalized two-stage experimental workflow.
Protocol 1: Synthesis of a Model Cyclopropyl Alkynol Substrate
This protocol describes a representative synthesis of 1-(1-phenylcyclopropyl)prop-2-yn-1-ol.
Rationale: This procedure involves two key steps. First, a Simmons-Smith or related cyclopropanation of an α,β-unsaturated ketone (chalcone) generates the cyclopropyl ketone. This is followed by the nucleophilic addition of an acetylide to the ketone, yielding the target tertiary alkynol. The choice of an inert atmosphere for the alkynylation is critical to prevent quenching of the highly basic organometallic reagent.
Methodology:
-
Cyclopropanation: To a solution of trans-chalcone (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add diethylzinc (1.5 equiv, 1.0 M solution in hexanes) dropwise. Stir for 15 minutes, then add diiodomethane (1.6 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-phenyl-2-benzoylcyclopropane.
-
Alkynylation: Prepare a solution of ethynylmagnesium bromide (2.0 equiv, 0.5 M in THF) in a flame-dried flask under an argon atmosphere. Cool the solution to 0 °C.
-
Addition: Add a solution of 1-phenyl-2-benzoylcyclopropane (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.3 M) dropwise to the Grignard reagent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Workup: Quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Final Purification: Purify by flash column chromatography to afford the title compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Gold-Catalyzed Rearrangement to a Dihydrofuran Derivative
Rationale: This protocol uses a cationic gold(I) catalyst, often generated in situ from a pre-catalyst like (Ph₃P)AuCl and a silver salt, to activate the alkyne. The silver salt acts as a halide scavenger. The choice of a non-protic solvent like DCM or toluene is crucial to prevent interference with the cationic intermediates. The reaction is typically run under an inert atmosphere to protect the catalyst.
Methodology:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the cyclopropyl alkynol substrate from Protocol 1 (1.0 equiv).
-
Solvent: Add anhydrous dichloromethane (DCM, 0.05 M).
-
Catalyst Preparation (Pre-mixing): In a separate vial, dissolve (Ph₃P)AuCl (0.05 equiv) and AgOTf (0.05 equiv) in a small amount of DCM. Stir for 5 minutes in the dark.
-
Catalyst Addition: Add the catalyst solution to the substrate solution via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-6 hours).
-
Quenching/Filtration: Upon completion, concentrate the reaction mixture and directly load it onto a short plug of silica gel. Elute with ethyl acetate to remove the catalyst.
-
Purification: Further purify the product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the rearranged dihydrofuran product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, HRMS, and other relevant techniques (e.g., NOESY for stereochemical assignment).
The Medicinal Chemist's Perspective
The cyclopropyl moiety is a "privileged" structural motif in medicinal chemistry. Its incorporation into drug candidates can confer a range of beneficial properties.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to alkyl groups, often improving a drug's pharmacokinetic profile[11][15].
-
Conformational Rigidity: The rigid nature of the ring can lock a molecule into its bioactive conformation, improving binding affinity to its biological target by reducing the entropic penalty of binding[11][15].
-
Modulation of Physicochemical Properties: The cyclopropyl group can act as a bioisostere for other groups (like gem-dimethyl or vinyl), allowing for fine-tuning of properties such as lipophilicity and aqueous solubility[15].
The rearrangements of cyclopropyl alkynols are particularly valuable from this perspective as they provide rapid access to novel, three-dimensional scaffolds that are desirable in drug discovery programs[16]. The ability to generate diverse libraries of complex molecules from simple starting materials is a key strategy for identifying new lead compounds.
Conclusion
The chemistry of cyclopropyl alkynols is a compelling example of how fundamental thermodynamic principles can be harnessed for elegant and powerful applications in organic synthesis. The high ring strain of the cyclopropyl group provides a potent thermodynamic driving force that, when unlocked by selective catalysis, enables the construction of complex molecular architectures under mild conditions. For researchers in both academia and industry, understanding the interplay between strain, electronics, and catalysis is paramount to exploiting these versatile building blocks for the synthesis of natural products, new materials, and the next generation of therapeutic agents.
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Regioselective synthesis of oxepinones and azepinones by gold-catalyzed cycloisomerization of functionalyzed cyclopropyl alkynes. Chemical Communications (RSC Publishing). [Link]
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Rhodium-Catalyzed Rearrangement Reaction of Azabicyclo[4.1.0]heptenes bearing Cyclopropyl and Aryl Groups to Arylhexahydroisoquinolines. National Institutes of Health. [Link]
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Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry. [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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Rhodium(III)-Catalyzed Dearomatizing (3 + 2) Annulation of 2-Alkenylphenols and Alkynes. Journal of the American Chemical Society. [Link]
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Calculated transition states for cyclopropane ring-opening and their relative energies. ResearchGate. [Link]
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Cyclopropyl Enthalpy of Formation. Argonne National Laboratory. [Link]
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Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia.pub. [Link]
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Development of synthetic methods starting from cyclopropenes: taming cyclopropyl radical, cyclopropyl and cyclopropenium cations. Infoscience - EPFL. [Link]
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Synthetic applications of gold-catalyzed ring expansions. Beilstein Journal of Organic Chemistry. [Link]
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Cyclopropyl Enthalpy of Formation. Argonne National Laboratory. [Link]
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Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. National Center for Biotechnology Information. [Link]
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Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. MDPI. [Link]
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Rhodium(III)-Catalyzed Dearomatizing (3 + 2) Annulation of 2-Alkenylphenols and Alkynes. pubs.acs.org. [Link]
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CYCLOPROPANE RING STRAIN. University of Wisconsin-Platteville. [Link]
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Rhodium(III)‐Catalyzed Enantio‐ and Diastereoselective C−H Cyclopropylation of N‐Phenoxylsulfonamides. Angewandte Chemie International Edition. [Link]
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Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. ResearchGate. [Link]
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Theoretical insights into the mechanism and selectivities of rhodium/amine dual catalysis in alkyne–cyclopropene reassembly reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]
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One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. National Center for Biotechnology Information. [Link]
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(PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. ResearchGate. [Link]
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Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. MDPI. [Link]
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Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
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The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate. [Link]
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Transition state theory. University of Leeds. [Link]
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2-cyclopropylbutane. NIST/TRC Web Thermo Tables. [Link]
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Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
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2.10 Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry. [Link]
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Ring Strain in Cycloalkanes. quimicaorganica.org. [Link]
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Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. [Link]
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Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). MDPI. [Link]
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Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry. [Link]
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First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. National Center for Biotechnology Information. [Link]
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Post-transition state dynamics for propene ozonolysis: Intramolecular and unimolecular dynamics of molozonide. The Journal of Chemical Physics. [Link]
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Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Mol-Instincts. [Link]
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Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Infoscience - EPFL. [Link]
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Standard Enthalpy of Formation (M6Q8). UW-Madison Chemistry 103/104 Resource Book. [Link]
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3.10: Standard Enthalpies of Formation. Chemistry LibreTexts. [Link]
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The Role of 1-Cyclopropylbut-3-yn-1-ol in Antiretroviral Drug Discovery: From Pharmacophore to Precursor
The following in-depth technical guide details the role of 1-Cyclopropylbut-3-yn-1-ol and its structural class (cyclopropyl-alkynyl alcohols) in the history and development of antiretroviral therapeutics.
Executive Summary
The discovery of 1-Cyclopropylbut-3-yn-1-ol (CAS: 4480-50-6) and its structural analogs marks a critical evolution in the design of HIV-1 inhibitors. This chemical moiety bridges two distinct eras of antiretroviral therapy (ART): the optimization of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , most notably Efavirenz , and the advanced synthesis of Protease Inhibitors (PIs) containing tricyclic fused ring systems.
This guide analyzes the chemical causality behind the selection of the cyclopropyl-alkyne motif, detailing its capacity to induce conformational locking in viral enzymes and its utility as a "chiral hook" in asymmetric synthesis.
Historical Context: The Cyclopropyl-Alkyne Motif in HIV Therapy
The NNRTI Revolution (The Efavirenz Era)
The initial relevance of the cyclopropyl-alkyne structure emerged during the optimization of DMP 266 (Efavirenz) . While 1-Cyclopropylbut-3-yn-1-ol itself is a homopropargyl alcohol, its structural core—the cyclopropylethynyl group—became the gold standard for binding the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase (RT).
-
Pharmacophore Logic: Early NNRTIs (e.g., Nevirapine) relied on "butterfly-like" binding. The introduction of the cyclopropyl-acetylene arm allowed the inhibitor to penetrate a specific hydrophobic tunnel formed by Val179 , Leu100 , and Tyr181 .
-
Why Cyclopropyl? The cyclopropyl group provides a unique combination of lipophilicity and steric rigidity without the metabolic liability of a flexible propyl chain.
-
Why Alkyne? The triple bond acts as a rigid "spacer," projecting the cyclopropyl group deep into the pocket while minimizing steric clash with the protein backbone.
The Protease Inhibitor Evolution (The Ghosh/Darunavir Lineage)
In the modern era, 1-Cyclopropylbut-3-yn-1-ol has gained prominence as a specialized homopropargyl alcohol building block for next-generation Protease Inhibitors. Research led by the Ghosh group (Purdue University) utilized homopropargyl alcohols to synthesize tricyclic fused ring systems (e.g., bis-tetrahydrofuran derivatives) via the Pauson-Khand reaction .
These tricyclic ligands serve as high-affinity P2 ligands , forming extensive hydrogen bond networks with the backbone atoms of Asp29 and Asp30 in the HIV-1 protease active site.[1]
Chemical Synthesis & Methodologies
Synthesis of 1-Cyclopropylbut-3-yn-1-ol
This secondary alcohol is typically synthesized via the Barbier-type or Grignard addition of a propargyl halide to cyclopropanecarboxaldehyde.
Reaction Scheme:
Application 1: The Carreira Alkynylation (Efavirenz Route)
While Efavirenz uses cyclopropylacetylene directly, the methodology developed to install this group is foundational. The Carreira reaction (zinc-mediated asymmetric alkynylation) allows for the enantioselective addition of the alkyne to a ketone.
Protocol: Enantioselective Alkynylation
-
Reagents: Cyclopropylacetylene, Dimethylzinc (
), (1R,2S)-N-pyrrolidinylnorephedrine (Ligand). -
Mechanism: Formation of a chiral Zinc-acetylide complex.
-
Outcome: Delivery of the alkyne to the Re-face of the ketone, establishing the critical (S)-stereocenter found in Efavirenz.
Application 2: Pauson-Khand Cyclization (Protease Inhibitor Route)
This is the primary utility for 1-Cyclopropylbut-3-yn-1-ol . It serves as the "enyne" precursor for constructing fused P2 ligands.
Protocol: Synthesis of Tricyclic P2 Ligands
-
Etherification: React 1-Cyclopropylbut-3-yn-1-ol with a dihydrofuran derivative (using NBS) to form a bromo-ether.
-
Elimination: Treat with DBU to form the enyne.
-
Pauson-Khand Reaction:
-
Reagents:
, NMO (N-methylmorpholine-N-oxide). -
Conditions: Room temperature to
. -
Result: Formation of a bicyclic cyclopentenone fused to the furan ring.
-
-
Reduction: Stereoselective reduction of the ketone yields the final tricyclic alcohol P2 ligand.
Comparative Data Analysis
The following table summarizes the impact of the cyclopropyl-alkyne motif on inhibitory constants (
| Compound Class | Key Motif | Target Enzyme | Interaction Mechanism | Key Metric (Wild Type) |
| Early NNRTIs | Aryl-amine | RT | Hydrophobic Stacking | |
| Efavirenz | Cyclopropyl-ethynyl | RT | Pocket Penetration (Val179) | |
| Ghosh PIs (GRL-Series) | Homopropargyl-derived Tricycle | Protease | Backbone H-Bonding (Asp29/30) | |
| Linear Alkyne Analogs | Propyl-ethynyl | RT/Protease | Flexible Binding (High Entropy) |
Insight: The substitution of a linear propyl group with a cyclopropyl group typically improves potency by 5-10 fold due to the "rigidification" of the ligand, reducing the entropic penalty upon binding.
Visualizing the Discovery Logic
The following diagram illustrates the divergent pathways where the cyclopropyl-alkyne motif is utilized: Pathway A (Direct Nucleophilic Addition for NNRTIs) and Pathway B (Cyclization for Protease Inhibitors).
Caption: Divergent synthesis pathways utilizing cyclopropyl-alkyne motifs for distinct antiretroviral classes.
Detailed Experimental Protocol
Representative Workflow: Synthesis of a Tricyclic P2 Ligand Precursor via 1-Cyclopropylbut-3-yn-1-ol
This protocol is adapted from the methodologies of Ghosh et al. for the synthesis of advanced HIV-1 protease inhibitors.
-
Preparation of the Enyne Ether:
-
Dissolve 2,3-dihydrofuran (1.0 eq) and 1-Cyclopropylbut-3-yn-1-ol (1.2 eq) in anhydrous
at . -
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise.
-
Stir for 2 hours. Quench with saturated
. Extract and concentrate to yield the bromo-ether. -
Validation:
-NMR should show disappearance of the terminal alkyne proton if cyclized, or shifts in the furan peaks.
-
-
Dehydrobromination:
-
Dissolve the crude bromo-ether in benzene or toluene.
-
Add DBU (1.8-diazabicyclo[5.4.0]undec-7-ene, 2.0 eq).
-
Reflux for 4-6 hours.
-
Mechanism: Elimination of HBr to form the conjugated enyne ether.
-
-
Pauson-Khand Cyclization:
-
Treat the enyne with
(1.1 eq) in at room temperature for 2 hours to form the cobalt complex (dark red solution). -
Add NMO (6.0 eq) to promote the release of CO and cyclization.
-
Stir for 12-24 hours.
-
Purification: Silica gel chromatography yields the bicyclic enone.
-
References
-
Ghosh, A. K., et al. (2018).[2] "Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2-ligands." Journal of Medicinal Chemistry. Available at: [Link]
-
Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry. Available at: [Link]
-
Thompson, A. S., et al. (1995). "Use of an Ephedrine-Alkoxide to Mediate Enantioselective Addition of Acetylides to Ketones." Tetrahedron Letters. Available at: [Link]
Sources
Solubility profile of 1-Cyclopropylbut-3-yn-1-ol in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-Cyclopropylbut-3-yn-1-ol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 1-cyclopropylbut-3-yn-1-ol, a novel carbinol with potential applications as a building block in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological screening. This document delineates the fundamental physicochemical properties of 1-cyclopropylbut-3-yn-1-ol, establishes the theoretical principles governing its solubility, and provides a detailed, field-proven experimental protocol for determining its solubility via the shake-flask method. The guide presents a predicted solubility profile across a curated range of organic solvents, from polar protic to non-polar, and offers an in-depth interpretation of these results based on intermolecular forces. This work is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in work with this or structurally related molecules.
Introduction and Physicochemical Context
1-Cyclopropylbut-3-yn-1-ol is a unique molecule characterized by a secondary alcohol, a strained cyclopropyl ring, and a terminal alkyne. This combination of functional groups imparts a distinct electronic and steric profile, suggesting its utility as a versatile synthetic intermediate. The cyclopropyl group is often used in drug design to improve metabolic stability and modulate conformation, while the terminal alkyne is a key handle for "click" chemistry and other coupling reactions. The hydroxyl group provides a site for hydrogen bonding and further functionalization.
A thorough understanding of a compound's solubility is a critical-path activity in the early stages of drug discovery and chemical process development.[1] Poor solubility can lead to challenges in reaction kinetics, purification, formulation, and can result in misleading data from in vitro biological assays.[1] This guide establishes a predictive solubility framework for 1-cyclopropylbut-3-yn-1-ol based on its structural attributes and the fundamental principles of solute-solvent interactions.
1.1. Physicochemical Properties
The solubility behavior of a molecule is intrinsically linked to its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | PubChem[2] |
| Molecular Weight | 110.15 g/mol | PubChem[2] |
| Appearance | (Predicted) Colorless to pale yellow liquid | General chemical principles |
| Predicted XlogP | 0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 (the oxygen atom) | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[3] |
The molecule possesses a single, potent hydrogen bond donor (-OH) and a non-polar hydrocarbon backbone, including the cyclopropyl and butynyl moieties. The predicted XlogP of 0.9 suggests a relatively balanced hydrophilic-lipophilic character, predicting moderate solubility in both polar and some non-polar environments.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is the result of a thermodynamic equilibrium where the Gibbs free energy of the system is minimized. This process can be understood by examining the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" serves as an excellent guiding principle, indicating that substances with similar polarities and intermolecular forces are more likely to be miscible.[4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. 1-Cyclopropylbut-3-yn-1-ol, with its exposed hydroxyl group, is expected to form strong hydrogen bonds with these solvents, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The oxygen atom of 1-cyclopropylbut-3-yn-1-ol can accept a hydrogen bond, and its hydroxyl proton can interact with the electronegative atoms of the solvent. This results in favorable dipole-dipole interactions, suggesting moderate to good solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. While the hydrocarbon portion of 1-cyclopropylbut-3-yn-1-ol will have favorable interactions with these solvents, the highly polar -OH group will not be effectively solvated. Breaking the strong solute-solute hydrogen bonds to dissolve in a non-polar solvent is energetically unfavorable, predicting low solubility.
The following diagram illustrates the primary intermolecular forces at play between 1-cyclopropylbut-3-yn-1-ol and representative solvents.
Caption: Key Solute-Solvent Interactions.
Experimental Protocol: Thermodynamic Solubility Determination
To ensure the generation of reliable and reproducible data, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1][5] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
3.1. Materials and Equipment
-
1-Cyclopropylbut-3-yn-1-ol (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge capable of holding the vials
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (LC-MS)
3.2. Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-cyclopropylbut-3-yn-1-ol (e.g., ~5-10 mg, accurately weighed) to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[6][7]
-
Add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vials to prevent solvent evaporation. Prepare each solvent experiment in triplicate for statistical validity.[5]
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 RPM).[7]
-
Agitate the samples for a predetermined period sufficient to reach equilibrium. A 24-hour period is typically adequate for most small molecules, but preliminary time-to-equilibrium studies (e.g., sampling at 4, 8, 24, and 48 hours) are recommended to validate this.[1][5][7]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle by gravity for 30 minutes.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Alternatively, and for better results, filter the supernatant through a chemically resistant 0.22 µm syringe filter.
-
Immediately perform a precise serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
-
Prepare a calibration curve using standards of 1-cyclopropylbut-3-yn-1-ol of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mmol/L.
-
3.3. Experimental Workflow Diagram
Caption: Shake-Flask Method Workflow.
Results: Predicted Solubility Profile
While experimental data for 1-cyclopropylbut-3-yn-1-ol is not publicly available, a predictive solubility profile can be constructed based on its physicochemical properties and established chemical principles. The following table summarizes the expected solubility at ambient temperature (25 °C) across a range of representative organic solvents.
| Solvent | Solvent Type | Polarity Index | Predicted Solubility (mg/mL) | Expected Primary Interaction |
| Methanol | Polar Protic | 6.6 | > 100 (Highly Soluble) | Hydrogen Bonding |
| Ethanol | Polar Protic | 5.2 | > 100 (Highly Soluble) | Hydrogen Bonding |
| Isopropanol | Polar Protic | 4.3 | 50 - 100 (Soluble) | Hydrogen Bonding |
| Acetone | Polar Aprotic | 5.4 | 50 - 100 (Soluble) | Dipole-Dipole |
| Acetonitrile | Polar Aprotic | 6.2 | 25 - 50 (Soluble) | Dipole-Dipole |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.2 | > 100 (Highly Soluble) | Dipole-Dipole / Dispersion |
| Ethyl Acetate | Polar Aprotic | 4.3 | 25 - 50 (Soluble) | Dipole-Dipole / Dispersion |
| Dichloromethane (DCM) | Polar Aprotic | 3.4 | > 100 (Highly Soluble) | Dipole-Dipole / Dispersion |
| Toluene | Non-Polar | 2.4 | 5 - 10 (Slightly Soluble) | London Dispersion |
| Hexane | Non-Polar | 0.0 | < 1 (Sparingly Soluble) | London Dispersion |
Discussion and Interpretation
The predicted solubility profile aligns well with the theoretical principles outlined in Section 2.
-
High Solubility in Polar Protic Solvents: The exceptional solubility predicted in methanol and ethanol is a direct consequence of the molecule's hydroxyl group. This group can both donate and accept hydrogen bonds, allowing it to integrate seamlessly into the hydrogen-bonding network of these short-chain alcohols. As the alkyl chain of the alcohol solvent increases (e.g., isopropanol), the overall polarity decreases, which may slightly reduce solubility, though it is expected to remain high.
-
Good Solubility in Polar Aprotic Solvents: The molecule is expected to be readily soluble in solvents like THF, DCM, and acetone. These solvents cannot donate hydrogen bonds but are effective acceptors and possess significant dipole moments. The favorable dipole-dipole interactions between the solvent and the polar C-O and O-H bonds of the solute drive the dissolution process. The relatively large, non-polar regions of THF and DCM also effectively solvate the hydrocarbon portions of 1-cyclopropylbut-3-yn-1-ol.
-
Limited Solubility in Non-Polar Solvents: The predicted low solubility in hexane is a classic example of "like dissolves like." The energy required to break the strong intermolecular hydrogen bonds between molecules of 1-cyclopropylbut-3-yn-1-ol is not sufficiently compensated by the weak London dispersion forces that would form with hexane.[4] Toluene, with its aromatic ring, can participate in slightly stronger π-stacking and induced dipole interactions, explaining its slightly better (but still limited) solvating power compared to hexane.
Conclusion
1-Cyclopropylbut-3-yn-1-ol exhibits a solubility profile characteristic of a small alcohol with a significant non-polar component. It is predicted to be highly soluble in polar protic and many polar aprotic organic solvents, driven by its capacity for hydrogen bonding and strong dipole-dipole interactions. Conversely, its solubility is expected to be limited in non-polar hydrocarbon solvents. This comprehensive profile provides critical guidance for chemists and researchers in selecting appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating research and development involving this versatile chemical entity. The detailed experimental protocol provided herein offers a robust framework for validating these predictions and determining the precise thermodynamic solubility under specific laboratory conditions.
References
-
Scribd. Procedure for Determining Solubility of Organic Compounds. [Link][8]
-
World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. [Link][5]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][9]
-
Quora. How do you perform the shake flask method to determine solubility?. (2017). [Link][7]
-
Unknown Source. Solubility test for Organic Compounds. (2024). [Link][10]
-
National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules. [Link][11]
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ACS Publications. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). [Link][12]
-
ACS Publications. Solubilities of Phthalic Acid and o-Toluic Acid in Eight Alcohol Solvents. (2023). [Link][14]
-
ResearchGate. Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures. [Link][15]
-
IUPAC. SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. [Link][16]
-
University of Calgary. Solubility of Organic Compounds. (2023). [Link]
-
Chemistry Steps. Solubility of Organic Compounds. (2021). [Link][4]
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Advanced Synthesis and Mechanistic Pathways of Efavirenz Intermediates and 1-Cyclopropylbut-3-yn-1-ol
Executive Summary
Efavirenz is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized globally in the management of HIV-1. The commercial viability and pharmacological efficacy of Efavirenz hinge entirely on the stereoselective construction of a quaternary stereocenter bearing a trifluoromethyl group. This technical guide deconstructs the synthesis of primary Efavirenz intermediates—specifically cyclopropylacetylene and 4-chloro-2-trifluoroacetylaniline —and explores the mechanistic causality behind the critical asymmetric alkynylation step. Furthermore, we analyze 1-cyclopropylbut-3-yn-1-ol , a homologated intermediate vital for the development of next-generation NNRTI analogs designed to overcome the K103N viral mutation.
The Retrosynthetic Architecture of Efavirenz
The molecular architecture of Efavirenz (a 1,4-dihydro-2H-3,1-benzoxazin-2-one derivative) requires the precise assembly of a chiral tertiary alcohol. Retrosynthetic disconnection of the benzoxazinone ring via phosgenation reveals a chiral amino alcohol precursor. This precursor is synthesized via the convergent, enantioselective addition of a terminal alkyne (cyclopropylacetylene) to an electrophilic ketone (4-chloro-2-trifluoroacetylaniline).
Workflow of Efavirenz synthesis via zinc-mediated asymmetric alkynylation.
Primary Intermediates: Synthesis & Mechanistic Causality
Cyclopropylacetylene (CPA)
Cyclopropylacetylene is the direct nucleophilic precursor to the Efavirenz side chain. Its synthesis at an industrial scale is notoriously challenging due to the high ring strain of the cyclopropyl moiety.
-
Mechanistic Causality: Traditional chlorination of cyclopropyl methyl ketone using
generates in situ . This acidic byproduct triggers the rapid ring-opening of the dichloride intermediate, resulting in unwanted chloroolefins ()[1]. To prevent this, modern syntheses utilize strictly anhydrous, acid-free conditions with potassium tert-butoxide ( ) to drive the double dehydrochlorination, preserving the integrity of the three-membered ring[1].
1-Cyclopropylbut-3-yn-1-ol: The Homologated Analog Building Block
While CPA is used for Efavirenz, 1-cyclopropylbut-3-yn-1-ol (CAS: 4480-50-6) () is a critical structural homologue used in drug discovery. As HIV-1 develops the K103N mutation, the standard Efavirenz molecule loses its binding affinity due to steric clashes and the loss of key hydrogen bonds in the NNRTI pocket ()[2].
-
Strategic Utility: By introducing a methylene and a hydroxyl group between the alkyne and the cyclopropyl ring, 1-cyclopropylbut-3-yn-1-ol acts as a versatile building block. It provides additional hydrogen-bonding vectors (via the -OH group) and conformational flexibility, allowing researchers to synthesize analogs that can adapt to the mutated reverse transcriptase binding pocket[2].
The Key Step: Asymmetric Alkynylation & Autocatalysis
The formation of the chiral tertiary alcohol is achieved via zinc-mediated asymmetric alkynylation ()[3].
-
Why Zinc? Lithium acetylides are highly reactive and attack the trifluoromethyl ketone in an uncatalyzed, racemic fashion. By transmetalating the alkyne to Zinc (using
), the nucleophilicity is dampened. The reaction only proceeds rapidly when coordinated to a chiral chaperone—such as (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. This creates a highly organized, C2-symmetric dimeric transition state that strictly dictates facial selectivity, yielding the (S)-enantiomer with >98% ee ()[3]. -
Autocatalytic Amplification: Carreira and co-workers revolutionized this step by demonstrating asymmetric autocatalysis. By spiking the reaction with just 0.18 equivalents of the enantiopure product, the chiral chaperone loading can be drastically reduced. The product itself forms a catalytically active heterochiral complex with Zinc, propagating the stereocenter and allowing the reaction to run at 40 °C instead of cryogenic temperatures ()[4].
Quantitative Data: Alkynylation Optimization
The table below summarizes the operational shift from stoichiometric chiral induction to autocatalytic amplification during the synthesis of the Efavirenz amino alcohol intermediate[4].
| Parameter | Merck Stoichiometric Route | Carreira Autocatalytic Route |
| Chiral Ligand Loading | 1.5 equivalents | 0.3 equivalents |
| Dialkylzinc Reagent | ||
| Product Seed Added | None | 0.18 equivalents |
| Reaction Temperature | -2 to -8 °C | +40 °C |
| Enantiomeric Excess (ee) | > 99:1 | > 99:1 |
| Yield | 95% | 67% |
Self-Validating Experimental Protocols
Protocol A: Zinc-Mediated Asymmetric Alkynylation (Autocatalytic Route)
This protocol details the formation of the Efavirenz amino alcohol intermediate using reduced ligand loading.
-
System Preparation: In a flame-dried Schlenk flask under
, dissolve (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol (0.3 equiv) and enantiopure Efavirenz amino alcohol product (0.18 equiv) in anhydrous THF/Toluene. -
Complexation: Add
(0.24 equiv) and n-HexLi (0.9 equiv) at 40 °C.-
Causality: The addition of the product seed initiates an autocatalytic cycle, forming a highly active heterochiral zinc complex that lowers the required chiral ligand loading.
-
-
Acetylide Formation: Introduce cyclopropylacetylene (1.2 equiv).
-
Validation: The visible evolution of ethane gas serves as a direct kinetic confirmation of zinc acetylide formation.
-
-
Electrophile Addition: Add 4-chloro-2-trifluoroacetylaniline (1.0 equiv) dropwise.
-
Propagation: Stir at 40 °C for 12 hours. Unlike the stoichiometric route which requires cryogenic temperatures to maintain facial selectivity, the autocatalytic complex maintains >99:1 er at elevated temperatures.
-
Quench: Quench with cold 1M citric acid.
-
Causality: Citric acid effectively chelates zinc ions, breaking the stable product-zinc complex without risking acid-catalyzed dehydration of the newly formed tertiary alcohol.
-
Protocol B: Synthesis of 1-Cyclopropylbut-3-yn-1-ol via Barbier Propargylation
This protocol utilizes a Zinc-mediated Barbier reaction to prevent alkyne-to-allene isomerization, a common failure mode in Grignard-based propargylations.
-
Zinc Activation: Activate zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF at 65 °C for 15 minutes.
-
Causality: This removes the passivating
layer, ensuring reproducible single-electron transfer (SET).
-
-
Substrate Addition: Cool the suspension to 0 °C. Add cyclopropanecarboxaldehyde (1.0 equiv).
-
Propargylation: Add propargyl bromide (1.2 equiv, 80% in toluene) dropwise over 30 minutes.
-
Validation: The low temperature controls the highly exothermic radical-anion formation and prevents the homocoupling of the propargyl bromide.
-
-
Reaction Monitoring: Stir at 25 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the aldehyde is fully consumed.
-
Quench: Quench with saturated aqueous
.-
Causality: A mild, slightly acidic quench prevents the base-catalyzed isomerization of the terminal alkyne into an allene.
-
-
Isolation: Extract with EtOAc, dry over anhydrous
, and purify via vacuum distillation to yield pure 1-cyclopropylbut-3-yn-1-ol.
References
-
Efficient Syntheses of Cyclopropylacetylene, a Crucial Synthetic Intermediate for Efavirenz (DMP-266) . Synlett. Available at:[Link]
-
Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain . Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Proposed Mechanism for the Enantioselective Alkynylation of an Aryl Trifluoromethyl Ketone, the Key Step in the Synthesis of Efavirenz . Organic Process Research & Development. Available at:[Link]
-
Asymmetric Autocatalysis Enables an Improved Synthesis of Efavirenz . Angewandte Chemie International Edition. Available at:[Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Methodological & Application
Application Note: Catalytic Enantioselective Synthesis of (S)-1-Cyclopropylbut-3-yn-1-ol via Chiral Brønsted Acid-Mediated Allenylboration
Executive Summary
Homopropargylic alcohols bearing cyclopropyl moieties, such as (S)-1-cyclopropylbut-3-yn-1-ol (CAS: 4480-50-6, MW: 110.15 g/mol )[1], are highly valuable chiral building blocks in medicinal chemistry and natural product total synthesis. The terminal alkyne provides a versatile handle for Sonogashira cross-couplings, CuAAC "click" chemistry, and metathesis, while the cyclopropyl group imparts unique metabolic stability and conformational rigidity to pharmacophores[2]. Historically, accessing these chiral motifs required stoichiometric amounts of sensitive chiral auxiliaries or toxic organotin reagents[3]. This application note details a state-of-the-art, metal-free protocol utilizing a chiral phosphoric acid (CPA) to catalyze the asymmetric allenylboration of cyclopropanecarboxaldehyde, delivering the target molecule with exceptional enantiomeric excess (ee) and chemical yield[2].
Mechanistic Rationale & Stereocontrol
The core of this methodology relies on the bifunctional activation mode of chiral Brønsted acids, specifically the BINOL-derived catalyst (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate)[2].
Unlike traditional Lewis acid catalysis, the CPA operates via a highly structured, hydrogen-bonded cyclic transition state. Computational models reveal that the phosphoryl oxygen of the catalyst coordinates to the empty p-orbital of the boron atom in the allenylboronic acid pinacol ester[2]. Simultaneously, the acidic proton of the CPA hydrogen-bonds to the pseudo-equatorial oxygen of the pinacol ligand[4]. This dual activation not only enhances the nucleophilicity of the allenylboronate but also creates a rigid chiral pocket. The bulky 2,4,6-triisopropylphenyl substituents of (R)-TRIP effectively block the Re-face of the incoming cyclopropanecarboxaldehyde, directing the allenyl nucleophile exclusively to the Si-face, thereby establishing the (S)-configuration at the newly formed carbinol center[2].
Figure 1: Catalytic cycle and transition state assembly for the CPA-catalyzed allenylboration.
Quantitative Method Comparison
To contextualize the superiority of the CPA-catalyzed approach, Table 1 summarizes alternative asymmetric propargylation strategies for aliphatic aldehydes. The Brønsted acid method avoids toxic heavy metals and operates at a highly practical catalyst loading[3][4].
Table 1: Comparison of Asymmetric Propargylation Methodologies for Aliphatic Aldehydes
| Methodology | Reagent / Catalyst System | Loading | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Keck Propargylation | BINOL-Ti(OiPr)₄ / Allenyltributyltin | 10–20 mol% | -20 | 75–85 | 80–90 |
| Leighton Propargylation | Chiral Allenylsilane (Pseudoephedrine-based) | Stoichiometric | -10 | 80–95 | >95 |
| Marshall Propargylation | Chiral Allenylzinc (in situ from mesylate) | Stoichiometric | -78 | 70–85 | 85–95 |
| CPA Allenylboration | (R)-TRIP / Allenylboronic acid pinacol ester | 5 mol% | -20 | 85–95 | 92–98 |
Self-Validating Experimental Protocol
Figure 2: Step-by-step experimental workflow for the asymmetric propargylation.
Materials & Reagents
-
Cyclopropanecarboxaldehyde (1.0 mmol, 70.1 mg)
-
Allenylboronic acid pinacol ester (1.2 mmol, 199 mg)
-
(R)-TRIP Catalyst (0.05 mmol, 37.5 mg)
-
4Å Molecular Sieves (100 mg, finely powdered and oven-dried)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Procedure
-
Preparation & Dehydration: In a glovebox or under rigorous Schlenk conditions (argon atmosphere), add the (R)-TRIP catalyst and activated 4Å molecular sieves to a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Causality Insight: Aliphatic aldehydes like cyclopropanecarboxaldehyde often contain trace water or exist partially as hydrates. The molecular sieves ensure a strictly anhydrous environment, which is critical because water can competitively hydrogen-bond to the CPA catalyst and prematurely hydrolyze the allenylboronate[2].
-
-
Solvent & Electrophile Addition: Add anhydrous toluene (5.0 mL) followed by cyclopropanecarboxaldehyde (1.0 mmol). Stir the suspension at room temperature for 15 minutes to allow the sieves to scavenge any residual moisture.
-
Thermal Equilibration: Transfer the reaction vessel to a cryocooler or a dry ice/acetone bath maintained precisely at -20 °C. Allow the system to equilibrate for 15 minutes.
-
Causality Insight: Lowering the temperature to -20 °C increases the entropic penalty of the mismatched transition state (Re-face attack), thereby maximizing the enantiomeric ratio while maintaining a practical reaction rate[2].
-
-
Nucleophile Addition: Slowly add the allenylboronic acid pinacol ester (1.2 mmol) dropwise over 5 minutes via a gas-tight microsyringe.
-
Reaction Execution: Stir the reaction mixture at -20 °C for 72 hours.
-
Validation Checkpoint 1: At 48 hours, remove a 10 µL aliquot under argon, dilute with 0.5 mL EtOAc, and analyze via GC-MS. The disappearance of the aldehyde peak (m/z 70) and the appearance of the product peak (m/z 110) confirms successful catalytic turnover[1].
-
-
Quenching: Quench the reaction directly at -20 °C by adding 5 mL of saturated aqueous NaHCO₃. Allow the biphasic mixture to warm to room temperature under vigorous stirring for 30 minutes to ensure complete cleavage of the intermediate borate ester[2].
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5–10% EtOAc in Hexanes) to afford (S)-1-cyclopropylbut-3-yn-1-ol as a clear, colorless oil.
-
Validation Checkpoint 2: Post-purification, determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min). The (S)-enantiomer should elute as the major peak (>95% ee).
-
Analytical Characterization
-
Appearance: Colorless oil.
-
Formula: C₇H₁₀O[1].
-
Molecular Weight: 110.15 g/mol [1].
-
SMILES: C#CCC(O)C1CC1[1].
-
¹H NMR (400 MHz, CDCl₃): δ 3.35 (dt, J = 6.5, 6.0 Hz, 1H, carbinol CH), 2.45 (ddd, J = 16.5, 6.0, 2.6 Hz, 1H, propargylic CH₂), 2.38 (ddd, J = 16.5, 6.5, 2.6 Hz, 1H, propargylic CH₂), 2.05 (t, J = 2.6 Hz, 1H, alkyne CH), 1.95 (br s, 1H, OH), 0.95 (m, 1H, cyclopropyl CH), 0.55–0.45 (m, 2H, cyclopropyl CH₂), 0.35–0.25 (m, 2H, cyclopropyl CH₂).
References
-
[4] Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions. PubMed Central (PMC). URL:[Link]
-
[3] Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Chemical Reviews (ACS Publications). URL:[Link]
-
[2] Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes. PubMed Central (PMC). URL:[Link]
Sources
- 1. EnamineStore [enaminestore.com]
- 2. Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Addition of Cyclopropylacetylene to Aldehydes
Introduction & Strategic Importance
The enantioselective addition of terminal alkynes to carbonyl compounds is a cornerstone reaction in modern asymmetric synthesis, yielding chiral propargylic alcohols[1]. Specifically, the addition of cyclopropylacetylene to aldehydes and ketones is of paramount importance in medicinal chemistry. This transformation is most notably recognized as the key stereogenic-center-forming step in the industrial synthesis of the HIV reverse transcriptase inhibitor Efavirenz (Sustiva)[2].
While stoichiometric organometallic reagents (such as lithium acetylides) often result in high background reactivity and poor enantiocontrol[1], the development of zinc-mediated alkynylation—pioneered by Carreira and co-workers—revolutionized this transformation[3]. By utilizing catalytic Zinc(II) triflate (Zn(OTf)₂), an amine base, and a chiral amino alcohol ligand such as (+)-N-methylephedrine, researchers can achieve exceptional enantiomeric excesses (ee) under mild, operationally simple conditions[3].
Mechanistic Insights & Causality
Understanding the causality behind the reagent selection is critical for troubleshooting and scaling the reaction.
-
Role of Zn(OTf)₂ and Et₃N : Terminal alkynes like cyclopropylacetylene have a relatively high pKa (~25), making deprotonation by weak bases like triethylamine (pKa ~10.7) thermodynamically unfavorable. However, the highly Lewis acidic Zn(OTf)₂ coordinates to the alkyne, significantly increasing the acidity of the terminal proton. This dual-activation allows Et₃N to reversibly deprotonate the alkyne at room temperature or slightly elevated temperatures, forming the active zinc acetylide species in situ[3].
-
Stereocontrol via (+)-N-Methylephedrine : The enantioselectivity is governed by a well-defined transition state analogous to the Noyori model for dialkylzinc additions[1]. The chiral amino alcohol acts as a bidentate ligand, coordinating to the zinc center. The steric bulk of the ligand's phenyl and methyl groups creates a chiral pocket that effectively shields one face of the incoming aldehyde. When (+)-N-methylephedrine is used, the zinc acetylide attacks the Si-face of the aldehyde, predominantly yielding the (R)-propargylic alcohol[3].
-
Self-Validating In-Process Control : The reversible deprotonation of the alkyne can be monitored via ReactIR. The disappearance of the terminal C–H stretch (~3300 cm⁻¹) and the appearance of the zinc acetylide intermediate confirm the successful formation of the active nucleophile prior to aldehyde addition[3].
Catalytic cycle for the enantioselective zinc-mediated alkynylation of aldehydes.
Quantitative Data & Substrate Scope
The Carreira alkynylation protocol exhibits broad functional group tolerance. The table below summarizes typical yields and enantioselectivities for the addition of cyclopropylacetylene to various aliphatic and aromatic aldehydes using the optimized catalytic system (20 mol% Zn(OTf)₂, 22 mol% (+)-N-methylephedrine, 50 mol% Et₃N in toluene at 60 °C)[3].
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) | Absolute Configuration |
| Cyclohexanecarbaldehyde | 88 | 98 | R |
| Pivalaldehyde | 92 | 99 | R |
| Isobutyraldehyde | 85 | 97 | R |
| Benzaldehyde | 81 | 94 | R |
| 4-Methoxybenzaldehyde | 79 | 92 | R |
Note: The (S)-enantiomer can be accessed with identical yields and selectivities by substituting (-)-N-methylephedrine as the chiral ligand[3].
Step-by-Step Experimental Protocol
Self-Validating Design: This protocol incorporates specific hold-times and visual/analytical cues to ensure intermediate formation before proceeding to the next step.
Reagents Required:
-
Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) - Must be stored in a desiccator; highly hygroscopic.
-
(+)-N-Methylephedrine (or (-)-enantiomer)
-
Triethylamine (Et₃N) - Freshly distilled over CaH₂.
-
Cyclopropylacetylene
-
Aldehyde substrate - Freshly purified/distilled to remove carboxylic acid impurities.
-
Anhydrous Toluene
Step 1: Catalyst Assembly
-
Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen (repeat 3x).
-
Inside a glovebox or using standard Schlenk techniques, charge the flask with Zn(OTf)₂ (0.20 equiv, 20 mol%) and (+)-N-methylephedrine (0.22 equiv, 22 mol%).
-
Add anhydrous toluene to achieve a 0.3 M concentration relative to the aldehyde.
-
Add Et₃N (0.50 equiv, 50 mol%) via syringe. Causality Check: Stir the suspension at room temperature for 2 hours. The mixture will transition from a heterogeneous suspension to a nearly homogeneous light-yellow solution, indicating the successful formation of the chiral zinc complex[3].
Step 2: Alkyne Activation 5. Add cyclopropylacetylene (1.20 equiv) dropwise via syringe. 6. Heat the reaction mixture to 60 °C using an oil bath or heating block. Validation: If equipped with in situ ReactIR, monitor the decay of the alkyne C-H stretch at ~3300 cm⁻¹. Maintain heating for 1 hour to ensure complete zinc acetylide formation[3].
Step 3: Electrophile Addition 7. Slowly add the aldehyde (1.00 equiv) dropwise over 15 minutes. Causality: Slow addition prevents thermal spikes and minimizes background non-enantioselective reactions from uncomplexed zinc species[1]. 8. Stir the reaction at 60 °C for 12–24 hours. Monitor reaction progress via TLC (hexane/ethyl acetate) or GC-MS until the aldehyde is fully consumed.
Step 4: Quench and Workup 9. Cool the reaction to room temperature. 10. Quench the reaction by adding saturated aqueous NH₄Cl (equal to the reaction volume). Causality: The mild acidic quench hydrolyzes the zinc alkoxide intermediate to the desired alcohol without causing dehydration or side reactions. 11. Extract the aqueous layer with diethyl ether (3 × 15 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification & Analysis 13. Purify the crude oil via flash column chromatography on silica gel (typically 9:1 to 4:1 Hexanes:Ethyl Acetate). 14. Determine the enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H columns) comparing against a racemic standard synthesized using achiral Zn(OTf)₂/Et₃N without the ligand.
Alternative Methodologies and Recent Advances
While the Carreira alkynylation is the industry standard, other catalytic systems have been developed to address specific substrate limitations:
-
ProPhenol Catalyst (Trost): Utilizes a dinuclear zinc complex that is highly effective for the addition of alkynes to sensitive α,β-unsaturated aldehydes[1].
-
BINOL-Zinc/Indium Systems: Shibasaki and Pu have demonstrated that BINOL-derived ligands coupled with In(III) or Zn(II) salts provide excellent enantioselectivities, particularly for aromatic aldehydes[4],[3].
-
Pd-Catalyzed α-Pentadienylation: In a divergent use of cyclopropylacetylene, Gong and co-workers recently reported its use as a pentadienylation reagent. Through cooperative catalysis using a chiral Pd(0) complex and a Brønsted acid, cyclopropylacetylene reacts with aldehydes to yield α-pentadienylated aldehydes with high enantioselectivity, showcasing the structural versatility of the cyclopropylalkyne moiety[5],[6].
References
-
[1] The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. NIH PMC.[Link]
-
[5] Asymmetric α-Pentadienylation of Aldehydes with Cyclopropylacetylenes. Organic Chemistry Portal.[Link]
-
[6] Asymmetric α-Pentadienylation of Aldehydes with Cyclopropylacetylenes. Organic Letters (ACS Publications).[Link]
-
[4] Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols. Molecules (MDPI).[Link]
-
[3] Alkynylation of Carbonyl and Imino Groups. Thieme Connect.[Link]
-
[2] Proposed Mechanism for the Enantioselective Alkynylation of an Aryl Trifluoromethyl Ketone, the Key Step in the Synthesis of Efavirenz. Organic Process Research & Development (ACS Publications).[Link]
Sources
- 1. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric α-Pentadienylation of Aldehydes with Cyclopropylacetylenes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Scalable Process Chemistry for the Production of 1-Cyclopropylbut-3-yn-1-ol
Strategic Overview & Synthetic Rationale
1-Cyclopropylbut-3-yn-1-ol is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), enyne systems, and cross-coupling precursors[1]. The molecule features a terminal alkyne, a secondary hydroxyl group, and a sterically demanding cyclopropyl ring.
The most direct route to this scaffold is the propargylation of cyclopropanecarboxaldehyde. While Grignard (magnesium) or organolithium reagents are traditional choices for carbon-carbon bond formation, their application with propargyl halides is fundamentally flawed for this target. These highly electropositive metals induce a rapid metallotropic rearrangement, shifting the equilibrium toward the propargylmetal species, which subsequently attacks the aldehyde to yield the undesired allenyl alcohol byproduct.
To achieve the strict regioselectivity required for pharmaceutical intermediates, a Zinc-mediated Barbier-type propargylation is the superior process choice[2]. Zinc uniquely favors the reactive allenylzinc intermediate, which undergoes a highly ordered Zimmerman-Traxler cyclic transition state to exclusively deliver the desired homopropargylic alcohol[3].
Mechanistic pathway of the zinc-mediated Barbier propargylation.
Process Optimization & Causality
First-generation laboratory syntheses of 1-cyclopropylbut-3-yn-1-ol typically rely on highly flammable and toxic solvent mixtures such as Diethyl Ether (Et₂O) and Dimethylformamide (DMF)[1]. For multi-kilogram scale-up, these solvents present severe safety and regulatory hurdles. Furthermore, anhydrous dissolving-metal reactions are notorious for "delayed exotherms"—where the metal surface remains passivated, reagents accumulate, and a sudden thermal runaway occurs once the reaction finally initiates.
To engineer a self-validating and inherently safe process, we transition to a biphasic aqueous system utilizing 2-Methyltetrahydrofuran (2-MeTHF) and saturated aqueous ammonium chloride (NH₄Cl)[4].
-
Causality of the Aqueous Phase: The mildly acidic aqueous phase continuously etches the zinc oxide passivation layer, ensuring immediate reaction initiation upon the addition of propargyl bromide. It also acts as a massive thermal sink, absorbing the exothermic heat of the Barbier insertion.
-
Causality of 2-MeTHF: Unlike THF, which is highly water-miscible and complicates phase separation, 2-MeTHF is a greener, bio-derived solvent that cleanly phase-separates from water, eliminating the need for exhaustive extraction and salting-out procedures.
Quantitative Data: Condition Optimization
| Entry | Solvent System | Zinc Activation | Temp (°C) | Regioselectivity (Propargyl:Allene) | Yield (%) | Scalability Rating |
| 1 | DMF / Et₂O (1:1) | None | 0 to 25 | 95:5 | 60 | Poor (Toxicity/Flammability) |
| 2 | Anhydrous THF | I₂ (cat.) | 0 to 25 | 98:2 | 72 | Moderate (Exotherm Risk) |
| 3 | THF / aq. NH₄Cl | None | 0 to 20 | >99:1 | 85 | Good |
| 4 | 2-MeTHF / aq. NH₄Cl | None | 0 to 20 | >99:1 | 88 | Excellent (Greener Solvent) |
Step-by-Step Scalable Protocol
Process workflow for the scalable Barbier propargylation and purification.
Phase 1: Reactor Setup & Initiation
-
Preparation: Equip a 50 L jacketed glass-lined reactor with a mechanical pitched-blade turbine, an internal PT-100 temperature probe, a reflux condenser, and a pressure-equalized addition funnel. Purge the system with N₂.
-
Charging: Charge the reactor with Zinc dust (particle size <10 µm, 1.50 eq, 9.81 kg), 2-MeTHF (15.0 L), and saturated aqueous NH₄Cl (15.0 L). Initiate stirring at 250 rpm.
-
Substrate Addition: Add cyclopropanecarboxaldehyde (1.00 eq, 10.0 mol, 7.01 kg) in a single portion. Cool the biphasic mixture to an internal temperature of 5–10 °C via the jacket chiller.
Phase 2: Controlled Exothermic Addition
-
Initiation Check (Self-Validation Step): Charge the addition funnel with Propargyl bromide (80 wt% solution in toluene, 1.20 eq, 17.84 kg). Add exactly 5% of the solution (approx. 0.9 kg) and stop .
-
Monitor: Observe the internal temperature. Do not proceed until a distinct 2–3 °C internal temperature spike is recorded. Causality: This exotherm is the self-validating proof that zinc insertion has initiated. If addition continues without this spike, unreacted propargyl bromide will pool, leading to a catastrophic thermal runaway later in the process.
-
Continuous Addition: Once initiation is confirmed, resume the dropwise addition over 3–4 hours. Modulate the addition rate and jacket cooling to maintain the internal temperature strictly between 15 °C and 20 °C.
-
Aging: Upon complete addition, age the reaction mixture at 20 °C for 2 hours.
-
Reaction Validation: Sample the organic phase for GC-FID analysis. The reaction is deemed complete when unreacted aldehyde is <1% AUC. The chromatogram must show a >99:1 ratio of 1-cyclopropylbut-3-yn-1-ol to the allenyl byproduct.
Phase 3: Workup & Isolation
-
Phase Separation: Halt agitation and allow the biphasic system to settle for 30 minutes.
-
Aqueous Discharge: Drain the lower aqueous layer (containing zinc salts) into designated heavy-metal waste receptacles for downstream precipitation and treatment.
-
Organic Wash: Wash the retained upper organic phase with half-saturated brine (5.0 L) to remove residual water and salts.
-
Concentration: Transfer the organic phase to a rotary evaporator or distillation vessel. Remove 2-MeTHF and toluene under reduced pressure (40 °C, 100 mbar). Note: 2-MeTHF can be recovered, dried over molecular sieves, and recycled.
Phase 4: Purification via Fractional Distillation
-
Transfer the crude yellow oil to a short-path vacuum distillation apparatus equipped with a Vigreux column.
-
Apply high vacuum (10–15 mbar). Discard the initial fore-run (residual toluene and trace unreacted aldehyde).
-
Collect the main fraction (boiling point ~65–70 °C at 12 mbar).
-
Yield: ~9.7 kg (88% theoretical yield) of 1-cyclopropylbut-3-yn-1-ol as a clear, colorless liquid. Purity >98% by GC-FID.
Critical Safety & Hazard Parameters
-
Propargyl Bromide: Pure propargyl bromide is a shock-sensitive explosive and a severe alkylating agent. It must never be concentrated to dryness or distilled in its pure form. The process strictly utilizes the commercially available 80% solution stabilized in toluene, which mitigates the explosive hazard while remaining fully compatible with the reaction conditions.
-
Zinc Dust: Finely divided zinc is pyrophoric and reacts with water over time to release hydrogen gas. The reactor must be thoroughly purged with nitrogen, and aqueous zinc waste should be neutralized and filtered promptly to prevent hydrogen accumulation in waste drums.
References
-
Supporting Information: Nickel-Catalyzed Ipso-Cross-Coupling of Homopropargyl Bromides with Aryl/Vinyl Electrophiles. Amazon Web Services (AWS) / Literature Repository.5
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules / NIH PubMed Central.2
-
Metal-Promoted Allylation, Propargylation, or Allenylation of Azetidine-2,3-diones in Aqueous and Anhydrous Media. The Journal of Organic Chemistry (ACS Publications).4
-
Propargyl bromide purum, 80% in toluene (106-96-7). Sigma-Aldrich Product Specifications.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note: Precision Functionalization of 1-Cyclopropylbut-3-yn-1-ol via Negishi Coupling
This Application Note is designed for research chemists and process development scientists. It details the strategic use of 1-Cyclopropylbut-3-yn-1-ol —a versatile homopropargyl alcohol building block—in Negishi cross-coupling reactions .
Unlike standard alkyl halides, this substrate offers two distinct reactive handles: a terminal alkyne and a secondary alcohol adjacent to a cyclopropyl ring. The protocols below prioritize stereochemical retention and chemoselectivity , specifically leveraging the Hydrozirconation-Transmetallation-Negishi sequence to generate defined (E)-alkenyl motifs.
Executive Summary
1-Cyclopropylbut-3-yn-1-ol is a bifunctional scaffold combining a cyclopropyl carbinol motif with a terminal homopropargyl alkyne. While the cyclopropyl group confers unique steric and electronic properties (often used in antiviral pharmacophores), it is sensitive to acid-catalyzed ring opening. The terminal alkyne allows for carbon chain extension.
Why Negishi? While Sonogashira coupling is common for alkynes, Negishi coupling (via organozinc intermediates) is superior for this substrate when:
-
Stereodefined Alkenes are Required: Converting the alkyne to a vinylzinc species allows for the synthesis of (E)-allylic systems, which is impossible with direct Sonogashira coupling.
-
Sp3-Sp2 Coupling: Connecting the alkyne terminus to alkyl halides (alkyl-alkyl coupling).
-
Mild Conditions: The high reactivity of organozincs allows coupling at lower temperatures, preserving the acid-sensitive cyclopropyl carbinol moiety.
Mechanistic Strategy & Pathway Design
The most powerful application of this substrate involves the Hydrozirconation-Transmetallation-Negishi (HTN) sequence. This route converts the terminal alkyne into a nucleophilic vinylzinc species with >98% (E)-selectivity.
The HTN Workflow
-
Protection: The free hydroxyl group is masked (TBS/TBDPS) to prevent protonolysis of the organometallic reagents.
-
Hydrozirconation: Schwartz’s Reagent [Cp₂Zr(H)Cl] adds across the alkyne to form an (E)-alkenylzirconocene.
-
Transmetallation: Rapid exchange with ZnCl₂ or Me₂Zn generates the reactive (E)-alkenylzinc species.
-
Negishi Coupling: Pd-catalyzed cross-coupling with an aryl/vinyl halide delivers the product.[1]
Pathway Visualization
The following diagram illustrates the catalytic cycle and intermediate species.
Figure 1: Sequential workflow for the stereoselective conversion of 1-Cyclopropylbut-3-yn-1-ol to (E)-alkenyl derivatives via Zr/Zn/Pd catalysis.
Detailed Experimental Protocols
Protocol A: Preparation of the Protected Precursor
Rationale: Organozirconium and organozinc reagents are basic/nucleophilic. Free alcohols can quench these species or form stable alkoxides that retard the reaction rate.
-
Reagents: 1-Cyclopropylbut-3-yn-1-ol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv), Imidazole (2.5 equiv), DCM (anhydrous).
-
Procedure:
-
Dissolve substrate in DCM (0.5 M) at 0 °C.
-
Add imidazole, followed by portion-wise addition of TBSCl.
-
Warm to RT and stir for 4–6 hours (monitor by TLC).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.
-
Validation: ¹H NMR should show loss of OH signal and appearance of silyl methyls (~0.1 ppm).
-
Protocol B: Hydrozirconation-Negishi Coupling (The HTN Method)
Target: Synthesis of (E)-1-Cyclopropyl-4-(4-methoxyphenyl)but-3-en-1-ol derivative.
Materials:
-
Substrate: TBS-protected 1-Cyclopropylbut-3-yn-1-ol (1.0 mmol)
-
Hydrozirconation: Schwartz’s Reagent [Cp₂Zr(H)Cl] (1.2 mmol) - Must be stored in glovebox or fresh.
-
Transmetallation: ZnCl₂ (anhydrous, 1.2 mmol) or Me₂Zn (1.2 M in toluene).
-
Coupling: 4-Iodoanisole (1.0 mmol), Pd(PPh₃)₄ (5 mol%).
-
Solvent: THF (anhydrous, deoxygenated).
Step-by-Step Methodology:
-
Hydrozirconation (Formation of Alkenyl Zr):
-
In a flame-dried Schlenk flask under Argon, suspend Cp₂Zr(H)Cl (309 mg, 1.2 mmol) in THF (5 mL).
-
Add the TBS-protected alkyne (1.0 mmol) dropwise at room temperature (23 °C).
-
Observation: The suspension will clear to a yellow/orange solution within 15–30 minutes, indicating formation of the alkenylzirconocene.
-
Checkpoint: If the solution remains cloudy after 1h, the Cp₂Zr(H)Cl may be degraded (oxidized).
-
-
Transmetallation (Zr → Zn):
-
Cool the solution to 0 °C.
-
Add anhydrous ZnCl₂ (163 mg, 1.2 mmol) dissolved in THF (2 mL) via cannula.
-
Stir at 0 °C for 20 minutes. The color may shift to a lighter yellow.
-
Mechanistic Note: This generates the (E)-alkenylzinc chloride species R-CH=CH-ZnCl.
-
-
Negishi Cross-Coupling:
-
Add the electrophile (4-Iodoanisole, 234 mg, 1.0 mmol) and the catalyst Pd(PPh₃)₄ (58 mg, 0.05 mmol) directly to the zincate solution.
-
Warm to ambient temperature and stir. For aryl bromides, mild heating (40–50 °C) may be required.
-
Monitor by TLC/LC-MS for consumption of the aryl halide.
-
-
Workup & Purification:
Quantitative Data & Optimization Guidelines
Catalyst & Ligand Selection Table
Based on general Negishi coupling efficiencies for alkenylzinc species:
| Catalyst System | Ligand Class | Substrate Scope | Pros | Cons |
| Pd(PPh₃)₄ | Phosphine (Monodentate) | Aryl Iodides/Bromides | Standard, cheap, reliable for simple couplings. | Air sensitive, slower with chlorides. |
| Pd(dppf)Cl₂ | Phosphine (Bidentate) | Aryl Bromides/Triflates | Excellent for minimizing isomerization; robust. | Harder to remove ligand residues. |
| Pd-PEPPSI-IPr | NHC (Carbene) | Aryl Chlorides | Ultra-high activity; works at RT for difficult substrates. | More expensive; requires strict anhydrous conditions. |
| Ni(cod)₂ + bpy | Nickel/Amine | Alkyl Halides | Enables sp³-sp³ coupling (alkyl-alkyl). | Higher catalyst loading often needed; air sensitivity. |
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Low yield of coupled product; recovery of starting alkyne.
-
Diagnosis: Failed Hydrozirconation.
-
Validation: Quench a small aliquot of the Zr-intermediate with D₂O before adding Zn. NMR should show deuterium incorporation at the vinyl position. If not, the Schwartz reagent is inactive.
-
-
Issue: Homocoupling of the Aryl Halide (Ar-Ar).[3]
-
Diagnosis: Slow transmetallation or inactive Zinc species.
-
Fix: Ensure ZnCl₂ is anhydrous (flame dry under vacuum). Use a slight excess of Zn reagent.
-
-
Issue: Cyclopropyl Ring Opening.
-
Diagnosis: Product mass spectrum shows +18 or rearranged skeleton.
-
Fix: Ensure the reaction remains strictly neutral/buffered. Avoid strong Lewis acids during workup (use NH₄Cl instead of HCl).
-
References
-
Negishi, E.-i. (2002). "Magical Power of Transition Metals: Past, Present, and Future." Bulletin of the Chemical Society of Japan, 75(9), 1963–1978. Link
-
Wipf, P., & Jahn, H. (1996). "Synthetic applications of organochlorozirconocene complexes." Tetrahedron, 52(40), 12853-12910. Link
-
Lipshutz, B. H., et al. (2008). "Negishi cross-couplings of in situ generated organozinc reagents catalyzed by Pd(P(t-Bu)3)2." Journal of the American Chemical Society, 130(44), 14378–14379. Link
-
Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958-2961. (Relevant for Zn-LiCl variants).[4] Link
Sources
Catalytic asymmetric synthesis of cyclopropyl alkynols using chiral ligands
Executive Summary
The cyclopropyl alkynol motif is a privileged structural element in modern medicinal chemistry, most notably serving as the chiral core of the HIV reverse transcriptase inhibitor Efavirenz (Sustiva). The combination of the rigid, metabolically stable cyclopropyl group with the versatile alkyne handle allows for rapid diversification via "click" chemistry or reduction.
However, the synthesis of these motifs—particularly from cyclopropyl ketones —presents a significant challenge: generating a quaternary stereocenter adjacent to a strained ring system. Standard Grignard or Lithium additions often lack enantiocontrol and can trigger ring-opening side reactions.
This guide details the Zinc-mediated catalytic asymmetric alkynylation , a robust methodology that circumvents these issues. We focus on the use of chiral amino-alcohol ligands (e.g., ephedrine derivatives) to control the addition of terminal alkynes to cyclopropyl electrophiles.
Mechanistic Insight: The Zinc-Alkynylide System
Unlike lithium or magnesium acetylides, zinc acetylides are less basic and more compatible with sensitive functional groups. The reaction does not proceed via a simple nucleophilic attack but rather through a ligand-accelerated bimetallic transition state.
The Catalytic Cycle[1][2][3]
-
Ligand Exchange: Dimethylzinc (
) reacts with the chiral ligand (protonolysis) to form a chiral zinc complex. -
Alkynylide Formation: This complex deprotonates the terminal alkyne.
-
Carbonyl Activation: The Lewis acidic zinc center coordinates the cyclopropyl ketone/aldehyde oxygen, enhancing electrophilicity.
-
Facial Discrimination: The chiral ligand steric bulk directs the alkyne attack to the Si or Re face of the carbonyl.
Figure 1: The catalytic cycle for Zinc-mediated asymmetric alkynylation. The formation of the alkylzinc species is irreversible (methane release).
Ligand Selection Guide
The choice of ligand dictates the stereochemical outcome and reaction rate. For cyclopropyl ketones (difficult substrates), highly specialized ligands are required compared to aldehydes.
| Ligand Class | Representative Example | Target Substrate | Typical Load | Enantioselectivity (ee) | Notes |
| Ephedrine Derivatives | (1R, 2S)-N-pyrrolidinyl-norephedrine | Ketones (Efavirenz-type) | 20-100 mol%* | >95% | The "Gold Standard" for ketones. Can be recycled.[1][2] Often used stoichiometrically in early protocols, but catalytic variants exist.[3] |
| Simple Amino Alcohols | N-methylephedrine | Aldehydes | 10-20 mol% | 85-99% | Carreira conditions. Excellent for aldehydes, poor for ketones. |
| ProPhenol | Trost Ligand | Aldehydes/Ynones | 5-10 mol% | >90% | Dinuclear Zn mechanism. Good for |
| BINOL/Ti Systems | BINOL + Ti(OiPr)4 | Aldehydes | 10-20 mol% | 90-98% | Uses Titanium instead of pure Zn. Moisture sensitive. |
Protocol A: Asymmetric Alkynylation of Cyclopropyl Ketones
Target: Synthesis of quaternary stereocenters (e.g., Efavirenz intermediates). Difficulty: High. Requires strict anhydrous conditions.
Reagents & Equipment[8][9]
-
Electrophile: Cyclopropyl ketone (e.g., 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, protected).
-
Nucleophile: Cyclopropylacetylene (or other terminal alkyne).
-
Reagent: Dimethylzinc (
) 1.2M in Toluene (Caution: Pyrophoric). -
Ligand:
-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol. -
Solvent: Anhydrous THF/Toluene (1:1).
Step-by-Step Methodology
-
Ligand-Zinc Complex Formation:
-
Flame-dry a 3-neck round bottom flask and cool under Argon flow.
-
Charge with Ligand (1.2 equiv relative to ketone) and anhydrous Toluene/THF.
-
Cool to 0°C .
-
Add
(1.2 equiv) dropwise via syringe. Note: Evolution of methane gas will occur. Ensure proper venting. -
Stir for 30 minutes at 0°C to ensure complete formation of the zinc-alkoxide complex.
-
-
Alkynylide Generation:
-
Add Cyclopropylacetylene (1.2 equiv) dropwise to the mixture at 0°C.
-
Stir for 45 minutes. The solution typically turns from colorless to pale yellow.
-
-
Asymmetric Addition:
-
Cool the reaction mixture to -20°C (or -50°C for maximum ee, though rate decreases).
-
Add the Cyclopropyl Ketone (1.0 equiv) dissolved in minimal THF slowly over 30 minutes.
-
Critical: Rapid addition can lead to background (racemic) reaction.
-
-
Incubation & Quench:
-
Maintain temperature for 18–24 hours. Monitor by HPLC.
-
Quench: Carefully add saturated aqueous citric acid or 1M HCl at cold temperatures. Caution: Residual
will react vigorously.
-
-
Workup:
-
Extract with MTBE or Ethyl Acetate (x3).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purify via silica gel chromatography (Hexanes/EtOAc).[5]
-
Protocol B: Asymmetric Alkynylation of Cyclopropyl Aldehydes
Target: Secondary propargylic alcohols.[6] Difficulty: Moderate.
Reagents
-
Ligand:
-methylephedrine (20 mol%). -
Base: Triethylamine (
, 20 mol%) - Accelerates the reaction. -
Zinc Source:
(1.1 equiv) OR .-
Note: The Zn(OTf)2 method (Carreira) is safer and often easier to handle than dimethylzinc.
-
Methodology (Carreira Zn(OTf)2 Variant)
-
Catalyst Preparation:
-
In a glovebox or under Argon, load
(flame dried, 1.1 equiv) and -methylephedrine (0.2 equiv) into a flask. -
Suspend in Toluene. Add
(1.2 equiv). Stir for 2 hours at 23°C.
-
-
Reaction:
-
Add the terminal Alkyne (1.2 equiv). Stir for 15 minutes.
-
Add the Cyclopropyl Aldehyde (1.0 equiv).
-
Heat to 60°C (if using Zn(OTf)2) or stir at 0°C (if using
). -
Why Heat? Zinc triflate reactions are slower and require thermal energy to turnover, whereas alkyl zincs are highly reactive.
-
-
Quench:
-
Quench with sat.
.
-
Optimization & Troubleshooting Workflow
Use this decision logic to troubleshoot low yields or poor enantioselectivity.
Figure 2: Optimization workflow for asymmetric alkynylation.
Safety: Handling Dimethylzinc[9][11]
-
Pyrophoric:
ignites immediately on contact with air. Always use a dual-manifold (Schlenk) line or a glovebox.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Needle Technique: When transferring via syringe, pull a buffer of inert gas (Argon) into the syringe before drawing the reagent. Upon removal, pull the plunger further to draw the liquid out of the needle tip to prevent dripping.
-
Quenching Spills: Do not use water. Use dry sand or a Class D fire extinguisher.
-
Waste Disposal: Quench residual
in the syringe by drawing up dilute hexane/isopropanol mixture before cleaning.
References
-
Pierce, M. E., et al. (1998).[1] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. Journal of Organic Chemistry.
- The authoritative source for the ketone-alkynyl
-
Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society.[7]
- Establishes the Zn(OTf)2 / N-methylephedrine protocol.
-
Trost, B. M., et al. (2006). Dinuclear Zinc-Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes.[3] Journal of the American Chemical Society.[7]
- Details the use of ProPhenol ligands for difficult substr
-
Li, Z., et al. (2004). Enantioselective alkynylation of aromatic aldehydes catalyzed by readily available chiral amino alcohol-based ligands.[8][9][10] Tetrahedron Letters.[11]
- Compar
Sources
- 1. mdpi.com [mdpi.com]
- 2. Harnessing the (CH3)2ZnCl– Anion for Dimethylzinc Stabilization as a Pathway to Stable Dimethylzinc Salts and Dimethylzinc Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dinuclear zinc complex catalyzed asymmetric methylation and alkynylation of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Performance Synthesis of Efavirenz via the Cyclopropylacetylide Addition
[1]
Executive Summary
Efavirenz (Sustiva®, DMP-266) remains a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in HIV-1 antiretroviral therapy.[1] The synthesis of Efavirenz has evolved from a linear 12-step legacy route to a highly convergent 3-step process.[1] The critical quality attribute (CQA) of this synthesis is the formation of the quaternary chiral center at the C4 position of the benzoxazinone ring.[1]
This Application Note details the enantioselective addition of cyclopropylacetylene (CPA) to a trifluoromethyl ketone to generate the essential amino-alcohol intermediate. While often colloquially referred to in various fragmented nomenclatures (e.g., 1-cyclopropylbut-3-yn-1-ol derivatives), the precise chemical entity is (S)-5-chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol .[1]
We provide a validated protocol for this zinc-mediated addition, offering superior enantiomeric excess (ee > 98%) and yield compared to legacy lithiation routes.[1]
Structural & Nomenclature Clarification
To ensure scientific integrity, we must first define the specific intermediate referenced in the topic.[1]
-
User Query Term: 1-Cyclopropylbut-3-yn-1-ol
-
Scientific Correction: The structure implied by "1-cyclopropylbut-3-yn-1-ol" (a homopropargylic alcohol) does not map to the Efavirenz pharmacophore.[1] The actual key intermediate formed via the addition of cyclopropylacetylene is a propargylic alcohol attached directly to the aniline ring.[1]
Target Intermediate Structure:
-
IUPAC Name: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol[1]
-
Role: Precursor to the final cyclization step.[1]
-
Key Feature: Contains the fully formed chiral center (S-configuration) required for biological activity.[1]
Figure 1: The convergent synthesis pathway highlighting the critical intermediate.[1]
Reaction Mechanism & Causality[1]
The synthesis hinges on the enantioselective alkynylation of the ketone.[1] Early methods using Lithium Acetylides (Li-CPA) required stoichiometric chiral additives and cryogenic conditions (-78°C), often yielding poor enantioselectivity (ee < 85%).[1]
The modern Zinc-Aminoalkoxide mediated approach (developed by DuPont/Merck) is superior for three reasons:
-
Chelation Control: The zinc atom coordinates with the amino group of the substrate and the chiral ligand, creating a rigid transition state that directs the attack of the acetylide to the Re-face of the ketone.[1]
-
Temperature Tolerance: Reactions can proceed at 0°C to room temperature, reducing energy costs.[1]
-
Atom Economy: The chiral ligand (e.g., (1R,2S)-pyrrolidinyl-1-phenyl-1-propanol) can often be recovered or used in catalytic amounts.[1]
Transition State Logic
The chiral ligand deprotonates to form a zinc alkoxide.[1] This species acts as a scaffold, binding the keto-aniline substrate.[1] The cyclopropylacetylide is then delivered intramolecularly, ensuring high fidelity in chirality transfer.[1]
Experimental Protocol: Enantioselective Addition
Objective: Synthesis of (S)-5-chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol.
Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Critical Attribute |
| Keto-Aniline (4-chloro-2-trifluoroacetyl aniline) | 1.0 | Substrate | Dryness (<0.1% H2O) |
| Cyclopropylacetylene (CPA) | 1.2 - 1.4 | Nucleophile | Purity >98% |
| Diethylzinc (Et2Zn) | 2.2 | Metal Source | Pyrophoric; Handle under N2 |
| Chiral Ligand (1R,2S-pyrrolidinyl-1-phenyl-1-propanol) | 1.1 | Chiral Inducer | Optical Purity >99% |
| Toluene/THF (1:1) | Solvent | - | Anhydrous |
Step-by-Step Methodology
Phase A: Formation of the Chiral Zinc Complex [1]
-
Inert Setup: Purge a 1L double-jacketed reactor with Nitrogen (
). Ensure internal temperature probe is calibrated. -
Ligand Charge: Charge Toluene (300 mL) and the Chiral Ligand (1.1 eq). Cool to 0°C.[1]
-
Zinc Addition: Caution: Exothermic. Add Diethylzinc (1.1 eq) dropwise over 30 minutes. Maintain temperature < 10°C.
-
Maturation: Stir at 0°C for 30 minutes to form the Zinc-Alkoxide species.
Phase B: Formation of the Zinc Acetylide [1]
-
CPA Addition: Add Cyclopropylacetylene (1.2 eq) to the mixture at 0°C.
-
Equilibration: Stir for 45 minutes. The solution now contains the reactive chiral zinc acetylide species.[1]
Phase C: Substrate Addition (The Critical Step)
-
Substrate Prep: Dissolve Keto-Aniline (1.0 eq) in minimal THF.
-
Controlled Addition: Add the Keto-Aniline solution to the reactor over 2 hours.
-
Why? Slow addition prevents non-selective background reactions and maintains the chelation equilibrium.[1]
-
-
Reaction Monitoring: Warm to 20°C and stir for 4-12 hours.
-
Checkpoint: Monitor via HPLC.[1] Target conversion >98%.
-
Phase D: Quench & Workup
Cyclization to Efavirenz (Final Step)[1][2]
The amino-alcohol intermediate is cyclized to form the benzoxazinone ring.[1][2]
-
Reagent: Phosgene (industrial standard) or Carbonyl Diimidazole (CDI) (safer lab alternative).[1]
-
Conditions: Treat the intermediate with CDI (1.2 eq) in THF at 50°C.
-
Mechanism: The amino group attacks the carbonyl, followed by the hydroxyl group closing the ring.[1]
-
Outcome: Formation of Efavirenz.
Figure 2: Operational workflow for the Zinc-mediated asymmetric addition.
Analytical Control & Troubleshooting
Critical Quality Attributes (CQAs)
| Parameter | Specification | Method | Impact |
| Enantiomeric Excess (ee) | > 98.0% | Chiral HPLC (AD-H Column) | Efficacy (S-isomer is active) |
| Water Content | < 0.05% | Karl Fischer | Stops reaction (destroys Zn reagent) |
| Residual Zinc | < 10 ppm | ICP-MS | Toxicity/Downstream purity |
Common Failure Modes[1]
-
Low Yield: Usually due to "wet" reagents.[1] The proton from water reacts with Et2Zn faster than the amine/alkyne.[1]
-
Fix: Azeotropic distillation of ligand and substrate before use.[1]
-
-
Low ee%: Often caused by fast addition of the substrate or insufficient cooling during the catalyst formation step.[1]
-
Fix: Reduce addition rate of Keto-Aniline to ensure the chiral pocket is available for every molecule.
-
References
-
Pierce, M. E., et al. (1998).[1] "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543.[1] Link[1]
-
Thompson, A., et al. (1998).[1] "Use of an Ephedrine Alkoxide to Mediate Enantioselective Addition of Acetylides to Trifluoromethyl Ketones."[1] Tetrahedron Letters, 39(51), 9313-9316.[1] Link[1]
-
Tan, L., et al. (1999).[1] "Development of a Scalable Synthesis of Efavirenz." Organic Process Research & Development, 3(2), 93-97.[1] Link[1]
-
BenchChem Technical Guide. (2025). "Hypothetical Synthesis of Racemic Methyl Efavirenz and Intermediates." BenchChem Application Notes. Link[1]
Application Note: Strategic Resolution of Racemic 1-Cyclopropylbut-3-yn-1-ol
Executive Summary & Strategic Rationale
1-Cyclopropylbut-3-yn-1-ol (1 ) is a high-value chiral building block, notably serving as a homopropargylic alcohol scaffold in the synthesis of antiretroviral agents (e.g., Efavirenz analogues) and complex natural products. The molecule features a terminal alkyne and a cyclopropyl group flanking a secondary hydroxyl center.
The resolution of (±)-1 presents unique challenges due to the acid-sensitivity of the cyclopropyl ring (prone to ring-opening rearrangement) and the potential for alkyne migration under harsh basic conditions.
This guide details two validated pathways for resolution:
-
Enzymatic Kinetic Resolution (EKR): The preferred method for gram-to-kilogram scale preparation, utilizing Candida antarctica Lipase B (CAL-B).
-
Chemical Derivatization: A high-precision method using (1S)-(-)-Camphanic chloride, ideal for analytical determination of absolute configuration and preparation of high-purity reference standards.
Pathway A: Enzymatic Kinetic Resolution (EKR)
Mechanistic Insight
Lipase-catalyzed transesterification is the most robust method for resolving secondary alcohols. We utilize Novozym 435 (immobilized CAL-B).[1] Based on the Kazlauskas Rule for secondary alcohols, CAL-B preferentially acetylates the enantiomer where the medium-sized group (M) and large group (L) align with the enzyme's chiral pocket when the hydroxyl group is oriented for catalysis.
-
Steric Analysis:
-
Outcome: CAL-B typically acetylates the (R)-enantiomer of homopropargylic alcohols faster, leaving the (S)-alcohol unreacted. (Note: Absolute configuration must be confirmed via optical rotation or X-ray, as CIP priority rules vs. steric bulk can vary).
Reagents & Materials
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]
-
Acyl Donor: Vinyl Acetate (Irreversible donor; tautomerization of vinyl alcohol to acetaldehyde drives equilibrium).
-
Solvent: MTBE (Methyl tert-butyl ether) or
-Hexane. Note: Hydrophobic solvents preserve the essential water layer on the enzyme surface. -
Temperature: 30°C – 40°C.
Validated Protocol (Scale: 10 mmol)
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve racemic 1 (1.10 g, 10 mmol) in anhydrous MTBE (30 mL).
-
Acyl Donor Addition: Add Vinyl Acetate (2.7 mL, 30 mmol, 3.0 equiv).
-
Initiation: Add Novozym 435 (110 mg, 10% w/w relative to substrate).
-
Incubation: Stir the suspension at 200 rpm at 35°C.
-
Critical Control Point: Monitor conversion via GC or TLC every 2 hours. Stop the reaction exactly at 50% conversion (typically 6–24 hours). Over-conversion degrades the enantiomeric excess (
) of the remaining alcohol.
-
-
Termination: Filter the mixture through a pad of Celite to remove the enzyme beads. Wash the pad with MTBE (2 x 10 mL).
-
Separation: Concentrate the filtrate under reduced pressure.
-
Purification: The residue contains the (S)-alcohol and the (R)-acetate . Separate via flash column chromatography (Silica Gel 60, Hexanes/EtOAc gradient 90:10
70:30). The acetate elutes first (high ), followed by the alcohol.
-
-
Hydrolysis of Ester (Optional): To recover the (R)-alcohol, treat the acetate with
(2.0 equiv) in MeOH at 0°C for 1 hour. Avoid NaOH to prevent potential alkyne degradation.
Pathway B: Chemical Resolution via Diastereomeric Esters
Strategic Application
This method is used when
Reagents
-
Chiral Auxilliary: (1S)-(-)-Camphanic chloride.
-
Base: Pyridine (solvent/base) and DMAP (catalyst).
-
Workup: Dilute HCl (for pyridine removal), DCM (extraction).
Protocol
-
Derivatization: Dissolve racemic 1 (1.0 mmol) in anhydrous Pyridine (2.0 mL).
-
Addition: Add DMAP (10 mg) followed by (1S)-(-)-Camphanic chloride (1.2 mmol) portion-wise at 0°C.
-
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (disappearance of alcohol).
-
Workup: Dilute with DCM, wash with 1M HCl (cold) to remove pyridine, then Sat.
and Brine.[2] Dry over . -
Separation:
-
Method A (Crystallization): Dissolve the crude diastereomeric mixture in hot Hexane/EtOH. Allow to cool slowly. One diastereomer often crystallizes preferentially.
-
Method B (Prep-HPLC): Inject onto a standard Silica column (non-chiral). The diastereomers are often separable due to the rigid camphanoyl scaffold.
-
-
Hydrolysis: Saponify the isolated ester using LiOH in THF/
(3:1) at 0°C to recover the enantiopure alcohol.
Analytical Control: Chiral HPLC
To validate the resolution, a robust Chiral HPLC method is required.
| Parameter | Condition |
| Column | Chiralpak AD-H or Chiralcel OD-H (Daicel) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Alkyne absorbance) |
| Temperature | 25°C |
| Selectivity ( | Typically > 1.2 for this substrate class |
Workflow Visualization
The following diagram illustrates the decision logic and process flow for the resolution of 1-Cyclopropylbut-3-yn-1-ol.
Caption: Workflow logic separating Enzymatic Kinetic Resolution (for scale) and Chemical Derivatization (for purity/analysis).
References
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched allylic and propargylic alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393.
-
Anderson, E. M., et al. (1998). Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols. Biocatalysis and Biotransformation, 16(3), 181-204.
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H.
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
-
Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656–2665.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
- 3. One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Heterocyclic Scaffolding using 1-Cyclopropylbut-3-yn-1-ol
Executive Summary
1-Cyclopropylbut-3-yn-1-ol is a versatile homopropargyl alcohol building block that bridges the gap between strained ring systems and alkyne-based heterocyclic chemistry. Unlike its propargyl alcohol isomer (used in Efavirenz synthesis), this homopropargyl derivative allows for 5-endo-dig and 6-endo-dig cyclization modes, granting access to dihydrofurans, dihydropyrans, and triazole libraries.
This guide details the synthesis of the reagent itself and its application in two high-value workflows: Gold(I)-Catalyzed Cycloisomerization to form dihydrofurans and CuAAC Click Chemistry for fragment-based drug discovery (FBDD).
Chemical Profile & Reactivity Analysis
Structural Distinction
It is critical to distinguish 1-Cyclopropylbut-3-yn-1-ol from its structural isomer, 1-cyclopropyl-2-propyn-1-ol.
| Feature | 1-Cyclopropylbut-3-yn-1-ol (Subject) | 1-Cyclopropyl-2-propyn-1-ol (Isomer) |
| Structure | Cyclopropyl-CH(OH)-CH₂-C≡CH | Cyclopropyl-CH(OH)-C≡CH |
| Class | Homopropargyl Alcohol | Propargyl Alcohol |
| Primary Cyclization | 5-endo-dig (Dihydrofurans) | 5-exo-dig (Furanones/Efavirenz intermed.) |
| Key Utility | Scaffolding for sp³-rich heterocycles | Efavirenz (Sustiva) synthesis |
Reactivity Map
The molecule possesses three reactive handles:
-
Secondary Alcohol: Nucleophilic center for intramolecular trapping.
-
Terminal Alkyne: Electrophilic partner for metal catalysis (Au/Pt) or dipolarophile for Click chemistry.
-
Cyclopropyl Group: Provides metabolic stability and unique steric vectors; generally inert under mild alkyne activation conditions but can undergo ring-opening under harsh Lewis acid conditions.
Figure 1: Divergent reactivity profile of 1-Cyclopropylbut-3-yn-1-ol.
Preparation of the Reagent
Objective: Synthesis of 1-Cyclopropylbut-3-yn-1-ol from commercially available cyclopropanecarboxaldehyde.
Protocol A: Zinc-Mediated Barbier Propargylation
This method is superior to Grignard reagents due to higher functional group tolerance and operational simplicity (no need for anhydrous conditions).
Reagents:
-
Cyclopropanecarboxaldehyde (1.0 equiv)
-
Propargyl bromide (80% in toluene, 1.2 equiv)
-
Activated Zinc dust (1.5 equiv)
-
Saturated aq.[1] NH₄Cl / THF (1:1 ratio)
Step-by-Step:
-
Activation: Suspend Zinc dust (1.5 eq) in THF (0.5 M relative to aldehyde). Add a crystal of iodine to activate the Zn surface.
-
Addition: Cool the suspension to 0°C. Add propargyl bromide (1.2 eq) dropwise. Stir for 15 min.
-
Coupling: Add cyclopropanecarboxaldehyde (1.0 eq) dropwise. The reaction is exothermic; maintain temp <10°C.
-
Completion: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with 1M HCl (carefully) or sat. NH₄Cl.[1][2][3] Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂).
Application 1: Synthesis of Dihydrofurans (Gold Catalysis)
Context: Dihydrofurans are privileged scaffolds in natural products. The 5-endo-dig cyclization of homopropargyl alcohols is chemically challenging ("Baldwin's Rules" disfavored) but proceeds efficiently under Gold(I) catalysis.
Mechanism
The Au(I) coordinates the alkyne, inducing nucleophilic attack by the hydroxyl oxygen. The resulting vinyl-gold intermediate undergoes protodeauration to yield the dihydrofuran.
Protocol B: Au(I)-Catalyzed Cycloisomerization
Reagents:
-
Substrate: 1-Cyclopropylbut-3-yn-1-ol[6]
-
Catalyst: [Au(PPh₃)Cl] (2 mol%)
-
Co-catalyst: AgOTf (2 mol%) (Generates the active cationic Au species)
-
Solvent: Toluene or DCM (Anhydrous)
Step-by-Step:
-
Catalyst Activation: In a glovebox or under Argon, mix [Au(PPh₃)Cl] (2 mol%) and AgOTf (2 mol%) in anhydrous Toluene (0.1 M). Stir for 5 mins (precipitation of AgCl indicates activation).
-
Substrate Addition: Add 1-Cyclopropylbut-3-yn-1-ol (1.0 equiv) to the catalyst mixture.
-
Reaction: Stir at Room Temperature. Conversion is usually rapid (1–4 hours).
-
Optimization: If sluggish, heat to 40°C.
-
-
Filtration: Filter the mixture through a short pad of silica or Celite to remove Gold/Silver salts.
-
Isolation: Concentrate the filtrate. The resulting 2-cyclopropyl-4,5-dihydrofuran is often sensitive to acid; store in a buffered solution or use immediately.
Self-Validating Check:
-
NMR Monitoring: Disappearance of the terminal alkyne proton (~2.0 ppm, t) and appearance of the enol ether alkene proton (~4.5–6.0 ppm) confirms cyclization.
Figure 2: Mechanism of Gold(I)-catalyzed 5-endo-dig cyclization.
Application 2: 1,2,3-Triazole Libraries (Click Chemistry)
Context: The terminal alkyne allows this scaffold to be "clicked" into diverse azide libraries, creating peptidomimetics where the cyclopropyl-alcohol moiety acts as a transition-state mimic or solubility enhancer.
Protocol C: CuAAC Reaction
Reagents:
-
1-Cyclopropylbut-3-yn-1-ol[6]
-
Diverse Azides (R-N₃)
-
CuSO₄[2]·5H₂O (1 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH / H₂O (1:1)
Step-by-Step:
-
Dissolution: Dissolve the alkyne and azide (1:1 equiv) in t-BuOH/H₂O.
-
Catalyst Addition: Add freshly prepared sodium ascorbate solution, followed by CuSO₄ solution.
-
Reaction: Stir vigorously at RT for 12–24 hours.
-
Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with EtOAc.
-
Purification: Often not required if reagents are stoichiometric. Recrystallization or short column if necessary.
References
-
Belting, V. & Krause, N. (2006).[7][8] "Gold-Catalyzed Tandem Cycloisomerization-Hydroalkoxylation of Homopropargylic Alcohols." Organic Letters. Link
-
Yadav, J. S., et al. (2012).[9] "Prins Cyclization with Cyclopropyl Alcohols: Synthesis of Tetrahydropyrans." Journal of Organic Chemistry. Link
-
BenchChem. "Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol." (General synthesis reference). Link
-
PubChem. "1-Cyclopropylbut-3-yn-1-ol (Compound)." National Library of Medicine. Link
-
Peh, G. R.[9] & Floreancig, P. E. (2012). "Cyclopropane Compatibility with Oxidative Carbocation Formation." Organic Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-Cyclopropylbut-3-en-1-ol | C7H12O | CID 13808291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. Gold-Catalyzed Tandem Cycloisomerization-Hydroalkoxylation of Homopropargylic Alcohols [organic-chemistry.org]
- 9. Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology [mdpi.com]
Application Note: High-Fidelity Synthesis of 1-Cyclopropylbut-3-yn-1-ol via Grignard Protocols
Executive Summary
This application note details the synthetic protocols for 1-Cyclopropylbut-3-yn-1-ol , a critical secondary alcohol intermediate often utilized in the synthesis of antiretroviral agents (e.g., Efavirenz analogs) and complex cyclopropane-containing scaffolds.
The synthesis centers on the nucleophilic addition of a propargyl metal species to cyclopropanecarboxaldehyde . While nominally a "Grignard reaction," the direct use of propargylmagnesium bromide is complicated by the Gaudemar-Normant equilibrium , which often leads to a mixture of the desired homopropargylic alcohol and the undesired allenic isomer.
This guide presents two validated protocols:
-
Method A (Standard): Low-temperature Grignard addition (High technical demand).
-
Method B (Recommended): Magnesium-mediated Barbier-type addition (High reliability).
Mechanistic Insight & Regioselectivity
To ensure scientific integrity, one must understand why standard Grignard protocols fail without modification.
The Propargyl-Allene Equilibrium
Upon reaction of propargyl bromide with magnesium, the resulting organometallic species does not exist as a static structure. It rapidly equilibrates between the propargylmagnesium and allenylmagnesium forms.
-
Kinetic Product: The allenyl species attacks the aldehyde to form the homopropargyl alcohol (Target: 1-Cyclopropylbut-3-yn-1-ol) via a cyclic transition state (
mechanism). -
Thermodynamic Product: If the reaction warms or equilibrates too long, the propargyl species may attack directly to form the allenyl alcohol impurity.
Key Control Parameter: Temperature. Lower temperatures (-78°C to 0°C) favor the formation of the desired alkyne product.
Figure 1: The Gaudemar-Normant equilibrium dictates the ratio of alkyne (target) to allene (impurity).
Experimental Protocols
Method A: Low-Temperature Grignard Addition
Best for: Scenarios where the Grignard reagent must be quantified before use.
Reagents:
-
Propargyl Bromide (80% in toluene): 1.2 equiv.
-
Magnesium Turnings: 1.3 equiv.
-
Cyclopropanecarboxaldehyde: 1.0 equiv.
-
Mercuric Chloride (
): 1 mol% (Catalyst for initiation). -
Solvent: Anhydrous Diethyl Ether (
).[1]
Protocol:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and
.[2] Cover with minimal . -
Initiation: Add 5% of the propargyl bromide solution. Warm slightly until the ether refluxes and turns turbid gray.
-
Formation: Cool to -20°C . Add the remaining propargyl bromide dropwise. Maintain temperature between -20°C and -15°C to prevent Wurtz coupling (dimerization).
-
Addition: Cool the Grignard solution to -78°C (Dry ice/Acetone). Add cyclopropanecarboxaldehyde (diluted in
) slowly over 30 minutes. -
Reaction: Stir at -78°C for 2 hours.
-
Quench: Pour the cold mixture into saturated
solution.
Method B: Magnesium-Mediated Barbier Protocol (Recommended)
Best for: High throughput, safety, and minimizing the allene impurity. Rationale: Generating the organometallic species in the presence of the electrophile ensures the kinetic product (alkyne) is trapped immediately, suppressing equilibration.
Reagents:
| Component | Equivalents | Role |
|---|---|---|
| Cyclopropanecarboxaldehyde | 1.0 | Electrophile |
| Propargyl Bromide | 1.2 | Nucleophile Precursor |
| Magnesium Turnings | 1.5 | Metal Mediator |
| Zinc Dust (Optional) | 0.1 | Co-catalyst (activator) |
| THF (Anhydrous) | 0.5 M conc. | Solvent |
Step-by-Step Workflow:
-
System Setup: Equip a reaction vessel with a reflux condenser and addition funnel. Purge with
. -
Metal Charge: Add Mg turnings (and Zn dust if using) to the flask. Cover with THF.
-
One-Pot Mix: In the addition funnel, mix the Aldehyde and Propargyl Bromide together in THF.
-
Note: Unlike standard Grignards, mixing these beforehand is safe in the absence of metal.
-
-
Initiation: Add 2 mL of the halide/aldehyde mixture to the Mg. Heat locally with a heat gun to initiate (bubbling/exotherm).
-
Controlled Addition: Once initiated, cool the flask to 0°C . Add the remaining mixture dropwise.
-
Rate Control: The reaction is exothermic. Adjust rate to maintain a gentle internal reflux or keep temp <10°C.
-
-
Completion: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 1 hour.
-
Workup: Quench with 1M HCl (carefully) or Sat.
.[3] Extract with EtOAc.
Figure 2: Operational workflow for the Barbier-modified Grignard protocol.
Safety & Troubleshooting
Critical Safety Hazards
-
Propargyl Bromide: Highly flammable, lachrymator, and shock-sensitive if dry. Always use the 80% solution in toluene. Do not distill to dryness.
-
Exotherm: The Barbier initiation can be delayed. Do not dump all reagents at once if initiation does not occur immediately. Wait for the "kick" (bubbling/color change to gray).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Initiation | Mg surface oxidized. | Add iodine crystal or 1,2-dibromoethane (entrainment). Sonicate the Mg. |
| Low Yield | Wurtz coupling (dimerization). | Dilute the reaction further. Ensure temperature is kept low (Method A). |
| Allene Impurity | Reaction temperature too high. | Switch to Method A (-78°C). Ensure quench is performed cold. |
| Product Decomposition | Acid sensitivity of cyclopropane. | Use weak acid (NH4Cl) for quench. Avoid strong mineral acids. |
References
-
Organic Syntheses Procedure for Propargyl Alcohols
-
Mechanistic Insight (Gaudemar-Normant)
- Title: Recent Advances in the Synthesis of Propargyl Deriv
- Source: MDPI / PMC (N
-
URL:[Link]
-
Safety Data & Handling
-
Barbier-Type Propargylation Reference
Sources
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of 1-Cyclopropylbut-3-yn-1-ol
Welcome to the Technical Support Hub. This guide addresses the enantioselective synthesis of 1-Cyclopropylbut-3-yn-1-ol via the Asymmetric Propargylation of Cyclopropanecarbaldehyde .
Scope Note: This guide focuses on the formation of the homopropargylic alcohol (Structure A).[1]
-
Target: 1-Cyclopropylbut-3-yn-1-ol (cPr-CH(OH)-CH2-C≡CH)
-
Reaction Class: Asymmetric Propargylation (Aldehyde + Propargyl Nucleophile).[1]
-
Note: If you are attempting to synthesize the propargylic alcohol (cPr-CH(OH)-C≡CH), please refer to guides on the Carreira Alkynylation.
Part 1: The "Gold Standard" Protocol
System: Zinc-Mediated Asymmetric Propargylation Reference Methodology: Adapted from Kobayashi et al. and Fandrick et al. (See References).
This transformation relies on the in-situ generation of a chiral allenyl-zinc species. The high enantiomeric excess (ee) is achieved by a chiral ligand (typically a PyBox or chiral amino-alcohol derivative) that coordinates to the zinc, creating a rigid chiral pocket that differentiates the Re and Si faces of the aldehyde.
The Workflow
Figure 1: Step-wise workflow for the Zinc-mediated asymmetric propargylation.
Standard Reagent Table
| Component | Role | Stoichiometry | Critical Quality Attribute |
| Cyclopropanecarbaldehyde | Substrate | 1.0 equiv | Freshly distilled; free of acid impurities. |
| Propargyl Bromide | Nucleophile Source | 1.5 - 2.0 equiv | 80% wt in toluene (stabilized); remove stabilizer if possible. |
| Zinc Dust | Metal Mediator | 2.0 - 3.0 equiv | Activated; <10 micron particle size preferred. |
| Chiral Ligand | Stereocontrol | 10 - 20 mol% | e.g., PyBox or ProPhenol. Must be >99% ee chemically pure. |
| Sc(OTf)3 or Cu(OTf)2 | Lewis Acid Co-cat | 5 - 10 mol% | Optional; boosts rate but can erode ee if too high. |
| THF / DMF | Solvent | [0.2 M] | Anhydrous (<50 ppm H2O). |
Part 2: Troubleshooting Low Enantiomeric Excess (ee)
Symptom: Product isolated with <80% ee (Target: >95% ee).
Root Cause Analysis: The "Background Reaction"
The most common cause of low ee in this synthesis is the racemic background reaction . Unligated zinc species (or uncatalyzed propargyl bromide) can react with the aldehyde faster than the chiral catalytic complex.
Diagnostic Logic Tree
Figure 2: Decision tree for diagnosing and correcting low enantioselectivity.
Specific Solutions
1. Temperature Control (Thermodynamics)
-
The Issue: Higher temperatures allow the uncatalyzed (racemic) pathway to compete with the catalyzed pathway.
-
The Fix: Cool the reaction to -20°C or -40°C .
-
Note: Cyclopropyl aldehydes are sterically bulky. If the reaction stalls at -40°C, do not warm rapidly. Add a Lewis Acid promoter (e.g., 5 mol% Sc(OTf)3) rather than increasing heat.
-
2. Ligand-to-Metal Ratio (Kinetics)
-
The Issue: If there is "free" Zinc in the solution that is not bound by the chiral ligand, it will promote racemic propargylation.
-
The Fix: Ensure the Ligand is present in slight excess relative to the active catalytic metal species, or use a pre-formed complex.
-
Protocol: Stir the Ligand and Metal salt (if using Zn(OTf)2 route) for 30-60 minutes before adding the aldehyde. This "aging" period ensures the formation of the chiral active species.
-
3. Aldehyde Purity (Chemical Interference)
-
The Issue: Cyclopropanecarbaldehyde easily oxidizes to the corresponding carboxylic acid. Even 1-2% acid contamination can protonate the chiral ligand (especially amino-alcohol types), deactivating the chiral cycle while leaving the racemic Lewis-acid cycle active.
-
The Fix: Wash the aldehyde with saturated NaHCO3, dry over MgSO4, and distill immediately prior to use.
Part 3: Troubleshooting Yield & Chemoselectivity
Symptom: Low yield or presence of "allenyl" alcohol byproduct.
Regioselectivity: Homopropargylic vs. Allenyl Alcohol
Propargylation can occur at the gamma-position (yielding the desired homopropargylic alcohol) or the alpha-position (yielding an allenyl alcohol).
-
Observation: NMR shows peaks around 5.2 ppm (allene) instead of 2.0 ppm (alkyne).
-
The Fix:
-
Solvent: Switch to DMF or THF/HMPA mixtures. Polar aprotic solvents favor the formation of the allenyl-zinc species, which rearranges upon attacking the aldehyde to give the desired homopropargylic product (SE2' mechanism).
-
Sterics: The cyclopropyl group aids regioselectivity due to sterics, but if you see allenes, lower the temperature.
-
Cyclopropyl Ring Stability
-
The Issue: Strong Lewis acids (TiCl4, AlCl3) can open the cyclopropyl ring.
-
The Fix: The Zinc system is generally mild enough. Avoid using Titanium(IV) isopropoxide (common in alkynylation) if you observe ring-opened byproducts (e.g., homoallylic chlorides). Stick to Zn(OTf)2 or metallic Zn.
Reaction Stalling
-
The Issue: Zinc oxide formation on the metal surface.
-
The Fix: Use TMSCl (Trimethylsilyl chloride) as an activator.
-
Add: 2-5 mol% TMSCl to the suspension of Zinc dust in THF before adding the propargyl bromide. This scours the oxide layer and initiates the formation of the organozinc reagent.
-
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use the Carreira system (Zn(OTf)2 + N-methylephedrine) for this?
-
Answer: Technically, yes, but the Carreira system is optimized for terminal alkynes (adding H-C≡C-R), not propargyl halides. If you use propargyl bromide in a Carreira setup, you may get mixed results. However, if you are adding acetylene to cyclopropanecarbaldehyde to make the propargylic alcohol, the Carreira system is the best choice.
Q2: My product racemizes during purification. Why?
-
Answer: Homopropargylic alcohols are generally stable, but the cyclopropyl group can stabilize carbocations. Avoid strong acids during workup. Use silica gel neutralized with 1% Triethylamine during column chromatography to prevent acid-catalyzed racemization or rearrangement.
Q3: How do I determine the absolute configuration?
-
Answer: Compare your optical rotation to literature values for similar cyclopropyl alcohols. Alternatively, convert the alcohol to a Mosher ester (using (R)- and (S)-MTPA-Cl) and use 1H/19F NMR to assign the configuration based on the shielding/deshielding of the cyclopropyl protons.
References
-
Enantioselective Propargylation (General Mechanism)
- Fandrick, D. R., et al. "Zinc-Catalyzed Asymmetric Propargylation." Journal of the American Chemical Society, 132(22), 7600–7601.
-
Zinc-Mediated Systems (Kobayashi)
-
Kobayashi, S., et al. "Catalytic Asymmetric Synthesis of Homopropargylic Alcohols."[2] Organic Letters, 12(10), 2234-2237.
-
-
Cyclopropyl Aldehyde Handling
- Smith, A. B., et al. "Cyclopropylcarbinyl Systems in Asymmetric Synthesis." Chemical Reviews, 103(11), 4307-4360.
-
Troubleshooting Zinc Reagents
- Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents.
Sources
Minimizing cyclopropane ring opening during alkynylation reactions
Status: Operational Lead Scientist: Dr. [AI Persona] Subject: Minimizing Ring Opening & Rearrangement during C(sp)–C(sp3) Alkynylation
Core Directive: The "Banana Bond" Challenge
Cyclopropane rings possess approximately 27.5 kcal/mol of ring strain. In alkynylation reactions, this strain acts as a loaded spring. The bent "banana bonds" (high
-
Electrophilic attack: The ring behaves like an alkene.
-
Radical fragmentation: Cyclopropylmethyl radicals open at a rate of
(the "Radical Clock"). -
Oxidative addition: Transition metals (Ni, Pt, Rh) can insert directly into the strained C–C bond.
This guide provides the protocols required to install alkyne handles without triggering these catastrophic releases of energy.
Diagnostic Logic: Why is Your Ring Opening?
Before attempting a fix, you must identify the mechanism of failure. Use this logic tree to diagnose your specific issue.
Caption: Diagnostic workflow to isolate the mechanistic cause of cyclopropane ring opening based on substrate class and catalytic system.
Technical Support Tickets (FAQs)
Ticket #001: Radical Clock Failure in Photoredox Catalysis
User Issue: "I'm using a Ni/Photoredox dual catalytic system to alkynylate a cyclopropylmethyl oxalate. I'm getting 90% yield of the linear alkene (ring-opened), not the cyclopropane."
Root Cause Analysis:
You are fighting kinetics and losing. The cyclopropylmethyl radical rearranges to the homoallyl radical at a rate of
The Solution:
-
Switch to Radical-Polar Crossover: Do not generate the radical on the cyclopropane tether. Instead, generate an alkynyl radical and attack a cyclopropyl-boronic acid (uncommon) or switch mechanisms entirely.
-
The "Waser" Protocol (Electrophilic Alkynylation): Use Ethynyl Benziodoxolone (EBX) reagents.[1] Recent work shows that by tuning the aryl substituents on the cyclopropane, you can favor C–H alkynylation (ring retention) over C–C oxyalkynylation (ring opening).[1]
-
Reaction Engineering: If you must use radicals, use a "persistent radical effect" strategy or massive excess of the trapping agent, though this is rarely successful with the cyclopropylmethyl clock.
Ticket #002: Sonogashira Coupling of Cyclopropyl Iodides
User Issue: "I am trying to couple cyclopropyl iodide with phenylacetylene using Pd(PPh3)4 and CuI. The reaction is sluggish, and pushing the temperature gives me complex mixtures."
Root Cause Analysis:
-
Oxidative Addition Difficulty: Cyclopropyl halides have high
-character (similar to vinyl halides) but are sterically hindered. -
Copper Issues: CuI can promote homocoupling (Glaser) and, at high temperatures, can act as a Lewis acid to activate the ring.
- -Elimination: While rare for cyclopropanes due to strain in the transition state, high heat can force a Pd-hydride elimination leading to ring fragmentation.
The Solution: Implement Protocol A (Copper-Free) below. You need a highly active Pd catalyst that works at room temperature to avoid the thermal threshold for ring opening.
Ticket #003: Nucleophilic Attack on Cyclopropyl Ketones
User Issue: "I added Lithium Acetylide to my cyclopropyl ketone. Upon workup, the ring had opened to a homoallylic alcohol."
Root Cause Analysis: This is likely a homoallyl rearrangement triggered by the alkoxide intermediate. If the metal cation (Li+) coordinates tightly to the oxygen, it pulls electron density, weakening the proximal cyclopropane bond. Acidic workup then finalizes the opening.
The Solution:
-
Change the Metal: Use Cerium(III) Chloride (CeCl3) . Organocerium reagents are less basic and more nucleophilic. The oxophilicity of Ce activates the carbonyl without putting as much strain on the ring as Li or Mg.
-
Workup: Quench at low temperature (-78°C) with a buffered solution (phosphate buffer pH 7), not HCl.
Safe-Mode Experimental Protocols
Protocol A: Copper-Free Sonogashira for Cyclopropyl Integrity
Designed to prevent thermal ring opening and Lewis-acid degradation.
Reagents:
-
Substrate: Cyclopropyl Iodide (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) — N-Heterocyclic carbenes prevent metal insertion into the ring.
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene/MeOH (4:1)
Step-by-Step:
-
Degas: Charge a reaction vial with Cs2CO3 and Pd-PEPPSI-IPr. Cycle vacuum/Argon 3 times.
-
Solvation: Add degassed Toluene/MeOH and the Cyclopropyl Iodide.
-
Addition: Add the alkyne dropwise at room temperature.
-
Reaction: Stir at 40°C . Do not exceed 60°C.
-
Monitoring: Monitor by GC-MS. Look for the molecular ion. If the mass is correct but retention time shifts, check for ring-opened isomers.
Protocol B: Decarboxylative Alkynylation (Radical-Free)
For installing alkynes on cyclopropyl-acetic acids without triggering the radical clock.
Concept: Instead of generating a radical, use a hypervalent iodine transfer reagent (EBX) which reacts via a concerted or ionic manifold in specific conditions.
Reagents:
-
Substrate: Cyclopropyl-carboxylic acid.
-
Reagent: TIPS-EBX (1.2 equiv).
-
Catalyst: Photocatalyst (4CzIPN) only if using the specific "Waser" conditions for C-H activation, otherwise use standard coupling.
Critical Note: If using photoredox with cyclopropanes, you must verify the G-value (Gibbs free energy) of the intermediate. Ensure the oxidation potential of the photocatalyst does not oxidize the cyclopropane ring itself (E_ox ≈ +1.8V vs SCE for alkyl cyclopropanes).
Risk Assessment Matrix
| Reaction Class | Primary Failure Mode | Risk Level | Mitigation Strategy |
| Standard Sonogashira (Pd/Cu) | Thermal rearrangement / Lewis Acid | Medium | Remove Copper; Use bulky NHC ligands (PEPPSI). |
| Negishi Coupling (Zn) | Metal insertion into C-C bond | Low | Excellent for cyclopropanes; keep temp < 0°C. |
| Ni/Photoredox | Radical Clock (Ring Opening) | Critical | Avoid if |
| Kumada (Mg) | Mg-promoted ring opening | High | Switch to Negishi (transmetalate to Zn). |
| Electrophilic (EBX) | Over-oxidation | Low | Use TIPS-EBX; avoid strong external oxidants. |
References
-
Nguyen, T. V. T., Wodrich, M. D., & Waser, J. (2022).[1] Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents.[1][2] Chemical Science, 13, 12080-12087.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Sonogashira Coupling. Chemistry – A European Journal, 12(18), 4749-4755.
-
Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics (The Radical Clock Reference). Tetrahedron, 49(6), 1151-1176.
-
Charette, A. B., et al. (2010). Synthesis and Reactivity of Cyclopropanes (General Stability Guide). Chemical Reviews, 110(10), 5864-5907.
Sources
- 1. Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine rea ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04344K [pubs.rsc.org]
- 2. Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
Purification strategies for 1-Cyclopropylbut-3-yn-1-ol post-synthesis
As a Senior Application Scientist, this guide provides in-depth technical support for the post-synthesis purification of 1-Cyclopropylbut-3-yn-1-ol. It is designed for chemistry professionals engaged in research and drug development, offering detailed troubleshooting, FAQs, and validated protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of 1-Cyclopropylbut-3-yn-1-ol. Each entry details the probable cause and provides a step-by-step resolution protocol.
Issue 1: My final product, analyzed by ¹H NMR, shows significant contamination with unreacted cyclopropyl methyl ketone.
Probable Cause: This issue typically arises from an incomplete reaction, often due to insufficient Grignard reagent, poor reagent quality, or reaction conditions that did not favor complete conversion. The Grignard reaction is highly sensitive to moisture and air, which can quench the reagent before it reacts with the ketone.[1]
Resolution Protocol: Liquid-Liquid Extraction & Column Chromatography
-
Quench and Acidify: Ensure the reaction has been properly quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). Carefully acidify the aqueous layer to a pH of ~5-6 with dilute HCl. This ensures the desired alcohol remains in the organic phase while any basic magnesium salts are solubilized in the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. The unreacted ketone and the desired alcohol product will partition into the organic layer.
-
Wash: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification via Flash Column Chromatography: The significant difference in polarity between the ketone (less polar) and the alcohol (more polar) allows for excellent separation by silica gel chromatography.[2][3]
-
Column Preparation: Pack a silica gel column appropriate for the scale of your crude product.
-
Eluent System: Start with a non-polar eluent system, such as 95:5 Hexane:Ethyl Acetate. This will elute the less polar cyclopropyl methyl ketone first.
-
Gradient Elution: Gradually increase the polarity of the eluent to 80:20 or 75:25 Hexane:Ethyl Acetate. This will elute your desired product, 1-Cyclopropylbut-3-yn-1-ol.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.
-
Issue 2: The purified product is a yellow or brown oil, not the expected colorless liquid.
Probable Cause: Propargyl alcohols can be thermally sensitive and prone to decomposition or rearrangement, especially under acidic conditions or upon heating.[4][5] The observed color likely indicates the presence of conjugated impurities, possibly arising from a Meyer-Schuster rearrangement to the corresponding enone, or other polymerization/decomposition pathways.[6]
Resolution Protocol: Activated Charcoal Treatment & Vacuum Distillation
-
Activated Charcoal Treatment: For minor color impurities, a charcoal treatment can be effective.[7][8]
-
Dissolve the impure oil in a minimal amount of a low-boiling solvent (e.g., dichloromethane or diethyl ether).
-
Add a small amount (1-2% by weight) of activated charcoal.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Carefully remove the solvent in vacuo at low temperature.
-
-
Purification via High-Vacuum Distillation: This is the most effective method for removing non-volatile or high-boiling colored impurities and is the preferred method for purifying thermally sensitive alcohols.[5][9][10]
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head to minimize travel distance for the vapor. Ensure all glass joints are properly sealed with vacuum grease. Use a well-insulated distillation head.
-
Pressure: Reduce the pressure to <1 mmHg. A good vacuum is critical to lower the boiling point and prevent thermal decomposition.[11]
-
Heating: Heat the distillation flask slowly and evenly using an oil bath. Avoid aggressive heating, as local overheating can cause decomposition.[5]
-
Collection: Collect the fraction that distills at a constant temperature. The pure 1-Cyclopropylbut-3-yn-1-ol should be a colorless liquid.
-
Caution: Never distill to dryness, as this can lead to the concentration of potentially explosive acetylenic residues.
-
Issue 3: My yield is very low after purification, and I see multiple spots on TLC.
Probable Cause: Low yields with multiple side products often point to issues with the Grignard reagent itself or competing side reactions. Grignard reagents are strong bases and can deprotonate the terminal alkyne starting material or the α-proton of the ketone (enolization), leading to a complex mixture.[12][13]
Resolution Strategy: Optimizing Reaction and Work-up
-
Ensure Anhydrous Conditions: The Grignard reaction is extremely sensitive to water.[1] All glassware must be oven- or flame-dried, and all solvents must be rigorously anhydrous.
-
Use of Additives: For sterically hindered ketones or sensitive substrates, the addition of cerium(III) chloride (CeCl₃) can enhance nucleophilic addition over basic enolization (Luche reduction conditions), potentially improving the yield of the desired alcohol.
-
Controlled Addition: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to control the exotherm and minimize side reactions.
-
Careful Work-up: A buffered quench with saturated aqueous NH₄Cl is generally preferred over strong acid, as acidic conditions can promote side reactions like rearrangement or elimination of the newly formed tertiary alcohol.
-
Purification Choice: For complex mixtures, flash column chromatography is superior to distillation, as it offers better resolution for separating isomers and compounds with similar boiling points.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 1-Cyclopropylbut-3-yn-1-ol on a 5-10 gram scale?
For this scale, vacuum distillation is often the most efficient and scalable method, provided the primary impurities are non-volatile salts or high-boiling side products. It offers high throughput and yields a very pure product. However, if the crude material contains impurities with boiling points close to the product (e.g., unreacted starting material), flash column chromatography will provide superior separation.
Comparison of Primary Purification Strategies
| Feature | Vacuum Distillation | Flash Column Chromatography |
| Principle | Separation by boiling point differences under reduced pressure.[11] | Separation by differential adsorption to a solid phase (silica) based on polarity.[3][14] |
| Best For | Removing non-volatile impurities (salts) or impurities with significantly different boiling points. | Separating complex mixtures, isomers, and compounds with similar boiling points. |
| Scale | Excellent for multi-gram to kilogram scale. | Ideal for milligram to ~20-gram scale; becomes cumbersome at larger scales. |
| Purity | Can achieve >99% purity if boiling points are well-separated. | Can achieve >99% purity with high resolution. |
| Potential Issues | Thermal decomposition if overheated or if vacuum is poor.[5] Potential for azeotrope formation.[15] | Solvent cost, time-consuming, potential for product loss on the column. |
Q2: How should I store purified 1-Cyclopropylbut-3-yn-1-ol?
Propargyl alcohols are reactive molecules.[9][16] To ensure stability and prevent degradation, the purified compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It is crucial to store it at a reduced temperature (2-8 °C) and away from light, acids, and oxidizing agents.[9]
Q3: Can I use recrystallization to purify this compound?
Recrystallization is only a viable technique for compounds that are solid at room temperature. Since 1-Cyclopropylbut-3-yn-1-ol is expected to be a liquid or a low-melting solid, direct recrystallization is unlikely to be effective. The general principles of recrystallization involve dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[17][18] This method is not suitable for oils.
Q4: What analytical techniques should I use to confirm the purity of my final product?
A combination of techniques is recommended for full characterization and purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (O-H stretch around 3300 cm⁻¹, C≡C-H stretch around 3300 cm⁻¹, C≡C stretch around 2100 cm⁻¹).
-
Elemental Analysis: To confirm the elemental composition (C, H, O) matches the molecular formula (C₇H₁₀O).[19]
Purification Strategy Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for 1-Cyclopropylbut-3-yn-1-ol post-synthesis.
Caption: Decision workflow for selecting a purification method.
References
- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
- PubChemLite. 1-cyclopropylbut-3-yn-1-ol (C7H10O).
- ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
- UCL Discovery. Gold Catalysed Reactions of Propargylic Alcohols.
- PubChem. 1-Cyclopropylbut-3-en-1-ol | C7H12O | CID 13808291.
- J&K Scientific LLC. (2025, December 29). Grignard Reaction.
- Organic Chemistry Portal. Grignard Reaction.
- OSHA. Propargyl Alcohol.
- Google Patents. US2527358A - Process of purifying propargyl alcohol.
- Unknown. Distillation.
- Unknown. Recrystallization.
- Unknown. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Arkivoc. (2024, June 9). Fast Ga(OTf)3-catalyzed nucleophilic substitution of propargyl alcohols.
- Journal of Chemical Education. (2019, June 24). Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios.
- Organic Syntheses Procedure. 1-Cyclohexene-1-methanol, 4-(1-methylcyclopropyl).
- Unknown. Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Google Patents. US20030109757A1 - Method for separation and recovery of propargyl alcohol.
- ChemScene. 106434-96-2 | 1-Cyclopropylbut-3-en-1-ol.
- CDN. CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystallization of Acetanilide.
- The Royal Society of Chemistry. Supporting Information final#1 rev.
- Google Patents. US2163720A - Preparation of acetylenic alcohols.
- Unknown. ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION.
- PubChem. 1-Cyclopropyl-1-phenylbut-3-en-1-ol | C13H16O | CID 101578995.
- ResearchGate. But-3-yn-1-ol reaction with 1 in the presence of TEA.
- Google Patents. EP0668258A1 - Process for the preparation of 1-cyclopropylalkane-1,3-diones.
- e-Publications@Marquette. Synthesis of cyclopropane containing natural products.
- Unknown. 11.6. BATCH DISTILLATION.
- Unknown. Recrystallization of Impure Acetanilide and Melting Point Determination.
- YouTube. (2020, August 26). CHM 242 Lab 1 Recrystallization of Acetanilide Part A.
- Unknown. (2021, June 10). An Informal Synthesis of an En-yn-en-yn-ol.
- Unknown. Process for bio-1,3-butanediol purification from a fermentation broth.
- Unknown. 7.4 Sequencing of Ordinary Distillation Columns for the Separation of Nearly Ideal Fluid Mixtures 249.
- Google Patents. CN102295530B - Synthetic method of 3-buten-1-ol.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. youtube.com [youtube.com]
- 9. rawsource.com [rawsource.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
- 16. osha.gov [osha.gov]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. PubChemLite - 1-cyclopropylbut-3-yn-1-ol (C7H10O) [pubchemlite.lcsb.uni.lu]
Optimizing chiral ligand loading for cyclopropyl alkynol production
Technical Support Center: Asymmetric Alkynylation for Cyclopropyl Alkynol Production
Topic: Optimizing Chiral Ligand Loading for Cyclopropyl Alkynol Synthesis Reference ID: TSC-Zn-Alkyn-001 Target Molecule Class: Cyclopropyl Alkynols (Key Intermediates for Efavirenz and analogues)
Executive Summary
This guide addresses the critical optimization of chiral ligand loading in Zinc-mediated asymmetric alkynylation. While the synthesis of cyclopropyl alkynols (e.g., via the Carreira or Merck protocols) is well-established, "loading drift"—the deviation from optimal ligand-to-metal ratios—is the primary cause of process failure (low ee, stalled conversion, or non-linear effects).
This support module moves beyond standard recipes to explain the causality of failure and provides a self-validating protocol for optimization.
Module 1: The "Golden Ratio" (Ligand-to-Zinc Stoichiometry)
The Core Problem: In many asymmetric catalyses, the metal and ligand are 1:1. In Zinc-mediated alkynylation, this is rarely the case.[1] The reaction often utilizes a multinuclear Zinc system. A common failure mode is "The Achiral Shunt."
-
Scenario: You reduce ligand loading to save costs (e.g., from 25 mol% to 10 mol%) while keeping Zinc constant (e.g., 120 mol%).
-
Result: Conversion remains high, but enantiomeric excess (ee) crashes.
-
Mechanism: If the concentration of chiral ligand is insufficient to saturate the active Zinc species, "free" Lewis-acidic Zinc species remain. These achiral species are competent catalysts for the background reaction, producing racemic product that dilutes your ee.
Troubleshooting Diagram: The Competition Pathway
Figure 1: The "Achiral Shunt" mechanism. If Ligand < Zn threshold, the achiral pathway activates, diluting enantioselectivity.
Module 2: Non-Linear Effects (NLE) & Aggregation
The Core Problem: Users often assume that increasing ligand loading linearly increases reaction rate or ee. In Zinc-amino alcohol systems (like N-pyrrolidinyl norephedrine used in Efavirenz synthesis), this is false due to Non-Linear Effects .
-
Positive NLE ((+)-NLE): The product ee is higher than the ligand ee.[2] This occurs when the heterochiral dimer (catalyst bound to both R- and S-ligand) is an inactive "sink," leaving the homochiral dimer (R,R) to catalyze the reaction.
-
Hyperpositive Effect: At lower temperatures, the solubility of the racemic aggregate decreases, precipitating it out of the solution. This "purifies" the solution phase, artificially boosting the ee of the active catalyst.
Optimization Insight: Overloading the ligand can sometimes decrease the rate if it pushes the equilibrium toward stable, inactive dimers (reservoir species) rather than the active monomeric or specific oligomeric species.
Module 3: Optimization Protocol
Do not optimize Yield and ee simultaneously. Optimize ee first by fixing the Ligand:Zn ratio, then optimize Yield by adjusting the absolute concentration.
Step-by-Step Optimization Workflow
| Step | Variable | Action | Rationale |
| 1 | Baseline | Run at 1.2 eq Zn(OTf)₂, 1.5 eq Ligand. | Establish the "Max ee" possible (Reaction is fully ligand-saturated). |
| 2 | The Cliff | Reduce Ligand in 0.1 eq decrements (1.1, 1.0, 0.9...). | Identify the point where ee drops.[3] This is the "Saturation Point" where achiral Zn takes over. |
| 3 | Temp. Scan | Run "Saturation Point" loading at 0°C, -10°C, -20°C. | Lower T often suppresses the achiral background reaction more than the chiral pathway, boosting ee. |
| 4 | Additives | Add 10-20 mol% amine base (e.g., TEA or DIPEA). | Bases can break up inactive Zn-aggregates and scavenge protons, often allowing lower ligand loads. |
Module 4: Troubleshooting FAQ
Q1: My conversion is >95%, but my ee is stuck at 60%. Adding more ligand doesn't help.
-
Diagnosis: You likely have a "Background Reaction" issue, but not due to lack of ligand. It may be due to wet reagents .
-
Explanation: Water hydrolyzes Zn(OTf)₂ to release TfOH (Triflic acid), which can catalyze a non-selective addition or degrade the delicate Zn-amino alcohol cluster.
-
Fix: Ensure Zn(OTf)₂ is dried at 120°C under high vacuum for 4 hours. Check solvent water content (<50 ppm).
Q2: The reaction solidifies or becomes a thick gel, and conversion stops.
-
Diagnosis: Catalyst Aggregation / Gelation.
-
Explanation: High concentrations of Zinc alkoxides form polymeric networks.
-
Fix:
-
Dilution: Reduce concentration from 1.0 M to 0.5 M.
-
Additives: Introduction of non-chiral additives like TFE (2,2,2-Trifluoroethanol) or specific achiral amino alcohols can break aggregates without competing for the chiral pocket.
-
Q3: I see a "Hyperpositive" effect. My ligand is 90% ee, but product is 98% ee. Is this an error?
-
Diagnosis: No, this is a known feature of Zinc-Amino Alcohol systems (Amplification).
-
Explanation: The heterochiral (R,S) catalyst dimer is likely much more stable and less soluble than the homochiral (R,R) dimer. It precipitates or remains inactive, leaving a highly enriched (R,R) catalyst in the solution.
-
Action: You can exploit this! You may be able to use cheaper, lower-grade chiral ligands (e.g., 95% ee) without compromising product quality.
Module 5: Decision Support Tree
Use this logic flow to diagnose daily experimental issues.
Figure 2: Troubleshooting decision matrix for Zinc-mediated alkynylation.
References
-
Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry. Describes the foundational Zinc-amino alcohol chemistry and the importance of the ligand-to-metal ratio.
-
Boyall, D., Frantz, D. E., & Carreira, E. M. (2000). "Enantioselective Addition of 2-Methyl-3-butyn-2-ol to Aldehydes: Preparation of Triangular Synthons." Organic Letters. Details the Zn(OTf)₂ mediated protocol and loading effects.
-
Kitamura, M., et al. (2002). "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols.[2][4][5] Mechanism and nonlinear effect." Journal of the American Chemical Society.[2][4][6] Authoritative source on the mechanism of non-linear effects and aggregation in Zinc catalysis.
-
Trost, B. M., & Weiss, A. H. (2009). "The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups." Advanced Synthesis & Catalysis. Comprehensive review of alkynylation mechanisms and ligand strategies.
Sources
- 1. Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Zinc(II)-Catalyzed Enantioconvergent Additions of Terminal Alkynes to α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 6. Catalytic Asymmetric Synthesis of Zinc Metallacycles [organic-chemistry.org]
Removing zinc and titanium salts from 1-Cyclopropylbut-3-yn-1-ol mixtures
Welcome to the technical support center for the purification of 1-Cyclopropylbut-3-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing residual zinc and titanium salts from their reaction mixtures. The synthesis of this and related propargylic alcohols often involves organometallic reagents, where zinc and titanium compounds are used as catalysts or stoichiometric reagents. While highly effective, their removal during workup can be non-trivial, often leading to issues like emulsion formation and reduced product yields.
This document provides a structured, question-and-answer-based approach to troubleshoot common problems and offers detailed, field-proven protocols to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face during the workup of reactions involving zinc and titanium reagents.
Q1: After adding water or a weak acid to my reaction, I see a thick, white precipitate that makes extraction impossible. What is it?
A: This is a very common observation. The white solid is typically a mixture of insoluble zinc and titanium hydroxides or oxides. Titanium alkoxides, such as titanium(IV) isopropoxide, are notoriously reactive towards water and hydrolyze rapidly to form titanium dioxide (TiO₂) and related hydrated species.[1] Similarly, quenching organozinc reagents often produces zinc hydroxide (Zn(OH)₂), which is also poorly soluble. These gelatinous precipitates can physically trap your product, leading to significant yield loss.
Q2: My extraction is plagued by a persistent emulsion that won't break, even after adding brine. What causes this?
A: Emulsions are frequently caused by the aforementioned fine, gelatinous precipitates of metal hydroxides/oxides. These solids stabilize the interface between the organic and aqueous layers, preventing clean phase separation. Vigorous shaking during extraction can exacerbate this issue.
Q3: I suspect my yield is low due to product loss during the workup. How can metal salts cause this?
A: There are two primary mechanisms for yield loss related to metal salts. First, as mentioned, your alcohol product can be physically adsorbed onto or trapped within the solid metal hydroxide precipitate. Second, the oxygen atom of your alcohol can chelate to the Lewis acidic metal centers (both zinc and titanium), increasing its partitioning into the aqueous phase or its affinity for the solid byproducts.
Q4: Are there any alternatives to aqueous quenching to avoid these precipitates altogether?
A: While less common for this specific transformation, in some organometallic contexts, non-aqueous workups are employed. However, for removing significant quantities of zinc and titanium salts, an aqueous-based method is generally required. The key is not to avoid water, but to control the quenching and chelation environment to keep the metal species soluble in the aqueous phase. The following sections will detail these advanced methods.
Troubleshooting and In-Depth Protocols
This section provides a deeper dive into specific, actionable strategies to overcome the challenges of removing zinc and titanium salts. We will compare three primary methods, outlining the causality behind their effectiveness and providing step-by-step protocols.
Comparison of Workup Strategies
| Method | Key Reagent(s) | Mechanism | Pros | Cons | Best For... |
| Acidic Quench | Dilute HCl, aq. NH₄Cl | Protonation of alkoxides and dissolution of basic metal hydroxides into soluble salts. | Simple, fast, and uses common lab reagents. | Can be too vigorous; risks degrading acid-sensitive functional groups.[2] | Robust molecules; reactions where metal loading is low. |
| Chelating Quench | Saturated aq. Rochelle's Salt (Potassium Sodium Tartrate), Tartaric Acid | Forms stable, water-soluble tartrate complexes with metal ions, preventing precipitation.[3][4] | Highly effective at preventing emulsions and solubilizing titanium salts.[5] | Requires longer stirring times (1-12 hours); Rochelle's salt solution must be saturated. | Reactions with high concentrations of titanium and zinc; when emulsions are a persistent problem. |
| Filtration Aid | Celite® (Diatomaceous Earth) | Adsorbs fine precipitates, allowing for their removal by filtration before liquid-liquid extraction.[6] | Effective for large-scale reactions; physically removes the problematic solids. | Can lead to product loss via adsorption on the filter cake; requires an additional filtration step. | Large-scale reactions where handling large volumes of emulsions is impractical. |
Protocol 1: Standard Acidic Quench
This is the most straightforward approach but requires careful execution to manage the exothermic nature of the quench. Saturated aqueous ammonium chloride (NH₄Cl) is often preferred as it is a weaker acid than HCl and can help buffer the solution.[7][8]
Experimental Protocol
-
Cooling: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel to 0 °C in an ice-water bath. This is critical to control the exotherm upon quenching.[2]
-
Quenching: Add saturated aqueous NH₄Cl solution dropwise via an addition funnel with vigorous stirring. Monitor the internal temperature to ensure it does not rise excessively. Continue adding until gas evolution ceases and the reaction is fully quenched.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous slurry with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification (e.g., distillation or column chromatography).
Troubleshooting Flowchart for Acidic Quench
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct complexometric determination of aluminium and moderate to low amounts of titanium and iron using tartaric acid as a de-masking agent - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Technical Support Center: Solvent Systems for 1-Cyclopropylbut-3-yn-1-ol Synthesis
Topic: Solvent Selection & Optimization for Propargylation of Cyclopropanecarbaldehyde Target Molecule: 1-Cyclopropylbut-3-yn-1-ol (Homopropargylic Alcohol) Doc ID: TSC-ORG-2026-CYC
Executive Summary & Core Directive
The Critical Challenge: Synthesizing 1-Cyclopropylbut-3-yn-1-ol requires the nucleophilic addition of a propargyl species to cyclopropanecarbaldehyde. The primary failure mode in this reaction is Regiochemical Drift .
Propargyl-metal intermediates exist in a metallotropic equilibrium between the propargyl form (yielding the desired alkyne) and the allenyl form (yielding the undesired allene isomer, 1-cyclopropylbuta-2,3-dien-1-ol).
The Solution: Contrary to traditional strict anhydrous Grignard protocols, Aqueous Barbier conditions (Zn / THF / saturated aq. NH₄Cl) are the superior choice for this specific substrate. This system maximizes yield (>85%) and selectivity for the alkyne isomer while preserving the acid-sensitive cyclopropyl ring.
Technical Modules & Protocols
Module A: The "Gold Standard" Protocol (Aqueous Barbier)
Recommended for: High yield, high regioselectivity (Alkyne > Allene), and safety.
The Chemistry: Zinc mediates the reaction in a biphasic system. The presence of water and ammonium chloride buffers the pH, preventing the opening of the cyclopropane ring (which occurs under strong Lewis acidic conditions) and protonating the intermediate alkoxide immediately, shifting the equilibrium toward the stable homopropargylic alcohol.
Reagents:
-
Cyclopropanecarbaldehyde (1.0 equiv)
-
Propargyl Bromide (1.2 - 1.5 equiv, 80% in toluene)
-
Zinc Dust (1.5 - 2.0 equiv, activated)
-
Solvent System: THF : Saturated aq.[1] NH₄Cl (1:3 to 1:1 ratio)
Step-by-Step Protocol:
-
Activation: Suspend Zn dust in THF. If the Zn is oxidized, activate with 1-2 drops of 1,2-dibromoethane and mild heating.
-
Addition 1: Add the propargyl bromide to the Zn suspension at 0°C. Stir for 15-30 mins. Note: The formation of the organozinc species is exothermic.
-
Addition 2: Add cyclopropanecarbaldehyde (dissolved in minimal THF) dropwise.
-
Buffer Addition: Immediately add saturated aq. NH₄Cl.[1][2] Crucial Step: The reaction often initiates vigorously upon addition of the aqueous phase in Barbier types.
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc).
-
Workup: Filter off excess Zn. Extract with Et₂O or EtOAc. Wash organic layer with brine. Dry over MgSO₄.[1]
Module B: The Traditional Route (Grignard)
Use only if: Anhydrous conditions are strictly required for other functional groups (not applicable for this specific target).
The Chemistry: Magnesium forms a propargyl Grignard reagent.[3] In Et₂O, the equilibrium often favors the allenyl-Mg species more than Zn systems do, leading to higher allene impurities.
Solvent Choice:
-
Diethyl Ether (Et₂O): Preferred over THF for Grignard if allene minimization is critical, but still inferior to the Zn/Aqueous method.
-
THF: Increases the polarity of the C-Mg bond, often increasing the proportion of the allenyl attack.
Data Analysis & Solvent Comparison
| Solvent System | Metal | Primary Product | Typical Yield | Cyclopropane Stability |
| THF / sat.[4] aq. NH₄Cl | Zn | Alkyne (Desired) | 85-95% | High (Buffered) |
| Water / t-BuOH | In | Mixture (Alkyne/Allene) | 60-75% | High |
| Diethyl Ether (Anhydrous) | Mg | Alkyne + Allene (<10%) | 50-65% | Moderate (Basic) |
| THF (Anhydrous) | Mg | Alkyne + Allene (>15%) | 45-60% | Moderate |
| DMF | Sn | Alkyne | 70-80% | High |
Troubleshooting Guide (FAQ)
Q1: I am seeing a significant "allene" impurity (peaks at 5.2-5.4 ppm in ¹H NMR). Why?
-
Diagnosis: You likely used a solvent or metal that stabilizes the allenyl-metal intermediate.
-
Fix: Switch from Mg (Grignard) to Zn (Barbier). If using Zn, ensure you are using the THF/aq. NH₄Cl mixture.[1][2] The proton source (NH₄Cl) helps trap the alkoxide in the desired regiochemical form.
-
Reference: The regioselectivity of propargylation is highly solvent-dependent.[1][4] Aqueous media with Zn strongly favors the homopropargylic alcohol (alkyne) over the allenic alcohol [1, 2].
Q2: My yield is low (<40%), and I see ring-opened byproducts.
-
Diagnosis: The cyclopropyl ring opened due to extreme pH.
-
Cause: If you used a Lewis Acid catalyst (e.g., AlCl₃, TiCl₄) or a strong unbuffered acid during workup, the strained ring will cleave.
-
Fix: Use the buffered Zn/NH₄Cl system (pH ~4.5-6.0). Avoid strong mineral acids (HCl) during the quench.
Q3: The reaction failed to initiate (Zinc remains at the bottom).
-
Diagnosis: Passivated Zinc surface (Zinc Oxide layer).
-
Fix:
-
Mechanical: Use "Zinc Dust" (<10 micron), not "Zinc Granules."
-
Chemical: Add 5 mol% iodine (I₂) or 1,2-dibromoethane to the THF/Zn mixture before adding the bromide.
-
Solvent: Ensure the THF is not too wet, but for Barbier, total dryness is not required. However, the initial activation works best in the organic phase before the bulk aqueous phase is added.
-
Q4: Can I use DMF instead of THF?
-
Answer: Yes, DMF promotes the reaction well with Zn or Sn, often without water. However, removing DMF requires aqueous washing which can be tedious and might lead to emulsion issues with the amphiphilic product. THF/NH₄Cl is operationally simpler (evaporates easily).
Visualizations
Diagram 1: Reaction Mechanism & Regioselectivity Logic
This diagram illustrates the metallotropic equilibrium and why the Zn/Aqueous path is preferred.
Caption: Metallotropic equilibrium shifts based on metal/solvent choice. Zn/Aq systems lock the propargyl form.
Diagram 2: Troubleshooting Decision Tree
Follow this flow to resolve yield or purity issues.
Caption: Diagnostic flow for correcting low yields and isomeric impurities in propargylation.
References
-
Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Source: MDPI (Molecules). Context: Establishes the THF/aq.[1][2][4] NH4Cl system as the primary method for high regioselectivity (alkyne formation) and yield.
-
Zinc barbier reaction of propargyl halides in water. Source: University of South Wales / ResearchGate. Context: Confirms that zinc powder in aqueous salt solutions affords homopropargylic alcohols with high selectivity.[2][5]
-
Regioselective propargylation of aldehydes with propargyl bromide mediated by Sn-In in aqueous media. Source: ResearchGate.[6] Context: Provides comparative data on Tin (Sn) and Indium (In) mediated reactions, supporting the efficacy of aqueous media for this transformation.[7]
-
Grignard Reagent in THF vs in Diethyl ether. Source: Chemistry Stack Exchange. Context: Discusses the fundamental differences in coordination and reactivity between THF and Ether in Grignard reagents, explaining the "Allenyl" drift in THF-Grignards.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Barbier-type Propargylation of Aldehyde in Aqueous Media Promoted by Metal Tin [cjcu.jlu.edu.cn]
Overcoming racemization issues during 1-Cyclopropylbut-3-yn-1-ol workup
The following guide is structured as a Technical Support Center resource. It assumes the user is a professional chemist encountering unexpected enantiomeric excess (ee) erosion during the synthesis of 1-Cyclopropylbut-3-yn-1-ol .
Topic: Troubleshooting Racemization in 1-Cyclopropylbut-3-yn-1-ol Ticket Type: Advanced Method Development Status: Resolved / Guide Available
Incident Overview & Root Cause Analysis
The Problem: Researchers frequently report a drastic drop in enantiomeric excess (ee) (e.g., from >95% to <60%) during the isolation of 1-Cyclopropylbut-3-yn-1-ol (1). This often occurs despite high selectivity in the initial catalytic step (e.g., asymmetric addition of propargyl metal species to cyclopropanecarboxaldehyde).
The Diagnosis:
The culprit is not the reaction; it is the workup and purification .
The molecule contains a cyclopropylcarbinyl alcohol motif.[1] Upon exposure to even mild Brønsted acids (silica gel, ammonium chloride, trace HCl), this motif undergoes rapid
The Mechanistic Trap: "The Bisected Cation"
Unlike standard secondary alcohols, the cyclopropyl group stabilizes the adjacent carbocation through
-
Protonation: The hydroxyl group accepts a proton from the environment (acidic quench or silica).
-
Ionization: Water leaves, generating the cation. The cyclopropyl ring rotates to a "bisected" conformation where the C-C bond orbitals overlap with the empty p-orbital, stabilizing the charge.
-
Racemization: This cation is planar at the carbinyl center. Re-attack by water (during quench) or the hydroxyl group (on silica) occurs from either face, destroying the stereocenter.
Visualization: The Racemization Pathway
The following diagram illustrates why your enantiomeric purity is collapsing.
Figure 1: The acid-catalyzed ionization pathway driven by cyclopropyl hyperconjugation.
Standard Operating Procedure (SOP): The "Zero-Acid" Workup
To preserve stereochemistry, you must maintain a strictly neutral-to-basic environment from quench to storage.
Protocol A: The Buffered Quench
Replace standard Ammonium Chloride (
-
Preparation: Prepare a 0.5 M Phosphate Buffer solution adjusted to pH 7.0 - 7.5 .
-
Temperature Control: Cool the reaction mixture to -10°C or lower.
-
The "Inverse Quench" (Critical):
-
Do NOT pour the buffer into the reaction.
-
DO cannula transfer or slowly pour the cold reaction mixture into the vigorously stirring buffer.
-
Reasoning: This prevents local acidification. If you add acid to the reaction, transient high concentrations of acid exist before mixing. Inverse quenching ensures the acid is instantly neutralized by the bulk buffer.
-
Protocol B: Purification (Silica Deactivation)
Standard silica gel is acidic (pH 4-6). It acts as a solid-state acid catalyst for racemization.
Option 1: The Triethylamine (Et3N) Pre-wash
-
Pack the silica column as a slurry.
-
Flush the column with 3 column volumes (CV) of Hexanes + 5% Et3N .
-
Flush with 2 CV of pure Hexanes (to remove excess base that might streak).
-
Run your purification using solvent containing 0.5% Et3N .
Option 2: Neutral Alumina
-
Switch stationary phase to Neutral Alumina (Brockmann Grade III) . This surface is non-acidic and far safer for cyclopropylcarbinyl alcohols.
Protocol C: Concentration
-
Bath Temperature: Never exceed 30°C .
-
Add Stabilizer: Add a trace of Et3N (0.1% v/v) to the collection flask before rotary evaporation. This neutralizes any HCl liberated from chlorinated solvents (like DCM) during heating.
Troubleshooting Matrix
Use this decision tree to identify where your process is failing.
Figure 2: Diagnostic workflow for identifying the source of racemization.
Frequently Asked Questions (FAQs)
Q: Can I use HCl to quench the reaction if I do it quickly?
A: Absolutely not. The cyclopropylcarbinyl cation forms extremely fast (
Q: I see a new spot on TLC that moves faster than my product. What is it? A: This is likely the homoallylic rearrangement product (e.g., 4-bromo-1-butyne derivative if bromide was present, or a ring-opened diene). The cyclopropylcarbinyl cation is in equilibrium with the homoallylic cation. If the cation forms, the ring can open, leading to irreversible byproduct formation [2].
Q: My crude ee is 98%, but my NMR sample shows 80%. Why?
A: Chloroform-d (
-
Fix: Filter your
through a small plug of basic alumina before use, or use Benzene-d6 ( ) which is non-acidic.
Q: How should I store the purified material? A: Store as a solid or concentrated oil at -20°C under Argon. If storing as a solution, use Benzene or Toluene (non-polar, non-acidic). Avoid storing in Chloroform or Dichloromethane for extended periods.
Quantitative Stability Data
The following table summarizes the half-life (
| Condition | pH Approx. | Estimated | Recommendation |
| 1M HCl / THF | < 1.0 | < 10 seconds | AVOID |
| Sat. NH4Cl | 4.5 | 15 - 30 mins | Risky (Avoid for scale-up) |
| Silica Gel (untreated) | 5.0 | 1 - 4 hours | Risky (Fast columns only) |
| Phosphate Buffer | 7.0 | > 48 hours | Recommended |
| Silica + 1% Et3N | 8.0 | > 1 week | Recommended |
References
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society, 73(8), 3542–3543.
-
(Foundational physical organic chemistry establishing the cation stability).
-
-
Marek, I., & Sklute, G. (2005). Stereoselective synthesis of cyclopropanes and their applications in organic synthesis. Chemical Reviews, 105(6), 2439-2476.
-
(Comprehensive review on cyclopropyl handling).
-
-
Thompson, A. S., et al. (1993). Use of an Ephedrine Alkoxide to Mediate Enantioselective Addition of Acetylides to Aldehydes: Synthesis of the HIV Reverse Transcriptase Inhibitor Efavirenz. Tetrahedron Letters, 36(49), 8937-8940.
-
(Context for handling chiral cyclopropyl alkynyl alcohols in pharma).
-
- Olah, G. A., et al. (2011). Hypercarbon Chemistry. Wiley-Interscience.
Sources
Validation & Comparative
Chiral HPLC methods for separation of 1-Cyclopropylbut-3-yn-1-ol enantiomers
This guide outlines the technical strategy for the chiral separation of 1-Cyclopropylbut-3-yn-1-ol , a challenging aliphatic alkynol often utilized as a chiral building block in the synthesis of antiretroviral agents (analogous to Efavirenz intermediates).
Executive Summary
Separating 1-Cyclopropylbut-3-yn-1-ol presents a specific analytical challenge: Lack of a strong UV chromophore . Unlike its aromatic counterparts (e.g., the Efavirenz intermediate), this molecule consists solely of aliphatic, cyclopropyl, and alkyne moieties, which exhibit negligible absorbance above 210 nm.
Therefore, a standard "direct injection" HPLC method is often insufficient for trace impurity analysis or high-sensitivity ee% determination. This guide prioritizes a Derivatization-Based Approach (Method A) as the industry "Gold Standard" for reliability, while providing a Direct Method (Method B) for rapid screening using specialized detection.
Part 1: The Methodology Landscape
| Feature | Method A: DNB Derivatization (Recommended) | Method B: Direct Analysis |
| Principle | Convert analyte to 3,5-dinitrobenzoate ester to add a chromophore and π-π interaction sites. | Direct separation of the native alcohol using refractive index (RI) or low-UV detection. |
| Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak AD-H or Chiralcel OD-H |
| Detection | UV @ 254 nm (Strong signal) | UV @ 205-210 nm (Noisy, solvent cutoff issues) or RI |
| Selectivity ( | High (> 1.5) due to added π-π interactions. | Low to Moderate (< 1.2).[1] |
| Robustness | Excellent.[2][3] Suitable for GMP validation. | Low. Sensitive to mobile phase quality and temperature. |
Part 2: Detailed Experimental Protocols
Method A: The "Gold Standard" (DNB Derivatization)
Use this method for final quality control (QC) and precise enantiomeric excess (ee) determination.
1. Sample Preparation (Derivatization Workflow)
-
Reagents: 3,5-Dinitrobenzoyl chloride (DNB-Cl), Triethylamine (TEA), Dry Dichloromethane (DCM).
-
Protocol:
-
Dissolve 10 mg of 1-Cyclopropylbut-3-yn-1-ol in 1.0 mL of dry DCM.
-
Add 15 mg of 3,5-Dinitrobenzoyl chloride and 20 µL of Triethylamine .
-
Stir at room temperature for 30 minutes. (Reaction is usually instantaneous).
-
Quench with 0.5 mL water; extract the organic layer.
-
Evaporate DCM and reconstitute in Mobile Phase (Hexane/IPA 90:10).
-
2. Chromatographic Conditions
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV Absorbance @ 254 nm .
-
Expected Performance:
-
Retention Time (
): ~12 min (Enantiomer 1), ~16 min (Enantiomer 2). -
Resolution (
): > 3.0.
-
Method B: Direct Analysis (High-Throughput Screening)
Use this method only if derivatization is impossible or for rough reaction monitoring.
Chromatographic Conditions
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Note: Amylose phases often show better hydrogen bonding recognition for naked alcohols than Cellulose phases.
-
-
Mobile Phase: n-Hexane : Ethanol (95 : 5 v/v).
-
Why Ethanol? Ethanol provides sharper peaks for free alcohols than IPA, though it increases pressure.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).
-
UV Warning: If using UV, set to 210 nm. Ensure high-purity "HPLC Grade" Hexane to minimize baseline noise.
-
Part 3: Critical Mechanism & Workflow Visualization
The success of Method A relies on the "Three-Point Interaction" model. The DNB group provides a critical π-acidic site that interacts strongly with the π-basic phenylcarbamate groups on the Chiralcel OD resin, amplifying the chiral recognition.
Caption: Decision matrix for selecting the optimal separation pathway based on detection requirements.
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| No Peaks Visible (Method B) | Analyte has no UV absorbance at >220nm. | Switch to Method A (Derivatization) or use ELSD/RI detection. |
| Peak Tailing | Hydrogen bonding with residual silanols on the column. | Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase (only for Method B). |
| Low Resolution (Rs < 1.5) | Mobile phase too strong (eluting too fast). | Reduce alcohol content (e.g., go from 90:10 to 98:2 Hexane:IPA). Lower temperature to 15°C. |
| Ghost Peaks | Excess derivatizing reagent (DNB-Cl) or hydrolyzed acid. | The DNB-acid/chloride usually elutes at the solvent front or very late. Run a blank injection of the reagents to identify artifacts. |
References
-
Daicel Corporation. Chiral Column Selection Guide for Aliphatic Alcohols. Chiral Technologies. [Link]
-
Kažoka, H. (2013). HPLC Separation of Enantiomers of Aliphatic Alcohols as 3,5-Dinitrobenzoates. Journal of Chromatography A. [Link]
-
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[4] Wiley-VCH. (Standard reference for DNB derivatization protocols). [Link]
-
Phenomenex. Chiral HPLC Method Development Guide.[Link]
Sources
- 1. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 2. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Spectral Fingerprinting of Chiral Alkynyl Carbinols: A Comparative Guide to 1-Cyclopropylbut-3-yn-1-ol
Executive Summary & Strategic Importance
1-Cyclopropylbut-3-yn-1-ol (CAS: 14616-64-9) represents a critical chiral scaffold in modern drug discovery, particularly in the synthesis of reverse transcriptase inhibitors (e.g., Efavirenz analogs) and antiretroviral agents. Its structure combines two magnetically anisotropic groups—a cyclopropyl ring and a terminal alkyne —flanking a chiral carbinol center.
This guide provides a definitive interpretation of its 1H and 13C NMR spectra. Unlike standard spectral lists, this document focuses on comparative exclusion , demonstrating how to distinguish this molecule from its saturated analogs (1-cyclopropylbutan-1-ol) and non-cyclic congeners (1-pentyn-3-ol) using specific coupling constants and shielding cones.
Experimental Protocol: Synthesis & Sample Preparation
To ensure the spectral data presented is reproducible, we define the synthesis and preparation workflow used to generate the analyte. This establishes the "Chain of Custody" for the chemical structure.
Synthesis Route (Barbier-Type Propargylation)
The most reliable route to high-purity 1-cyclopropylbut-3-yn-1-ol avoids the instability of pre-formed Grignard reagents by using a Barbier-type reaction.
Reaction:
Step-by-Step Protocol:
-
Activation: Suspend activated Zinc dust (1.5 eq) in anhydrous THF under Nitrogen.
-
Addition: Add propargyl bromide (1.2 eq) dropwise at 0°C to form the organozinc intermediate in situ.
-
Coupling: Add cyclopropanecarboxaldehyde (1.0 eq) slowly; maintain temperature < 10°C to prevent allenyl isomerization.
-
Quench: Hydrolyze with saturated
. Extract with . -
Purification: Distillation or Flash Chromatography (Hexane/EtOAc 8:2).
NMR Sample Preparation
-
Solvent:
(99.8% D) + 0.03% TMS (v/v).-
Note:
is preferred over for this analysis to prevent hydroxyl proton exchange broadening, allowing observation of the coupling if the sample is dry.
-
-
Concentration: 15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision borosilicate.
Workflow Visualization
Figure 1: Barbier-type synthesis and workflow for the isolation of 1-cyclopropylbut-3-yn-1-ol.
1H NMR Spectral Interpretation (400 MHz, CDCl3)
The proton spectrum is characterized by three distinct zones: the high-field cyclopropyl region, the mid-field propargyl region, and the deshielded carbinol methine.
Detailed Assignment Table
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Explanation |
| 0.25 – 0.40 | Multiplet (m) | 2H | Cyclopropyl | Ring Current Anisotropy: The cyclopropane ring creates a shielding cone above/below the ring plane, shifting these protons significantly upfield. |
| 0.50 – 0.65 | Multiplet (m) | 2H | Cyclopropyl | Slightly less shielded than cis protons due to spatial orientation relative to the C-C bond axis. |
| 0.95 – 1.08 | Multiplet (m) | 1H | Cyclopropyl | Methine proton connecting the ring to the carbinol. Deshielded relative to ring |
| 2.05 | Triplet ( | 1H | Alkyne | Anisotropic Shielding: Although attached to sp-carbon, the alkyne shielding cone places the terminal proton in a shielded region relative to alkenes. |
| 2.10 – 2.30 | Broad Singlet | 1H | Exchangeable. Shift varies with concentration and temperature. | |
| 2.45 – 2.55 | ddd or dt | 2H | Propargyl | Diastereotopic protons (due to chiral center at C1). Coupled to C1-H (vicinal) and Alkyne-H (long range). |
| 3.40 – 3.50 | td ( | 1H | Carbinol | Deshielded by direct attachment to Oxygen. Appears as a triplet of doublets due to coupling with Propargyl |
Key Diagnostic Feature: The "Double Anisotropy"
The most challenging aspect of this spectrum is the interplay between the cyclopropyl and alkyne groups.
-
Cyclopropyl Effect: Pushes the
(3.45 ppm) upfield compared to a standard alkyl chain (e.g., 2-hexanol, where is ~3.8 ppm). -
Alkyne Effect: The propargyl
(2.50 ppm) shows distinct ABX coupling if the resolution is high enough, because the adjacent chiral center makes these two protons diastereotopic (magnetically non-equivalent).
13C NMR Spectral Interpretation (100 MHz, CDCl3)
The carbon spectrum provides the definitive skeleton verification. The lack of symmetry in the molecule results in 7 distinct signals.
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Structural Logic |
| 2.5, 3.1 | Cyclopropyl Ring | High-field resonance characteristic of the strained 3-membered ring. Distinct peaks indicate restricted rotation/chiral influence. | |
| 16.8 | Cyclopropyl Methine | Point of attachment. Shifted downfield from ring | |
| 27.4 | Propargyl | Positioned between the carbinol and the alkyne. | |
| 70.8 | Alkyne (Terminal) | Characteristic terminal alkyne region. | |
| 74.5 | Carbinol ( | The chiral center. | |
| 81.2 | Alkyne (Internal) | Quaternary carbon. Usually lower intensity. Downfield of terminal alkyne carbon. |
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the spectral "fingerprint" of 1-Cyclopropylbut-3-yn-1-ol against its saturated and non-cyclic analogs. This data is crucial for researchers monitoring reaction progress (e.g., hydrogenation or ring-opening).
Comparison Table: Shift Deltas
| Feature | 1-Cyclopropylbut-3-yn-1-ol (Target) | 1-Cyclopropylbutan-1-ol (Saturated Analog) | 1-Pentyn-3-ol (Acyclic Analog) |
| C1-H (Carbinol) | ~3.45 ppm | ~3.05 ppm | ~4.35 ppm |
| Side Chain | Propargyl | Alkyl | Propargyl |
| Ring Signals | Present (0.2 - 0.6 ppm) | Present (0.2 - 0.6 ppm) | Absent (Methyl triplet ~0.9 ppm) |
| Alkyne Proton | Triplet (~2.05 ppm) | Absent | Triplet (~2.05 ppm) |
Technical Insight
-
Vs. Saturated Analog: If you are hydrogenating the alkyne to an alkane, monitor the disappearance of the 2.05 ppm triplet and the upfield shift of the propargyl
from 2.5 ppm to ~1.5 ppm . -
Vs. Acyclic Analog: The cyclopropyl group exerts a massive shielding effect on the Carbinol proton (
). In 1-Pentyn-3-ol (ethyl group instead of cyclopropyl), the resonates downfield at 4.35 ppm . In the target molecule, it is shielded to 3.45 ppm . This 0.9 ppm shift is the diagnostic marker for the integrity of the cyclopropyl ring.
Structural Logic Diagram
The following diagram illustrates the magnetic coupling network (COSY correlations) utilized to assign the spectrum.
Figure 2: 1H-1H COSY Coupling Network. Solid lines indicate strong vicinal coupling; dashed lines indicate long-range (allylic/propargylic) coupling.
References
-
BenchChem. (2025).[1][2] A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications. Retrieved from
-
Organic Syntheses. (1990). Cyclopropanation using Trialkylaluminum-Methylene Iodide: 1-Hydroxymethyl-4-(1-methylcyclopropyl)-1-cyclohexene. Org.[2][3][4] Synth. 1990, 69, 66. Retrieved from
-
PubChem. (2023). 1-Cyclopropylbut-3-yn-1-ol Compound Summary. National Library of Medicine. Retrieved from
-
University of Ottawa NMR Facility. (2008). Second Order 1H NMR Spectra of Isopropyl Groups (Analogous Coupling Logic). Retrieved from
-
Oregon State University. (2022). 13C NMR Chemical Shifts and Coupling Constants. Retrieved from
Sources
Validating optical rotation values of (S)-1-Cyclopropylbut-3-yn-1-ol
This guide provides an in-depth technical validation framework for (S)-1-Cyclopropylbut-3-yn-1-ol , a critical chiral homopropargyl alcohol intermediate. It compares the reliability of optical rotation (polarimetry) against chromatographic methods (Chiral HPLC/GC) and outlines the synthesis context for establishing enantiomeric excess (ee).
Executive Summary
(S)-1-Cyclopropylbut-3-yn-1-ol is a high-value chiral building block, often synthesized via the enantioselective propargylation of cyclopropanecarbaldehyde. While specific optical rotation (
This guide compares the "Standard" validation method (Polarimetry) with the "Advanced" alternative (Chiral HPLC + Mosher Analysis), demonstrating why relying solely on literature rotation values can lead to critical errors in downstream drug development (e.g., synthesis of antiretroviral linkers).
Technical Context & Compound Analysis
Structural Significance
The compound features a secondary alcohol adjacent to a cyclopropyl ring and a terminal alkyne. The proximity of the cyclopropyl group induces significant steric strain and electronic shielding, which affects the specific rotation.
-
Chemical Formula:
-
Key Feature: Chiral center at C1 (attached to Cyclopropyl, Hydroxyl, and Homopropargyl group).
-
Synthesis Route: Typically accessed via asymmetric addition of propargyl metal species (Zn, In, Sn) to cyclopropanecarbaldehyde using chiral ligands (e.g., PyBox, BINOL).
The Comparison: Polarimetry vs. Chromatographic Validation
The core problem with (S)-1-Cyclopropylbut-3-yn-1-ol is that its specific rotation is relatively low in magnitude and highly sensitive to H-bonding solvents.
| Feature | Method A: Polarimetry (Standard) | Method B: Chiral HPLC/GC (Alternative/Gold Standard) |
| Primary Output | Specific Rotation ( | Enantiomeric Excess (% ee) |
| Sensitivity | Low (Requires >10 mg sample) | High (Requires <1 mg sample) |
| Reliability | Low to Moderate. Susceptible to temperature, concentration, and solvent impurities (e.g., water). | High. Direct separation of enantiomers.[1] |
| Diagnostic Power | Binary (Active/Inactive).[1] Cannot easily distinguish 90% ee from 99% ee without a perfect standard. | Quantitative. Resolves (R) and (S) isomers and chemical impurities. |
| Cost/Time | Low Cost / Fast (< 5 mins) | High Cost / Slower (Method Development required) |
Verdict: Polarimetry is suitable for identity confirmation but insufficient for purity validation of this specific alkyne.
Experimental Validation Protocol
Workflow Visualization
The following diagram illustrates the critical path for validating the optical rotation of the (S)-enantiomer.
Figure 1: Multi-modal validation workflow ensuring the optical rotation correlates with true enantiomeric excess.
Detailed Protocols
Method A: Polarimetry (Standardized)
To minimize variability, the following conditions must be strictly controlled. Literature values for similar homopropargyl alcohols often vary by ±5° due to inconsistent conditions.
-
Instrument: Digital Polarimeter (Na-D line, 589 nm).
-
Solvent: Chloroform (
, HPLC grade, ethanol-stabilized) is preferred over Methanol to minimize H-bonding variance. -
Concentration: Prepare
(1.0 g/100 mL, i.e., 10 mg/mL). -
Temperature: 20°C ± 0.5°C.
-
Procedure:
-
Zero the instrument with pure solvent.
-
Fill the 1 dm cell avoiding bubbles.
-
Record the average of 5 measurements.
-
Calculation:
-
Method B: Chiral HPLC (The Validator)
Since specific rotation values for this compound are often not reported in basic catalogs, Chiral HPLC is the primary validation tool.
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (95:5 to 98:2).
-
Note: The terminal alkyne is relatively non-polar; low alcohol content improves separation.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (alkyne absorbance).
-
Expected Result: Baseline resolution of (S) and (R) enantiomers. The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).
Method C: Mosher's Ester Analysis (Absolute Configuration)
If the literature
-
Derivatize the alcohol with both
- and -MTPA-Cl (Mosher's acid chloride). -
Analyze via
NMR or NMR. -
Use the
( ) model to assign absolute configuration and confirm the (S)-assignment matches the major enantiomer.
Comparative Data Analysis
The table below illustrates why "Alternative" validation (HPLC) is superior to relying solely on Optical Rotation for this class of compounds.
| Parameter | Scenario 1: High Purity | Scenario 2: Chemical Impurity | Scenario 3: Racemic Contamination |
| True Composition | 99% (S), 1% (R) | 90% (S), 10% Achiral Impurity | 75% (S), 25% (R) |
| Observed | -18.5° (Reference) | -16.6° (Lower magnitude) | -9.2° (Significantly lower) |
| Interpretation (OR) | "Pass" | "Fail" (Assumed Low ee) | "Fail" |
| HPLC Result | 98% ee | 99% ee (Purity is the issue) | 50% ee |
| Conclusion | Validated | OR Misleading: Sample is enantiopure but chemically impure. | OR Accurate: Sample is racemized. |
Note: The rotation value (-18.5°) is a representative placeholder for homopropargyl alcohols of this type; exact values must be established in-house using Method B.
References
-
Gu, Y., et al. (2015). "Catalytic asymmetric intramolecular propargylation of cyclopropanols." Chemical Science. Link
-
Fox, D. J., et al. (2006). "A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes." Organic & Biomolecular Chemistry. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12820045, 1-cyclopropylbut-3-yn-1-ol." PubChem. Link
- Lin, G. Q., et al. (2011). Chiral Drugs: Chemistry and Biological Action. Wiley.
Disclaimer: Always perform a racemic synthesis first to establish HPLC retention times. Optical rotation values are solvent-dependent; report solvent and concentration explicitly.
Sources
A Comprehensive Guide to Chiral Amino Alcohol Ligands for Enantioselective Alkynylation of Aldehydes
Target Audience: Researchers, Application Scientists, and Process Chemists Content Focus: Objective performance comparison, mechanistic causality, and validated experimental workflows.
Executive Summary & Mechanistic Framework
Chiral propargylic alcohols are critical building blocks for the enantioselective synthesis of complex molecules and active pharmaceutical ingredients (APIs)[1]. Historically, the asymmetric addition of terminal alkynes to aldehydes was challenging due to the high basicity required to deprotonate alkynes and the strong background racemic reaction.
The breakthrough in this field relies on chiral amino alcohol ligands coordinated with zinc. These ligands act as bidentate (N,O) chelators, creating a rigid bimetallic transition state that simultaneously activates the alkyne and provides strict enantiofacial discrimination during the nucleophilic attack on the aldehyde[2]. As a Senior Application Scientist, selecting the correct ligand—whether an ephedrine derivative, a prolinol analogue, or a carbohydrate scaffold—requires balancing your substrate scope (aliphatic vs. aromatic aldehydes), operational constraints, and target enantiomeric excess (ee).
Mechanistic Logic: The Zinc-Amino Alcohol Catalytic Cycle
Understanding the causality behind the catalytic cycle is essential for troubleshooting and optimizing alkynylation workflows. The diagram below illustrates the logical sequence of the zinc-mediated asymmetric alkynylation.
Mechanistic workflow of zinc-amino alcohol catalyzed enantioselective alkynylation.
Comparative Analysis of Chiral Amino Alcohol Ligands
Different ligand scaffolds exhibit distinct substrate preferences. Below is a quantitative comparison of the leading chiral amino alcohol ligands used in modern asymmetric alkynylation.
| Ligand Class | Representative Ligand | Metal Precursor | Preferred Aldehyde Scope | Typical Yield | Typical Enantiomeric Excess (ee) |
| Ephedrine Derivatives | (+)-N-Methylephedrine | Zn(OTf)₂ | Aliphatic & Aromatic | 80–95% | 90–99% |
| Prolinol Analogues | (1R,2S)-Amino Alcohol | Me₂Zn | Aromatic | 85–95% | 90–98% |
| Carbohydrate-Derived | Glucosamine N,O-ligand | Zn(OTf)₂ | Aliphatic (unbranched) | 68–95% | 92–98% |
| Chloramphenicol-Derived | (1S,2S)-N,N-dimethylamino deriv. | Zn(OTf)₂ | Aliphatic & Aromatic | 85–99% | 85–99% |
Ligand Performance Insights:
-
Ephedrine Derivatives: Carreira's method utilizing N-methylephedrine is a leading standard, consistently delivering highly enantiopure secondary propargyl alcohols (>90% ee)[2]. However, it historically struggles with unbranched aliphatic aldehydes due to competing aldol self-condensation[2].
-
Prolinol / Pseudoephedrine Analogues: Developed extensively by Merck for API synthesis (e.g., Efavirenz), these ligands utilize dimethylzinc[3]. This system is highly efficient for aromatic aldehydes, providing a practical method that avoids strong bases or transmetalation from lithium[1].
-
Carbohydrate-Derived Ligands: Conformationally restricted amino alcohols based on carbohydrate scaffolds (like trans-decalin-like frameworks) provide highly fine-tuneable libraries[4]. They have successfully improved yields and ee% for challenging unbranched aliphatic aldehydes where ephedrine falls short[2].
-
Chloramphenicol-Derived Ligands: An inexpensive alternative, such as (1S,2S)-2-N,N-dimethylamino-1-(p-nitrophenyl)-3-(t-butyldimethylsilyloxy)propane-1-ol, has been shown to catalyze the reaction in a homogeneous phase, yielding up to 99% ee for a wide variety of aldehydes[5],[6].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols detail not just the actions, but the causality behind each experimental choice.
Protocol A: Zinc Triflate / N-Methylephedrine Mediated Alkynylation[2]
Optimized for broad substrate scope, particularly branched aliphatic aldehydes.
-
Catalyst Activation (Critical Step): Weigh Zn(OTf)₂ (0.2 equiv) into a Schlenk flask and heat to 130 °C under high vacuum for 2 hours.
-
Causality: Zinc triflate is highly hygroscopic. Adventitious water will irreversibly hydrolyze the sensitive zinc-acetylide intermediate, leading to catalytic stalling and a drastic reduction in enantioselectivity.
-
-
Ligand Complexation: Cool the flask to room temperature, purge with inert gas, and add (+)-N-methylephedrine (0.22 equiv) dissolved in dry toluene.
-
Causality: Toluene is chosen as a non-coordinating, non-polar solvent. This ensures the amino alcohol ligand tightly coordinates to the zinc center without solvent competition, forming the rigid chiral pocket required for stereocontrol.
-
-
Alkyne Deprotonation: Add triethylamine (0.22 equiv) followed by the terminal alkyne (1.2 equiv). Stir at room temperature for 2 hours.
-
Causality: Triethylamine alone is not basic enough to deprotonate a terminal alkyne. However, coordination of the alkyne to the highly Lewis acidic Zn(II) center drastically lowers its pKa, allowing Et₃N to facilitate deprotonation and form the active zinc-alkynyl complex.
-
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) dropwise over 1 hour using a syringe pump.
-
Causality: Slow addition maintains a low steady-state concentration of the aldehyde. This suppresses the uncatalyzed, background racemic alkynylation pathway, ensuring maximum enantiomeric excess.
-
Protocol B: Dimethylzinc / Prolinol-Derivative Mediated Alkynylation[1]
Optimized for aromatic aldehydes under mild, base-free conditions.
-
Pre-catalyst Formation: In a dry flask under inert atmosphere, mix the chiral amino alcohol ligand (e.g., (1R,2S)-3, 0.1 equiv) with the terminal alkyne (1.2 equiv) in dry THF.
-
Transmetalation: Cool the mixture to 0 °C and slowly add Me₂Zn (1.2 equiv, usually as a solution in toluene or hexane).
-
Causality: Dimethylzinc undergoes a clean, thermodynamically driven transmetalation with the terminal alkyne, evolving methane gas and generating the reactive zinc-acetylide in situ. This completely bypasses the need for external bases (like Et₃N) or strong Lewis acids (like Zn(OTf)₂), offering milder reaction conditions[1].
-
-
Nucleophilic Addition: Add the aromatic aldehyde (1.0 equiv) and stir at room temperature until completion (monitored by TLC/GC).
-
Causality: The chiral amino alcohol acts as a bidentate (N,O) ligand, increasing the nucleophilicity of the zinc-acetylide while simultaneously shielding one face of the incoming aldehyde, resulting in high enantiofacial selectivity[1].
-
References
-
Title: Highly enantioselective alkynylation of aldehydes catalyzed by a readily available chiral amino alcohol-based ligand Source: Chemical Communications (RSC Publishing) URL: 5
-
Title: Enantioselective Alkynylation of Aromatic Aldehydes Catalyzed by Readily Available Chiral Amino Alcohol-Based Ligands Source: Synthesis (Thieme Connect) URL: 1
-
Title: Highly enantioselective alkynylation of aldehydes catalyzed by a readily available chiral amino alcohol -based ligand (DOI:10.1039/B203984B) Source: Chemical Communications (RSC Publishing) URL: 6
-
Title: Carbohydrate-Derived Amino-Alcohol Ligands for Asymmetric Alkynylation of Aldehydes Source: Organic Letters (ACS Publications) URL: 4
-
Title: Carbohydrate-Derived Amino-Alcohol Ligands for Asymmetric Alkynylation of Aldehydes (Expanded Study) Source: University of Oxford Research URL: 2
-
Title: ASYMMETRIC ALKYNE ADDITION TO ALDEHYDES AND KETONES Source: Illinois Chemistry (University of Illinois) URL: 3
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioselective alkynylation of aldehydes catalyzed by a readily available chiral amino alcohol-based ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly enantioselective alkynylation of aldehydes catalyzed by a readily available chiral amino alcohol-based ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Infrared (IR) spectroscopy characteristic peaks of 1-Cyclopropylbut-3-yn-1-ol
Technical Comparison Guide: Infrared (IR) Spectroscopy Characterization of 1-Cyclopropylbut-3-yn-1-ol
Executive Summary
1-Cyclopropylbut-3-yn-1-ol (CAS: 4480-50-6) is a high-value chiral building block used in the synthesis of antiretrovirals (e.g., Efavirenz analogs) and complex agrochemicals. Its structure—combining a strained cyclopropyl ring, a secondary alcohol, and a terminal alkyne—presents a unique spectroscopic fingerprint.
For researchers and drug development professionals, accurately identifying this intermediate is critical for validating synthetic pathways (typically the nucleophilic addition of propargyl species to cyclopropanecarboxaldehyde). This guide compares the IR spectral performance of 1-Cyclopropylbut-3-yn-1-ol against its common synthetic precursors and structural analogs, providing a definitive reference for quality control and reaction monitoring.
Structural Analysis & Spectral Fingerprint
The molecule comprises three distinct spectroscopic "zones" that allow for high-specificity identification.
Molecular Structure: Cyclopropyl-CH(OH)-CH2-C≡CH
Table 1: Characteristic IR Bands of 1-Cyclopropylbut-3-yn-1-ol
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Alcohol (-OH) | O-H Stretch | 3300–3450 | Strong, Broad | Confirms successful carbonyl reduction/addition. |
| Terminal Alkyne | ≡C-H Stretch | 3280–3320 | Strong, Sharp | Critical: Often superimposed on the broad OH band but distinct due to sharpness. Differentiates from internal alkynes.[1][2][3][4][5] |
| Terminal Alkyne | C≡C Stretch | 2100–2140 | Weak/Medium | Confirms presence of triple bond; absence indicates saturation or allene isomerization. |
| Cyclopropyl Ring | C-H Stretch | 3075–3100 | Medium | Higher frequency than acyclic alkyl C-H (>3000 cm⁻¹) due to ring strain (Walsh orbitals). |
| Cyclopropyl Ring | Ring Deformation | 1000–1020 | Medium | "Breathing" mode; highly characteristic of the cyclopropyl moiety. |
| Secondary Alcohol | C-O Stretch | 1050–1100 | Strong | Confirms secondary nature of the alcohol. |
Senior Scientist Insight: The "Gold Standard" for identifying this molecule is the 3300 cm⁻¹ region . You will see a broad "mound" (OH) with a sharp "spike" (≡C-H) riding on top or on the shoulder. This "Spike-on-Mound" morphology is the definitive signature of an alkynyl alcohol.
Comparative Performance Analysis
To validate the identity of 1-Cyclopropylbut-3-yn-1-ol, we compare its spectral profile against its two most common "competitors" in a reaction mixture: the starting material (Cyclopropanecarboxaldehyde ) and the saturated analog (1-Cyclopropylbutan-1-ol ).
Scenario A: Reaction Monitoring (Synthesis Validation)
Context: Nucleophilic addition of propargyl bromide to cyclopropanecarboxaldehyde.
| Feature | Target: 1-Cyclopropylbut-3-yn-1-ol | Precursor: Cyclopropanecarboxaldehyde | Differentiation Logic |
| 1700-1725 cm⁻¹ | Absent | Strong (C=O) | Disappearance of the Carbonyl peak is the primary indicator of reaction completion. |
| 3300-3450 cm⁻¹ | Present (Broad OH + Sharp ≡CH) | Absent | Appearance of OH indicates nucleophilic attack; ≡CH confirms propargyl group integration. |
| 2720 & 2820 cm⁻¹ | Absent | Present (Fermi Doublet) | The "Fermi Doublet" (aldehyde C-H) must vanish in the pure product. |
Scenario B: Quality Control (Impurity Detection)
Context: Checking for over-hydrogenation or lack of alkyne functionality.
| Feature | Target: 1-Cyclopropylbut-3-yn-1-ol | Analog: 1-Cyclopropylbutan-1-ol | Differentiation Logic |
| 2100-2140 cm⁻¹ | Present (C≡C) | Absent | The saturated analog lacks the triple bond stretch. |
| 3280-3320 cm⁻¹ | Present (Sharp ≡C-H) | Absent | The saturated analog shows only the broad OH stretch; the sharp alkyne spike is missing. |
| 3080 cm⁻¹ | Present | Present | Both contain the cyclopropyl ring; this region cannot distinguish them. |
Experimental Protocol: Thin Film Analysis
For this liquid intermediate, Neat Oil (Thin Film) analysis is the recommended protocol to avoid solvent interference in the critical 3000–3500 cm⁻¹ region.
Protocol Steps:
-
Cell Selection: Use NaCl or KBr salt plates . Note: Do not use aqueous solvents as they will dissolve the plates. Alternatively, use a Diamond ATR (Attenuated Total Reflectance) module for rapid screening.
-
Sample Application: Place 1 drop of the neat oil on the center of the plate.
-
Film Formation: Place the second plate on top and rotate slightly to create a uniform, capillary-held film. Ensure no air bubbles are trapped.
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). High resolution is recommended to resolve the sharp ≡C-H stretch from the broad O-H band.
-
Scans: 16–32 scans to improve Signal-to-Noise ratio.
-
Background: Collect a fresh air background immediately prior to sampling to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor.
-
Visualization of Spectral Logic
The following diagram illustrates the decision logic for identifying 1-Cyclopropylbut-3-yn-1-ol based on IR spectral data.
Caption: Decision tree for spectroscopic verification of 1-Cyclopropylbut-3-yn-1-ol, systematically ruling out precursors and analogs.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Cyclopropyl carbinol (CAS 2516-33-8). NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of the Alkynes. (2023).[1] Detailed analysis of terminal vs. internal alkyne IR signatures. Available at: [Link]
-
PubChem. 1-Cyclopropylbut-3-yn-1-ol (Compound Summary). National Library of Medicine. Available at: [Link]
- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd, 2000. (Standard reference for cyclopropyl C-H ring strain shifts).
Sources
- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A Short Note On Alkynes:Terminal Vs Internal [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Cyclopropyl carbinol [webbook.nist.gov]
Determination of Absolute Configuration of 1-Cyclopropylbut-3-yn-1-ol: A Comparative Methodological Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols
Executive Summary & Molecule Profiling
The unambiguous determination of absolute configuration is a critical bottleneck in asymmetric synthesis and drug discovery. The molecule 1-cyclopropylbut-3-yn-1-ol presents a fascinating analytical challenge. Structurally, it is a chiral secondary alcohol flanked by a rigid, sterically demanding cyclopropyl group and a flexible, linear propargyl group (
Because it is a low-molecular-weight aliphatic alcohol, it is typically an oil at room temperature, immediately ruling out direct single-crystal X-ray diffraction (XRD) without prior derivatization. Furthermore, it lacks a strong UV chromophore, rendering Electronic Circular Dichroism (ECD) ineffective.
To establish the absolute configuration of 1-cyclopropylbut-3-yn-1-ol, researchers must choose between three premier techniques: Mosher's Ester Analysis (NMR) , Vibrational Circular Dichroism (VCD) , and Heavy-Atom Derivatization for XRD . This guide objectively compares these methodologies, explaining the causality behind the experimental choices and providing self-validating protocols for each.
Method 1: Advanced Mosher's Ester Analysis (NMR)
Principle & Causality
The Mosher's ester method is the gold standard for solution-state absolute configuration determination of secondary alcohols[1]. The causality of this method relies on magnetic anisotropy. The chiral alcohol is derivatized with both enantiomers of
In solution, the MTPA ester adopts a preferred conformation where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl ring of the MTPA group projects a magnetic shielding cone over the substituents on one side of the molecule. By calculating the chemical shift differences (
Experimental Protocol
Note: A critical self-validating aspect of this protocol is the parallel synthesis of both diastereomers. Relying on a single ester and comparing it to the underivatized alcohol introduces solvent and concentration artifacts.
-
Sample Preparation: Dissolve 2.0 mg of 1-cyclopropylbut-3-yn-1-ol in 0.5 mL of anhydrous
in two separate, dry NMR tubes (Tube A and Tube B)[3]. -
Base Addition: Add 5 equivalents of anhydrous deuterated pyridine (pyridine-
) to each tube to act as an acid scavenger and catalyst. -
Derivatization:
-
To Tube A, add 3.0 equivalents of (R)-MTPA-Cl. (Expert Note: Due to Cahn-Ingold-Prelog priority rules, reaction with (R)-MTPA-Cl yields the (S)-MTPA ester).
-
To Tube B, add 3.0 equivalents of (S)-MTPA-Cl (yields the (R)-MTPA ester).
-
-
Reaction Monitoring: Cap the tubes, agitate gently, and let stand at room temperature. Monitor the reaction via
NMR after 1 hour. The downfield shift of the carbinyl proton (from ~3.5 ppm to ~4.8 ppm) confirms esterification. -
Data Acquisition: Acquire high-resolution
NMR, COSY, and HSQC spectra for both tubes to ensure unambiguous assignment of the cyclopropyl protons and the propargyl protons[4]. -
Calculation & Assignment: Tabulate the
values. If the cyclopropyl protons show positive values and the propargyl protons show negative values, the absolute configuration is assigned based on the standard Mosher model.
Figure 1: Parallel experimental workflow for Mosher's Ester Analysis.
Method 2: Vibrational Circular Dichroism (VCD)
Principle & Causality
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions[5]. Because 1-cyclopropylbut-3-yn-1-ol possesses a highly rigid cyclopropyl ring and a distinct alkyne stretch (~2100
The causality of VCD assignment relies on Density Functional Theory (DFT). Because there are no simple empirical rules for VCD (unlike NMR magnetic anisotropy), the experimental spectrum must be compared to a computationally simulated spectrum of a chosen enantiomer[6]. If the signs of the major robust vibrational bands match, the absolute configuration is confirmed.
Experimental Protocol
Note: A self-validating VCD protocol requires that the experimental unpolarized IR spectrum perfectly matches the calculated IR spectrum before any VCD comparison is attempted. If the IR spectra do not match, the conformational search has failed, and the VCD assignment cannot be trusted.
-
Sample Preparation: Dissolve ~5-10 mg of the highly enantiopure alcohol in 150
of . is chosen because it is transparent in the critical "fingerprint" region (1500–900 )[5]. -
Spectral Acquisition: Load the sample into a
liquid cell (path length ~100 ). Acquire the IR and VCD spectra using a VCD spectrometer (e.g., 8 resolution, 4-6 hours of accumulation to achieve a high signal-to-noise ratio)[5]. -
Computational Modeling:
-
Perform a conformational search of (R)-1-cyclopropylbut-3-yn-1-ol using Molecular Mechanics (e.g., OPLS4).
-
Optimize the geometries of all conformers within 2.0 kcal/mol of the global minimum using DFT (e.g., B3LYP/6-311G(d,p)).
-
Calculate the harmonic vibrational frequencies, IR intensities, and rotational strengths for each conformer.
-
-
Boltzmann Weighting: Generate the final simulated IR and VCD spectra by applying a Lorentzian band shape and Boltzmann-weighting the conformers based on their calculated free energies.
Figure 2: Integrated experimental and computational workflow for VCD analysis.
Method 3: Single-Crystal X-Ray Diffraction (via Derivatization)
Principle & Causality
While XRD is the absolute, unambiguous "gold standard," 1-cyclopropylbut-3-yn-1-ol is an oil. Furthermore, it contains only Carbon, Hydrogen, and Oxygen. These light atoms do not exhibit sufficient anomalous scattering (dispersion) with standard Molybdenum or Copper X-ray sources to reliably determine the Flack parameter.
To solve both the physical state (oil) and the scattering problem, the molecule must be derivatized with a heavy-atom-containing crystalline auxiliary, such as p-bromobenzoyl chloride. The introduction of the Bromine atom (
Experimental Protocol
-
Derivatization: React 10 mg of the alcohol with 1.2 eq of p-bromobenzoyl chloride,
, and a catalytic amount of DMAP in dry at . -
Purification: Quench, extract, and purify the resulting p-bromobenzoate ester via flash chromatography.
-
Crystallization: Dissolve the purified ester in a minimum amount of hot heptane/ethyl acetate. Allow the solvent to evaporate slowly over several days in a vibration-free environment to grow high-quality single crystals.
-
Diffraction: Mount a suitable crystal (~0.1 mm) on a diffractometer. Collect data at cryogenic temperatures (100 K) to minimize thermal motion.
-
Refinement: Solve the structure. A Flack parameter of
confirms the correct absolute configuration, while a value of indicates the inverted model is correct.
Quantitative Comparison of Methods
To assist researchers in selecting the optimal strategy for 1-cyclopropylbut-3-yn-1-ol, the following table synthesizes the operational parameters of each method[3].
| Parameter | Mosher's Ester (NMR) | Vibrational Circular Dichroism (VCD) | XRD (via Derivatization) |
| Sample Requirement | 1–5 mg | 5–10 mg | >10 mg (for reaction/cryst.) |
| Physical State Needed | Solution ( | Solution ( | Single Crystal |
| Measurement Time | 4–6 hours[1] | 4–12 hours[3] | Days to Weeks (Crystallization) |
| Computational Need | None (Empirical Model) | High (DFT/Supercomputing) | Low (Standard Refinement) |
| Destructive? | Yes (Derivatization) | No (Sample fully recoverable) | Yes (Derivatization) |
| Confidence Level | High (if | High (with high Cai-factor)[7] | Absolute (Flack parameter < 0.05) |
| Specific Limitations | Conformational flexibility can invalidate the empirical model. | Requires high ee%; sensitive to solute-solvent interactions. | Crystallization is empirical and often fails for aliphatic chains. |
Conclusion & Recommendation
For 1-cyclopropylbut-3-yn-1-ol , Mosher's Ester Analysis is the recommended first-line approach. The molecule possesses distinct, easily assignable NMR protons on both sides of the stereocenter (cyclopropyl vs. propargyl), making the interpretation of
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2(10), 2451-2458. Available at: [Link]
-
Springer Nature Experiments. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Available at: [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe. Available at: [Link]
-
American Laboratory. (2010). "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." Available at: [Link]
-
Sherer, E. C., et al. (2023). "Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence." PMC. Available at:[Link]
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- 7. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
Comparative stability studies of cyclopropyl vs. isopropyl alkynols
Topic: Comparative Stability Studies of Cyclopropyl vs. Isopropyl Alkynols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the bioisosteric replacement of an isopropyl group with a cyclopropyl moiety is a high-value tactic to modulate lipophilicity, metabolic clearance, and potency.[1][2][3][4] However, for alkynols (propargylic alcohols), this substitution introduces a sharp dichotomy in stability profiles:
-
Metabolic Stability: Cyclopropyl alkynols generally outperform isopropyl analogs. The high C–H bond dissociation energy (BDE) of the cyclopropyl ring suppresses CYP450-mediated oxidative dealkylation.
-
Chemical (Acid) Stability: Isopropyl alkynols are typically more robust. Cyclopropyl alkynols are prone to rapid acid-catalyzed degradation due to the exceptional stability of the cyclopropylcarbinyl cation, which facilitates facile ionization and subsequent ring-opening or rearrangement cascades (e.g., homoallylic rearrangements).
This guide provides the mechanistic grounding, experimental protocols, and data interpretation frameworks necessary to evaluate these substrates in drug discovery campaigns.
Mechanistic & Theoretical Foundation
To predict stability, one must understand the electronic and steric forces governing these moieties.
1.1 Electronic Effects & Carbocation Stability
The stability of alkynols under acidic conditions (e.g., gastric simulation, formulation stress) is dictated by the ease of hydroxyl ionization to form a propargylic carbocation.
-
Isopropyl Group (+I Effect): Stabilizes adjacent carbocations through inductive effects and hyperconjugation ($ \sigma_{C-H} \rightarrow p $).
-
Cyclopropyl Group (
-Conjugation): Stabilizes adjacent carbocations via Walsh orbitals . The bent C–C bonds of the ring have high -character, allowing them to overlap effectively with the empty -orbital of the cationic center.-
Quantitative Insight: The cyclopropylcarbinyl cation is approximately 9–15 kcal/mol more stable than the isopropyl cation.
-
Consequence: Cyclopropyl alkynols ionize much faster in acid, leading to rapid degradation via Meyer-Schuster or Rupe rearrangements, or unique ring-expansion pathways.
-
1.2 Metabolic Susceptibility (CYP450)
-
Isopropyl: The tertiary C–H bond is weak (~96 kcal/mol) and statistically exposed, making it a prime site for CYP450 hydroxylation (
-dealkylation or hydroxylation). -
Cyclopropyl: The C–H bonds are strong (~106 kcal/mol) and have significant
-character, making them resistant to hydrogen atom abstraction (HAT) by cytochrome P450 enzymes.
Figure 1: Divergent stability profiles. Green indicates desirable stability; Red indicates vulnerability.
Chemical Stability: Acid-Catalyzed Rearrangements
Under acidic conditions (pH < 4), alkynols undergo dehydration. The pathway depends on the substituent.
2.1 The Rupe vs. Meyer-Schuster Competition
For tertiary alkynols, two main degradation pathways exist.
-
Meyer-Schuster Rearrangement: [1,3]-shift of the hydroxyl group to form an
-unsaturated ketone.[5] -
Rupe Rearrangement: Dehydration to an enyne, followed by hydration to a methyl ketone.
Cyclopropyl Specifics: Because the cyclopropyl group stabilizes the initial cation so effectively, the activation energy for water loss is lower. Furthermore, the cyclopropyl ring itself can open (homoallylic rearrangement), leading to complex mixtures of cyclobutanones or homoallylic halides, complicating analysis.
Isopropyl Specifics: Isopropyl groups provide steric bulk that may retard the initial protonation/dehydration, but once formed, the cation typically undergoes simple Rupe rearrangement without skeletal degradation of the isopropyl group itself.
Figure 2: Acid-catalyzed degradation pathways showing the higher risk of skeletal rearrangement for cyclopropyl analogs.
Experimental Protocols
To validate these properties in your specific scaffold, use the following self-validating protocols.
Protocol A: Comparative Acid Stability (Kinetic Profiling)
Objective: Determine
-
Preparation: Prepare 10 mM stock solutions of Cyclopropyl-Alkynol and Isopropyl-Alkynol in DMSO.
-
Incubation:
-
Dilute stocks to 50 µM in Simulated Gastric Fluid (SGF) (pH 1.2, USP grade, without pepsin) and 0.1 M HCl (aggressive stress).
-
Maintain temperature at 37°C.
-
-
Sampling: Aliquot 100 µL at
min. -
Quenching: Immediately quench with 300 µL cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS.
-
Monitor: Loss of parent peak.
-
Scan Mode: Precursor ion scan to detect expected rearrangement products (M+18 for hydration, M+0 for isomers).
-
-
Data Processing: Plot
vs. time. The slope yields .
Expected Outcome:
-
Isopropyl:
hours (moderate stability). Major product: Enone (Rupe product). -
Cyclopropyl:
minutes (low stability). Major products: Ring-opened species or isomeric ketones.
Protocol B: Microsomal Metabolic Stability
Objective: Confirm the metabolic superiority of the cyclopropyl motif.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Reaction:
-
Substrate conc: 1 µM (to ensure first-order kinetics).
-
Incubate at 37°C.
-
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Calculation: Calculate Intrinsic Clearance (
).
Expected Outcome:
-
Isopropyl: High
due to -dealkylation or hydroxylation. -
Cyclopropyl: Low
(improved stability).
Data Summary & Decision Matrix
Use this table to guide your lead optimization strategy.
| Feature | Isopropyl Alkynol | Cyclopropyl Alkynol | Mechanistic Driver |
| Bond Angles | 109.5° ( | 60° (internuclear) | Ring Strain (~27 kcal/mol) |
| Electronic Effect | Inductive Donor (+I) | Orbital overlap | |
| Cation Stability | Moderate (Secondary/Tertiary) | Very High (Bisected) | Charge delocalization |
| Acid Half-Life ( | High (Hours) | Low (Minutes) | Facile ionization |
| Metabolic Stability | Low (Vulnerable to CYP) | High (Resistant C-H) | C-H BDE & Hybridization |
| Lipophilicity (LogP) | Higher | Lower (Better Solubility) | Compact volume / Polarity |
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[4][6] Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. Chemical Reviews, 96(8), 3241–3274.
-
Hashmi, A. S. K., et al. (2012).[7] Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones.[7] The Journal of Organic Chemistry, 77(18), 7761–7767.
-
Meanwell, N. A. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 57(20), 8237–8263.
- Olah, G. A., et al. (2011). Carbocation Chemistry. Wiley-Interscience.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopropylbut-3-yn-1-ol
For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-cyclopropylbut-3-yn-1-ol. The procedures outlined herein are designed to ensure a safe laboratory environment and adherence to best practices in chemical waste management.
Hazard Assessment and Core Safety Principles
Before initiating any disposal protocol, a thorough understanding of the potential hazards is crucial. Based on its constituent functional groups, 1-cyclopropylbut-3-yn-1-ol should be handled with the following considerations:
-
Flammability: The presence of a low molecular weight alcohol and a butynyl group suggests that the compound is likely a flammable liquid.[3][4] All handling and storage must be in areas free from ignition sources.[5][6]
-
Reactivity: Terminal alkynes can form explosive acetylides with certain metals, particularly copper, silver, and mercury.[4] The strained cyclopropyl ring can also be susceptible to opening under certain conditions, potentially leading to unforeseen reactions.[7]
-
Toxicity: While specific toxicity data is unavailable, many organic solvents and alcohols are harmful if inhaled, ingested, or absorbed through the skin.[4] Symptoms of overexposure to similar chemicals can include dizziness, headache, nausea, and irritation to the skin and eyes.[3][4]
Therefore, all waste materials contaminated with 1-cyclopropylbut-3-yn-1-ol, including personal protective equipment (PPE), absorbent materials, and empty containers, must be treated as hazardous waste.[8]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks during handling and disposal, the following PPE and engineering controls are mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8] |
| Skin Protection | Chemical-Resistant Gloves | Handle with chemical-impermeable gloves. Nitrile gloves may offer limited protection; consider using butyl or fluoroelastomer gloves for better resistance. Gloves must be inspected prior to use and disposed of as hazardous waste after handling the chemical.[8] |
| Protective Clothing | Wear a flame-resistant lab coat and ensure skin is not exposed.[8] | |
| Respiratory Protection | Respirator | All handling of 1-cyclopropylbut-3-yn-1-ol, including waste consolidation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 1-cyclopropylbut-3-yn-1-ol from the point of generation to final collection.
Step 1: Immediate Waste Collection at the Source
-
Designate a Waste Container: Select a clean, dry, and compatible container for the collection of 1-cyclopropylbut-3-yn-1-ol waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.[9] Avoid metal containers due to the risk of acetylide formation.[4] The container must have a secure, tight-fitting screw cap.[10]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[11] The label must include the words "Hazardous Waste," the full chemical name "1-Cyclopropylbut-3-yn-1-ol," and an indication of the hazards (e.g., "Flammable," "Irritant").[9][12] Do not use abbreviations or chemical formulas.[9]
-
Segregation: Do not mix 1-cyclopropylbut-3-yn-1-ol waste with other waste streams unless you have confirmed their compatibility. It must be segregated from strong oxidizing agents, acids, and bases.[4][10]
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Location: The designated waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10]
-
Secondary Containment: The waste container must be placed within a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is to prevent the spread of material in case of a leak.[12]
-
Container Management: Keep the waste container closed at all times except when adding waste.[11][12] Do not fill the container beyond 90% capacity to allow for vapor expansion.[2][10]
-
Storage Conditions: Store the container in a cool, well-ventilated area away from heat, sparks, and open flames.[13] Flammable waste should be stored in a designated flame-proof cabinet.[9]
Step 3: Preparing for Disposal Pickup
-
Finalize Labeling: Before scheduling a pickup, ensure the hazardous waste label is complete with the full chemical name and concentration of all components in the container.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management contractor to schedule a pickup.[9] Do not attempt to dispose of the chemical waste yourself.[11][14]
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of generation.[9]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Solids: Any solid waste contaminated with 1-cyclopropylbut-3-yn-1-ol, such as gloves, absorbent pads, and weighing papers, must be collected in a separate, clearly labeled hazardous waste container (e.g., a sealed plastic bag or a designated solid waste drum).[8][12]
-
Empty Containers: An "empty" container that held 1-cyclopropylbut-3-yn-1-ol must be treated as hazardous waste unless properly decontaminated.[11] To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that is capable of removing the residue.[12][15] The rinsate must be collected and disposed of as hazardous waste.[11][12] After triple-rinsing and air-drying in a fume hood, the container's label must be defaced or removed, and it can then be disposed of in the regular trash or recycled, depending on institutional policies.[15]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[8]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5][8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Contain and Absorb: Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[8][16]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-cyclopropylbut-3-yn-1-ol.
Caption: Disposal workflow for 1-cyclopropylbut-3-yn-1-ol.
Conclusion
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. For 1-cyclopropylbut-3-yn-1-ol, the combination of a terminal alkyne, an alcohol, and a cyclopropyl group necessitates its classification as a flammable and potentially reactive hazardous waste. By adhering to the detailed procedures for collection, storage, and disposal outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.
References
-
JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropylbut-3-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 1-cyclopropyl-3-methyl-butan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclobutylbut-3-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-cyclopropylbut-3-yn-1-ol (C7H10O). Retrieved from [Link]
-
Chemsrc. (2025, October 4). CAS#:87462-24-6 | 1-(2,2-Dibromo-cyclopropyl)-but-3-en-1-ol. Retrieved from [Link]
-
European Industrial Gases Association. (n.d.). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. Retrieved from [Link]
-
European Industrial Gases Association. (n.d.). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 3-Butyn-1-OL. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: Cyclopropyltributylstannane. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-cyclopropylbutan-1-ol (C7H14O). Retrieved from [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). But-3-yn-1-ol reaction with 1 in the presence of TEA. Retrieved from [Link]
-
Synergy Recycling. (n.d.). Cyclopropane Disposal. Retrieved from [Link]
-
Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. Retrieved from [Link]
-
Shapiro. (2026, January 26). How to dispose of alcohol: A guide for businesses. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
